Ethylmethyldichlorosilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dichloro-ethyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8Cl2Si/c1-3-6(2,4)5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNECSTWRDNQOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871085 | |
| Record name | Methylethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4525-44-4 | |
| Record name | Dichloroethylmethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4525-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylethyldichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLETHYLDICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ROB570JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foreword: Understanding the Dichlorosilane Core
An In-depth Technical Guide to the Chemical Properties of Ethylmethyldichlorosilane
This compound (C₃H₈Cl₂Si) is a foundational building block in modern organosilicon chemistry. Its utility extends from the synthesis of bespoke polymers and resins to its role as a surface-modifying agent, where it bridges the interface between organic and inorganic materials.[1] However, its versatility is matched by its reactivity. The two chlorine atoms bonded to the central silicon atom are highly susceptible to nucleophilic substitution, making the molecule a potent, yet sensitive, intermediate. This guide provides an in-depth exploration of its chemical properties, handling protocols, and reactive nature, designed for professionals who seek to harness its capabilities safely and effectively.
Molecular Structure and Physicochemical Characteristics
At its core, this compound is a tetrahedral silicon compound substituted with one ethyl group, one methyl group, and two chlorine atoms. This asymmetric substitution pattern is key to the properties of the polymers derived from it. The high electronegativity of the chlorine atoms creates a significant partial positive charge on the silicon center, rendering it highly electrophilic and thus reactive towards nucleophiles, most notably water.
Core Physicochemical Data
The fundamental physical properties of this compound are summarized below. This data is critical for process design, safety assessments, and purification procedures. The low flash point, in particular, underscores the need for stringent fire safety protocols.[2][3]
| Property | Value | Source |
| CAS Number | 4525-44-4 | [2][3] |
| Molecular Formula | C₃H₈Cl₂Si (or C₂H₅Si(CH₃)Cl₂) | [2][3] |
| Molecular Weight | 143.09 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid with a pungent odor | [1] |
| Boiling Point | 100 °C (lit.) | [2][3] |
| Melting Point | 8 °C | [2][4] |
| Density | 1.063 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.419 (lit.) | [3] |
| Flash Point | 2 °C (35.6 °F) - closed cup | [3] |
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below is a summary of the expected spectral characteristics.
Data Interpretation
| Technique | Expected Observations and Rationale |
| ¹H NMR | Ethyl Group: A quartet (~0.9-1.1 ppm) from the -CH₂- group coupled to the -CH₃ protons, and a triplet (~0.5-0.7 ppm) from the -CH₃ group coupled to the -CH₂- protons. Methyl Group: A sharp singlet (~0.4-0.6 ppm) corresponding to the Si-CH₃ protons. The specific chemical shifts are influenced by the electronegative chlorine atoms.[5] |
| Infrared (IR) Spectroscopy | C-H Stretching: Vibrations around 2880-3080 cm⁻¹ are characteristic of the alkyl C-H bonds.[6] C-H Bending: Vibrations in the 1300-1500 cm⁻¹ region correspond to the bending of C-H bonds.[6] Si-Cl Stretching: Strong, characteristic absorptions are expected in the fingerprint region, typically around 450-600 cm⁻¹, indicative of the silicon-chlorine bonds. The exact position can be complex due to the presence of two Cl atoms. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and fragments containing two chlorine atoms (³⁵Cl and ³⁷Cl). The primary fragmentation pathway involves the loss of a methyl group ([M-15]⁺) or an ethyl group ([M-29]⁺), followed by the loss of chlorine atoms or HCl.[7] |
Chemical Reactivity and Core Mechanisms
The chemistry of this compound is dominated by the lability of its Si-Cl bonds.
Hydrolysis: The Defining Reaction
The most critical reaction is its vigorous, exothermic hydrolysis upon contact with water or even atmospheric moisture.[8] This reaction proceeds rapidly to produce hydrogen chloride (HCl) gas and transient ethylmethylsilanediol intermediates. These silanols are unstable and readily undergo condensation to form polysiloxane oligomers and polymers.
The causality for this high reactivity lies in two factors:
-
Polarity: The Si-Cl bond is highly polarized, making the silicon atom an excellent electrophile.
-
Kinetics: Silicon's ability to expand its coordination sphere via its d-orbitals facilitates the formation of a five-coordinate transition state upon nucleophilic attack by water, lowering the activation energy for the reaction.
The overall process can be described in two stages: hydrolysis followed by condensation.
Caption: Hydrolysis and condensation pathway of this compound.
This reactivity necessitates that all handling and storage be conducted under strictly anhydrous conditions.[9] The liberated HCl is corrosive to both equipment and biological tissues.[8][10]
Experimental Protocols and Safe Handling
Given its hazardous nature, adherence to strict protocols is not merely recommended; it is mandatory for personnel safety and experimental integrity.
Mandatory Protocol: Safe Handling and Storage
This protocol outlines the essential steps for safely managing this compound in a research environment.
Objective: To prevent accidental hydrolysis, personnel exposure, and fire.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dry toluene or hexane)
-
Inert gas supply (Nitrogen or Argon) with a bubbler system
-
Schlenk line or glove box
-
Dry, clean glassware (oven-dried at >120°C for several hours)
-
Grounding straps
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Work Area Preparation: Ensure the fume hood is operational and the work area is free of clutter and sources of ignition. An emergency shower and eyewash station must be immediately accessible.[11]
-
Inert Atmosphere: All glassware must be assembled and purged with inert gas (e.g., nitrogen or argon) to remove air and moisture.[9]
-
Grounding: Ground and bond all metal containers and transfer lines during dispensing to prevent static electricity discharge, which can ignite the flammable vapors.[12]
-
Personal Protective Equipment (PPE): Don all required PPE before handling the chemical. This includes:
-
Chemical Transfer: Use a syringe or cannula for liquid transfers under a positive pressure of inert gas. Never pour this compound in the open air.
-
Storage: Store the chemical in its original, tightly sealed container in a cool, dry, well-ventilated, and locked area designated for flammable and corrosive liquids.[1][12] The container must be stored under an inert atmosphere.
-
Spill & Waste Management: In case of a spill, evacuate the area. Use a dry absorbent material like sand or soda ash for cleanup; NEVER use water .[12] All waste must be treated as hazardous.
Caption: Experimental workflow for the safe handling of this compound.
Hazard Profile and Safety Classifications
This compound is classified as a hazardous substance due to its combined flammability, corrosivity, and reactivity.
| Hazard Type | Classification & Description | Precautionary Codes |
| Physical Hazard | Flammable Liquid, Category 2 (H225: Highly flammable liquid and vapor).[3] | P210: Keep away from heat/sparks/open flames.[3][11] |
| Health Hazard | Skin Corrosion, Category 1B (H314: Causes severe skin burns and eye damage).[3] | P280: Wear protective gloves/clothing/eye protection/face protection.[11] |
| Reactivity Hazard | In contact with water, it releases flammable gases and corrosive HCl.[8][9] | P223: Do not allow contact with water.[9] P231+P232: Handle under inert gas. Protect from moisture.[9] |
Summary of Applications
The dual functionality of this compound—its reactive chloride groups and stable alkyl substituents—makes it a valuable precursor in several areas:
-
Silicone Polymers: It serves as a monomer for producing polysiloxanes with specific properties imparted by the ethyl and methyl groups.
-
Coupling Agents: It can be used to functionalize surfaces, promoting adhesion between organic polymers and inorganic substrates like glass or metal oxides.[1]
-
Chemical Intermediate: It is a key starting material for the synthesis of more complex organosilicon compounds where ethyl and methyl groups are desired.[1]
Conclusion
This compound is a potent chemical intermediate whose utility is intrinsically linked to its high reactivity. A thorough understanding of its chemical properties, particularly its extreme sensitivity to moisture, is paramount. By adhering to rigorous safety protocols and employing controlled, anhydrous reaction conditions, researchers and developers can safely leverage its capabilities to create advanced materials and novel molecular architectures.
References
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Gelest, Inc. (2014, November 25). Safety Data Sheet: METHYLDICHLOROSILANE. Retrieved from [Link]
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Gelest, Inc. (2015, October 5). Safety Data Sheet: this compound. Retrieved from [Link]
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Co-Formula. (n.d.). Methyldichlorosilane Cas 75-54-7 SDS. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: METHYL DICHLOROSILANE. Retrieved from [Link]
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Chemdad Co., Ltd. (n.d.). Dichloromethylsilane. Retrieved from [Link]
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ResearchGate. (2025, August 6). Unexpected reactions of dichloro(ethyl)silane with DMSO in organic solvents. Retrieved from [Link]
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Ethylmethyldichlorosilane reaction mechanisms
An In-Depth Technical Guide to the Reaction Mechanisms of Ethylmethyldichlorosilane
Abstract
This compound (C₂H₅)(CH₃)SiCl₂) is a difunctional organosilicon monomer that serves as a critical building block for the synthesis of specialized polysiloxanes. Its unique combination of an ethyl and a methyl group allows for the precise tuning of polymer properties such as thermal stability, viscosity, and hydrophobicity. This technical guide provides a comprehensive exploration of the core reaction mechanisms of this compound, with a primary focus on hydrolysis, methanolysis, and co-hydrolysis. Designed for researchers and chemical engineers, this document elucidates the underlying principles of these transformations, offers field-proven experimental protocols, and details the necessary safety considerations for handling this highly reactive compound.
Introduction to this compound
This compound is a member of the chlorosilane family, characterized by a central silicon atom bonded to two chlorine atoms, one ethyl group, and one methyl group. The high reactivity of the silicon-chlorine (Si-Cl) bonds makes it an exceptionally versatile precursor for creating siloxane polymers. The Si-Cl bond is readily susceptible to nucleophilic attack by protic solvents like water and alcohols, leading to the formation of silanols and alkoxysilanes, respectively. These intermediates subsequently undergo condensation reactions to form stable silicon-oxygen-silicon (Si-O-Si) linkages, which constitute the backbone of all silicone polymers.[1] The asymmetry of the organic substituents (ethyl and methyl) on the silicon atom disrupts the packing of polymer chains, often resulting in polymers with lower melting points and glass transition temperatures compared to their symmetrical dimethylsiloxane counterparts.
| Compound Property | Value |
| Chemical Formula | C₃H₈Cl₂Si |
| Molecular Weight | 143.08 g/mol |
| Boiling Point | 98-99 °C |
| Density | 1.07 g/cm³ |
| CAS Number | 4525-44-4[2] |
Core Reaction Mechanisms
The transformation of this compound into polysiloxanes is primarily driven by two sequential reactions: hydrolysis (or alcoholysis) followed by condensation. The conditions under which these reactions are performed dictate the structure, molecular weight, and properties of the final polymer.
Hydrolysis and Polycondensation
The most fundamental reaction of this compound is its hydrolysis with water. This process is vigorous, highly exothermic, and produces corrosive hydrogen chloride (HCl) gas as a byproduct.[3][4] The mechanism can be dissected into two principal stages:
-
Hydrolysis: The two Si-Cl bonds are rapidly and sequentially replaced by hydroxyl (-OH) groups. This occurs via a nucleophilic substitution (Sɴ2-Si) mechanism where a water molecule attacks the electrophilic silicon atom. The unstable intermediate quickly eliminates a molecule of HCl to form a silanol. This process repeats for the second chlorine atom, yielding the highly unstable ethylmethylsilanediol, (C₂H₅)(CH₃)Si(OH)₂.[1][5]
-
Condensation: The ethylmethylsilanediol intermediates are highly reactive and immediately begin to condense. This involves the elimination of a water molecule between two silanol groups to form a siloxane bond (Si-O-Si).[6] The HCl generated during hydrolysis acts as an effective in-situ catalyst for this condensation process.[7] This polycondensation can proceed via two pathways:
-
Intermolecular Condensation: Leading to the formation of linear polymer chains (α,ω-dihydroxy(poly)ethylmethylsiloxane).
-
Intramolecular Condensation: Particularly in dilute solutions, this pathway can lead to the formation of cyclic ethylmethylsiloxanes.[8]
-
The overall reaction is a cascade, where hydrolysis and condensation occur almost simultaneously, making control of the final polymer structure challenging.[9] The ratio of linear to cyclic products can be influenced by reaction conditions such as concentration, temperature, and solvent.
Methanolysis
To exert greater control over the polymerization process, this compound can first be reacted with an alcohol, most commonly methanol, in a process called methanolysis or alcoholysis. This reaction is analogous to hydrolysis but yields methoxy-substituted silanes instead of silanols.[10]
(C₂H₅)(CH₃)SiCl₂ + 2 CH₃OH → (C₂H₅)(CH₃)Si(OCH₃)₂ + 2 HCl
The resulting ethylmethyldimethoxysilane is significantly more stable than its silanediol counterpart but can be hydrolyzed under controlled acidic or basic conditions, typical of sol-gel processes.[6] This two-step approach offers several advantages:
-
Controllability: The hydrolysis of alkoxysilanes is much slower and more controllable than that of chlorosilanes.[9]
-
Purity: The intermediate ethylmethyldimethoxysilane can be purified by distillation to remove impurities before it is used for polymerization.
-
Safety: While HCl is still a byproduct of the initial methanolysis, the subsequent hydrolysis step produces methanol, which is less corrosive.
The hydrolysis of the methoxy-silane also proceeds via Sɴ2-Si mechanisms and can be catalyzed by either acid or base, with the reaction rate being slowest around a neutral pH of 7.[6][11]
Co-hydrolysis
A key application for this compound is in the synthesis of copolymers through co-hydrolysis with other organochlorosilanes. By hydrolyzing a mixture of monomers, the resulting polymer chain will incorporate different siloxane units, allowing for the fine-tuning of material properties. For example:
-
Co-hydrolysis with Dimethyldichlorosilane ((CH₃)₂SiCl₂): Incorporates dimethylsiloxy units, which can alter the flexibility and thermal properties of the final polymer.
-
Co-hydrolysis with Methyltrichlorosilane (CH₃SiCl₃): Introduces T-units (CH₃SiO₁.₅) which act as cross-linking points, leading to the formation of silicone resins and elastomers rather than linear oils.[7]
The distribution of the monomer units in the final polymer (i.e., random, alternating, or blocky) depends on the relative hydrolysis rates of the different chlorosilanes and the reaction conditions.
Experimental Protocols
The following protocols are representative methodologies for the laboratory-scale synthesis of ethylmethylsiloxanes. Causality: All chlorosilane reactions must be conducted in a certified fume hood due to the vigorous evolution of toxic and corrosive HCl gas.[3][4] Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield, is mandatory.[12][13]
Protocol for Controlled Hydrolysis of this compound
This protocol is adapted from established procedures for analogous dichlorosilanes and aims to produce a mixture of linear and cyclic ethylmethylsiloxanes.[8][14] The use of an inert solvent like diethyl ether helps to moderate the highly exothermic reaction and control the concentration, which influences the ratio of linear to cyclic products.[8]
Materials:
-
Three-neck round-bottom flask (250 mL)
-
Pressure-equalizing dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
This compound (e.g., 0.1 mol, ~14.3 g)
-
Anhydrous diethyl ether (100 mL)
-
Deionized water (50 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a glass stopper. Place the flask in an ice bath on a magnetic stirrer.
-
Reagent Preparation: Add this compound and 80 mL of diethyl ether to the flask. Add 50 mL of deionized water to the dropping funnel.
-
Reaction: Begin vigorous stirring and start adding the water dropwise from the funnel to the silane solution. Causality: The dropwise addition and cooling are critical to control the reaction rate and dissipate the significant heat generated, preventing the ether from boiling uncontrollably.[8][14] Maintain the internal temperature below 25 °C. The addition should take approximately 20-30 minutes.
-
Stirring: After the water addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
Workup - Separation: Carefully transfer the reaction mixture to a separatory funnel. The lower aqueous layer, containing HCl, is separated and discarded.
-
Workup - Neutralization: Wash the organic (ether) layer sequentially with 20 mL portions of saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper). Causality: This step neutralizes and removes the residual HCl catalyst, which is crucial for the stability of the final product.[8]
-
Workup - Final Wash & Dry: Wash the organic layer one final time with 20 mL of deionized water. Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent. The solvent can be removed using a rotary evaporator to yield the ethylmethylsiloxane product as a viscous oil or a mixture of oils and solids.
Product Characterization
The resulting polysiloxane products are typically characterized by a suite of analytical techniques to determine their structure, molecular weight, and purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to confirm the chemical transformation. Key signals include the disappearance of the Si-Cl band and the appearance of a strong, broad Si-O-Si stretching band around 1000-1100 cm⁻¹. The presence of residual Si-OH groups can be seen as a broad band around 3200-3400 cm⁻¹.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable for structural elucidation. ²⁹Si NMR is particularly powerful for quantifying the relative amounts of different silicon environments (e.g., linear chain units vs. cyclic units vs. end-groups).[16]
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight distribution (number-average molecular weight, Mₙ; weight-average molecular weight, Mₙ; and polydispersity index, PDI) of the linear polymer fraction.[17]
-
Mass Spectrometry (MS): Techniques like MALDI-MS or ESI-MS can be used to analyze the mass distributions of the polymer chains and identify the structures of cyclic oligomers.[18]
Safety and Handling
This compound and related chlorosilanes are hazardous materials that demand strict adherence to safety protocols.
-
Reactivity with Water: Chlorosilanes react violently with water, including atmospheric moisture, to release large amounts of dense, corrosive, and toxic hydrogen chloride gas.[4] All handling and storage must be under strictly anhydrous conditions.
-
Corrosivity: The liquid and its vapors are highly corrosive to the skin, eyes, and respiratory tract.[4] Inhalation can cause severe damage to the lungs.
-
Flammability: this compound is a flammable liquid. It must be kept away from heat, sparks, and open flames.
-
Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[19]
-
Spill & Disposal: Spills should be contained and neutralized with an inert absorbent material like sodium bicarbonate or dry sand. All waste must be treated as hazardous and disposed of according to local regulations.
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Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
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Read, D. (2009, February 19). Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1) [Video]. YouTube. [Link]
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Silibase Silicone. (2023, May 10). Methylchlorosilane and its Intermediates. Retrieved from [Link]
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University of Wuppertal. (n.d.). Hydrolysis of Chloromethylsilanes. Retrieved from [Link]
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Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). Global Safe Handling of Chlorosilanes. Retrieved from [Link]
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UKEssays. (2017, August 17). Polysiloxanes Synthesis and Structure. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Chlorophenyltrichlorosilane. Retrieved from [Link]
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University of Wuppertal. (n.d.). Rate of hydrolysis of chloromethylsilanes. Retrieved from [Link]
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University of Wuppertal. (n.d.). Hydrolysis of triacetoxymethylsilane. Retrieved from [Link]
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University of Wuppertal. (n.d.). Hydrolysis of tetrachlorosilane. Retrieved from [Link]
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Tascon GmbH. (n.d.). Analysis of Polysiloxane (Silicon Oil, PDMS) on Surfaces. Retrieved from [Link]
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Hydrolysis of ethylmethyldichlorosilane
An In-Depth Technical Guide to the Hydrolysis of Ethylmethyldichlorosilane
Abstract
This compound ((C₂H₅)(CH₃)SiCl₂) is a bifunctional organosilicon monomer critical to the synthesis of specialized silicone polymers. Its controlled hydrolysis is the foundational step for producing a range of linear and cyclic polysiloxanes, which serve as backbones for silicones with tailored properties. This guide provides a comprehensive examination of the hydrolysis of this compound, detailing the underlying chemical principles, reaction kinetics, experimental protocols, and analytical methodologies. It is intended for researchers and chemical engineers engaged in polymer synthesis and material science, offering field-proven insights into optimizing this sensitive yet versatile reaction.
Introduction: The Significance of this compound
Organochlorosilanes are the primary building blocks of the silicone industry.[1] Among these, bifunctional dichlorosilanes like this compound are particularly valuable. Unlike the more common dimethyldichlorosilane, the presence of an ethyl group alongside a methyl group on the silicon atom introduces asymmetry. This asymmetry disrupts the packing of polymer chains, leading to silicones with lower melting points, altered solubility, and unique viscoelastic properties.
The hydrolysis of this compound is the pivotal process that converts this reactive monomer into stable siloxane oligomers and polymers.[2] This reaction involves the replacement of chlorine atoms with hydroxyl groups, which then undergo condensation to form the characteristic siloxane (Si-O-Si) backbone. Mastering this process is essential for controlling the molecular weight, structure (linear vs. cyclic), and functionality of the final silicone product.
The Chemistry of Hydrolysis and Condensation
The conversion of this compound to polysiloxanes is a two-stage process: hydrolysis followed by condensation.
The Hydrolysis Reaction
The fundamental step is the nucleophilic attack of water on the silicon atom, leading to the displacement of chloride ions. This reaction is highly facile and exothermic.[3][4]
Reaction: (C₂H₅)(CH₃)SiCl₂ + 2H₂O → (C₂H₅)(CH₃)Si(OH)₂ + 2HCl
The product, ethylmethylsilanediol, is a highly reactive intermediate. Silanediols are generally unstable and readily undergo condensation, especially in the presence of the hydrochloric acid (HCl) byproduct, which catalyzes the subsequent reactions.[5] The thermodynamic driving force for this reaction is significant; the formation of a strong Si-O bond (bond energy: ~110 kcal/mole) is much more favorable than the Si-Cl bond it replaces (~90 kcal/mole).[3][4]
The Condensation Reaction
Once the silanediol is formed, it rapidly condenses with other silanols or unreacted chlorosilanes to form siloxane bonds. This can occur via two primary pathways:
-
Intermolecular Condensation: Two silanol molecules react to form a linear siloxane chain and a molecule of water. This is the primary pathway for polymer chain growth. (C₂H₅)(CH₃)Si(OH)₂ + (C₂H₅)(CH₃)Si(OH)₂ → HO-[(C₂H₅)(CH₃)Si-O]₂-H + H₂O
-
Intramolecular Condensation: A single linear siloxane chain with reactive ends can cyclize. This pathway is favored under dilute conditions.[5] For example, the linear trimer can cyclize to form the cyclic trimer.
The interplay between these condensation pathways determines the final product distribution.
Reaction Pathway Visualization
The following diagram illustrates the progression from the monomer to both linear and cyclic siloxane products.
Caption: Reaction pathway for the hydrolysis of this compound.
Factors Influencing Hydrolysis
The outcome of the hydrolysis reaction is highly sensitive to the experimental conditions. Careful control of these parameters is the key to achieving a desired product composition.
| Parameter | Effect on Reaction | Causality & Rationale |
| Stoichiometry (Water:Silane Ratio) | Controls the extent of hydrolysis and condensation. | A stoichiometric excess of water ensures complete hydrolysis but can lead to rapid, uncontrolled condensation. Sub-stoichiometric amounts of water can result in the formation of α,ω-dichlorosiloxanes.[6] |
| Temperature | Affects reaction rate and product selectivity. | The hydrolysis is exothermic; lower temperatures (e.g., 0-35°C) are used to control the reaction rate and prevent excessive HCl fuming.[7] Temperature can also influence the equilibrium between cyclic and linear species. |
| pH / Catalyst | Drastically alters the rates of hydrolysis and condensation. | The reaction is catalyzed by both acid (H⁺) and base (OH⁻).[8][9] The HCl generated during the reaction autocatalyzes further condensation. The rate is typically at a minimum around neutral pH.[10] |
| Solvent | Influences reaction rate and favors cyclization. | Using a non-polar, water-immiscible solvent (e.g., toluene, diethyl ether) creates a two-phase system. This moderates the reaction by controlling the interfacial area. High dilution in a solvent favors intramolecular condensation, leading to a higher yield of cyclic siloxanes. |
| Mixing/Agitation | Ensures homogeneity in multiphase systems. | Vigorous stirring is crucial in a two-phase system to maintain a high surface area between the aqueous and organic phases, ensuring a consistent and controlled reaction rate. |
Experimental Protocol: Controlled Hydrolysis
This protocol describes a laboratory-scale procedure for the controlled hydrolysis of this compound to produce a mixture of siloxane oligomers.
Safety Precautions
-
Extreme Hazard: this compound is a highly flammable liquid and vapor. It reacts violently with water, releasing large quantities of corrosive hydrogen chloride (HCl) gas.[11][12] All operations must be conducted in a certified fume hood.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, neoprene or nitrile rubber gloves, and a flame-retardant lab coat.[11][13] An emergency eyewash and safety shower must be immediately accessible.[14]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis with atmospheric moisture.[12] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[11][15]
-
Fire Safety: Keep away from all ignition sources. A Class B (dry chemical) fire extinguisher must be available. Do not use water to extinguish a chlorosilane fire, as it will intensify the reaction.[11][12]
Materials and Equipment
-
This compound (≥98% purity)
-
Toluene or Diethyl Ether (anhydrous)
-
Deionized Water
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Three-neck round-bottom flask
-
Pressure-equalizing dropping funnel
-
Reflux condenser with a gas outlet connected to an HCl scrub tower (e.g., a beaker with sodium hydroxide solution)
-
Mechanical stirrer
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
Step-by-Step Methodology
-
System Setup: Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and condenser in a fume hood. Flame-dry the glassware or oven-dry it overnight and assemble it hot under a stream of inert gas to ensure all moisture is removed. Place the flask in an ice-water bath on a magnetic stirrer plate.
-
Reagent Preparation: Charge the flask with a solution of this compound in anhydrous toluene (e.g., 1 M solution). This dilution is crucial for controlling the reaction exotherm and favoring the formation of smaller oligomers.
-
Hydrolysis: Add deionized water to the dropping funnel. With vigorous stirring and under a positive pressure of inert gas, add the water dropwise to the silane solution. Maintain the internal temperature below 10°C. Vigorous evolution of HCl gas will be observed.[16]
-
Reaction Completion: After the water addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, followed by 1 hour at room temperature to ensure the reaction goes to completion.
-
Neutralization and Work-up: Transfer the reaction mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to neutralize the HCl. Vent the funnel frequently to release the CO₂ gas generated. Continue adding bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).
-
Phase Separation: Separate the organic layer from the aqueous layer. Wash the organic layer twice more with deionized water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent (toluene) using a rotary evaporator to yield the siloxane oil.
Experimental Workflow Diagram
Caption: General experimental workflow for controlled silane hydrolysis.
Analysis and Characterization of Products
A robust analytical workflow is required to identify and quantify the mixture of linear and cyclic siloxanes produced.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile siloxanes.[17][18] The GC separates the oligomers based on their boiling points, and the mass spectrometer provides fragmentation patterns that allow for the definitive identification of cyclic species (e.g., D₃, D₄, D₅ where 'D' represents the (Et)(Me)SiO unit) and linear chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Confirms the presence of ethyl and methyl groups and their ratio.
-
²⁹Si NMR: Provides detailed information about the silicon environment, allowing for the distinction between silicon atoms in different parts of a polymer chain (end-groups vs. mid-chain) and in cyclic structures of different sizes.[19]
-
-
Infrared (IR) Spectroscopy: Useful for confirming the completion of the reaction. The key signature is the appearance of a very strong and broad absorption band around 1000-1100 cm⁻¹, corresponding to the Si-O-Si stretching vibration. The disappearance of Si-Cl and Si-OH bands should also be confirmed.[20]
Conclusion and Outlook
The hydrolysis of this compound is a cornerstone reaction for the synthesis of advanced silicone materials. While the reaction is vigorous and requires stringent safety protocols, a thorough understanding of the underlying mechanisms and influencing factors allows for precise control over the resulting polysiloxane architecture. By carefully manipulating reaction parameters such as temperature, solvent, and stoichiometry, researchers can tailor the distribution of linear and cyclic products to meet the specific demands of applications ranging from industrial fluids and elastomers to high-performance materials for biomedical devices and drug development.
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CNKI. (n.d.). Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. [Online]. Available: [Link]
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Ethylmethyldichlorosilane CAS number 4525-44-4
An In-depth Technical Guide to Ethylmethyldichlorosilane (CAS No. 4525-44-4)
Introduction
This compound (CAS No. 4525-44-4) is a reactive organosilicon compound belonging to the chlorosilane family.[1] Characterized by a central silicon atom bonded to one ethyl group, one methyl group, and two reactive chlorine atoms, this molecule serves as a crucial difunctional monomer in the synthesis of silicone polymers (polysiloxanes).[2][3] Its specific structure allows for the formation of linear polymer chains, making it a versatile building block for producing a wide range of silicone-based materials, from oils and elastomers to specialized coatings.[1][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safe handling protocols, grounded in established chemical principles and practices.
Physicochemical and Spectroscopic Properties
The physical characteristics of this compound dictate its handling, storage, and reaction conditions. It is a volatile, colorless to pale yellow liquid with a pungent odor that reacts violently with water.[3][5][6]
Physical Data Summary
The key physical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4525-44-4 | [7][8] |
| Molecular Formula | C₃H₈Cl₂Si | [3][7] |
| Molecular Weight | 143.09 g/mol | [7][8] |
| IUPAC Name | Dichloro(ethyl)methylsilane | [7] |
| Synonyms | Dichloroethylmethylsilane | [3] |
| Boiling Point | 100 °C | [7][8] |
| Melting Point | 8 °C | [7][9] |
| Density | 1.063 g/mL at 25 °C | [7][8] |
| Flash Point | 2 °C (closed cup) | [8] |
| Refractive Index (n20/D) | 1.419 | [8] |
Spectroscopic Profile (Expected)
While specific spectral data requires experimental acquisition, the expected spectroscopic characteristics can be inferred from the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic A₃B₂ pattern for the ethyl group (a triplet for the -CH₃ protons and a quartet for the -CH₂- protons) and a singlet for the silicon-bound methyl group protons.
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the two carbons of the ethyl group and the single carbon of the methyl group.
-
FT-IR: The infrared spectrum would feature prominent absorption bands corresponding to C-H stretching and bending, Si-C stretching, and the characteristic Si-Cl stretching vibrations.[10]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[11]
Synthesis Methodologies
The formation of the silicon-carbon bond in this compound can be achieved through several established routes. The choice of method often depends on the desired scale, selectivity, and available precursors.
Grignard Reaction: A Versatile Laboratory Approach
The Grignard reaction is a cornerstone of organosilane synthesis, offering high versatility for laboratory and specialty chemical production.[12] This method involves the nucleophilic substitution of chloride on a silicon precursor with an alkyl group from a Grignard reagent. To synthesize this compound, one could start with methyltrichlorosilane and react it with one equivalent of ethylmagnesium bromide.
Causality of Experimental Design: Using methyltrichlorosilane as the substrate and adding the Grignard reagent in a controlled manner (reverse addition) is crucial for achieving mono-substitution and preventing the formation of diethylmethylchlorosilane or triethylmethylsilane.[12] The ether-based solvent (like THF or diethyl ether) is essential for stabilizing the Grignard reagent.[13]
Caption: Grignard synthesis of this compound.
Step-by-Step Laboratory Protocol (Conceptual):
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Preparation: Prepare the Grignard reagent, ethylmagnesium bromide, in anhydrous diethyl ether or THF.
-
Reaction: Charge the flask with methyltrichlorosilane dissolved in anhydrous ether. Cool the solution in an ice bath.
-
Controlled Addition: Add the ethylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of methyltrichlorosilane. Maintain a low temperature to control the reaction rate.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Workup: Quench the reaction by carefully adding it to a mixture of crushed ice and dilute acid to dissolve the magnesium salts.[13] Separate the organic layer.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify the product by fractional distillation.[4]
Direct Process (Müller-Rochow): The Industrial Standard
On an industrial scale, organochlorosilanes are predominantly produced via the "Direct Process".[2][14] This process involves the reaction of an alkyl halide with elemental silicon powder at high temperatures (250-300 °C) in the presence of a copper catalyst.[2][4] While primarily used for methylchlorosilanes, the principle can be adapted for other alkyl groups.[15][16] A mixture of ethyl chloride and methyl chloride could be reacted with silicon to produce a mixture of silanes, including this compound, which would then be separated by fractional distillation.[2][4] This method is highly efficient for large-scale production but offers less precise control for synthesizing specific, unsymmetrical silanes compared to the Grignard method.[14]
Chemical Reactivity and Polymerization
The synthetic utility of this compound stems from the high reactivity of its two silicon-chlorine (Si-Cl) bonds.[1]
Hydrolysis and Condensation: The Gateway to Silicones
The most significant reaction of this compound is its hydrolysis. The Si-Cl bonds are readily cleaved by water in a vigorous, exothermic reaction that produces hydrogen chloride (HCl) gas and a transient silanol intermediate, ethylmethylsilanediol (C₂H₅(CH₃)Si(OH)₂).[1][17]
This silanediol is unstable and rapidly undergoes intermolecular condensation, eliminating water to form stable siloxane (-Si-O-Si-) linkages.[4][18] Because this compound is difunctional (contains two reactive sites), this condensation process propagates linearly, forming long-chain polymers known as polydimethylsiloxanes, where some methyl groups are replaced by ethyl groups.[1][2]
Caption: Hydrolysis and condensation pathway of this compound.
The presence of the ethyl group, compared to a standard polydimethylsiloxane (PDMS), can modify the final polymer's properties, such as its solubility, thermal stability, and flexibility.
Other Reactions
-
Reduction: The Si-Cl bonds can be reduced to Si-H bonds using reducing agents like lithium aluminum hydride (LiAlH₄), which would yield ethylmethylsilane.[1]
-
Nucleophilic Substitution: The chlorine atoms can be displaced by other nucleophiles, such as alkoxides (to form alkoxysilanes) or amines (to form silylamines), making it a versatile intermediate for more complex organosilicon compounds.[19][20]
Applications in Research and Industry
The primary application of this compound is as a monomer and building block in silicone chemistry.
-
Silicone Polymer Synthesis: It is used to introduce ethyl groups into the backbone of polysiloxane chains. This modification alters the physical properties of the resulting silicone oils, elastomers (rubbers), or resins. The presence of ethyl groups can improve low-temperature flexibility and change the solubility characteristics of the polymer.
-
Surface Treatment: Like other chlorosilanes, it can be used to modify the surface properties of materials like glass and silicon. The silane reacts with surface hydroxyl groups to form a stable, covalently bonded hydrophobic layer.[1]
-
Intermediate in Chemical Synthesis: Its reactive nature makes it a useful intermediate for synthesizing other specialized organosilicon reagents and compounds for research and development.[3]
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.[5] It is highly flammable, corrosive, and reacts violently with water.[21]
Hazard Summary
-
Flammability: Highly flammable liquid and vapor with a low flash point.[5] Vapors can form explosive mixtures with air.
-
Water Reactivity: Reacts vigorously with water, moisture, or protic solvents to release heat and toxic, corrosive hydrogen chloride gas.[21][22] This reaction can be violent and may lead to a flash fire.
-
Corrosivity: Causes severe skin burns and serious eye damage upon contact.[5] Inhalation of vapors can cause irritation and damage to the respiratory tract.[21]
Recommended Handling Procedures
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[22][23] An inert atmosphere (e.g., nitrogen or argon) is required to prevent reaction with atmospheric moisture.[22]
-
Grounding: All containers and transfer equipment must be grounded and bonded to prevent static electricity buildup, which could ignite vapors.[5][24]
-
Tools: Use only non-sparking tools made of brass or other appropriate materials.[23][24]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[5][25]
-
Hand Protection: Wear neoprene or nitrile rubber gloves.[5][22]
-
Skin and Body Protection: Use suitable protective clothing, such as a flame-retardant lab coat.[5]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified respirator with an appropriate cartridge for organic vapors and acid gases.[22]
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and flammables-approved area.[23] The container must be kept under an inert gas blanket. Store away from water, alcohols, bases, and oxidizing agents.
-
Spill Response: In case of a spill, eliminate all ignition sources.[22] Absorb the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[24] Collect the material into a suitable, dry, sealable container for disposal.
-
Disposal: Dispose of contents and container at a licensed waste disposal facility in accordance with local, state, and federal regulations.[5]
Conclusion
This compound is a foundational reagent in organosilicon chemistry. Its difunctional nature, combined with the high reactivity of its Si-Cl bonds, makes it an indispensable monomer for creating linear polysiloxane chains with modified properties. While its utility is significant, the inherent hazards associated with its flammability, corrosivity, and water reactivity demand rigorous adherence to safety protocols. A thorough understanding of its chemical behavior and handling requirements is paramount for its safe and effective use in both research and industrial applications.
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An In-Depth Technical Guide to the Safe Handling and Management of Ethylmethyldichlorosilane
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethylmethyldichlorosilane (C3H8Cl2Si). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this highly reactive compound. The causality behind each procedural recommendation is explained to foster a culture of intrinsic safety within the laboratory.
Understanding the Inherent Risks of this compound
This compound is a highly flammable and corrosive organochlorosilane that demands rigorous safety protocols.[1] Its primary hazards stem from its high reactivity, particularly with water and moisture, and its flammability.[1][2]
1.1. Reactivity and Hazardous Decomposition
The core danger of this compound lies in its vigorous reaction with water, moisture in the air, alcohols, and other protic solvents.[1][2][3] This hydrolysis reaction is exothermic and liberates corrosive hydrogen chloride (HCl) gas.[1][2][3] The generation of HCl gas can rapidly increase pressure in sealed containers and create a corrosive atmosphere.[3][4]
The reaction can be summarized as: C2H5(CH3)SiCl2 + 2H2O → C2H5(CH3)Si(OH)2 + 2HCl
Upon exposure to heat, open flames, or sparks, this compound can decompose, producing toxic and irritating fumes, including hydrogen chloride and organic acid vapors.[1][5]
Causality Insight: The imperative to handle this compound under anhydrous conditions is a direct consequence of this violent water reactivity. The liberation of HCl is not just a corrosive hazard but also a significant inhalation risk and a source of potential equipment damage.
1.2. Flammability and Explosive Potential
This compound is a highly flammable liquid and vapor, with a low flash point.[1][6] Vapors can form explosive mixtures with air, and these vapors, being heavier than air, can travel to a source of ignition and flash back.[2][7] It is critical to manage ignition sources and ensure proper grounding to prevent static electricity buildup, which can serve as an ignition source.[1][8]
| Property | Value | Source |
| Chemical Formula | C3H8Cl2Si | [1] |
| Physical State | Liquid | [1] |
| Flash Point | 2 °C (35.6 °F) - closed cup | [6] |
| Boiling Point | 100 °C (212 °F) | [6] |
| Density | 1.063 g/mL at 25 °C | [6] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety posture for handling this compound relies on a combination of engineering controls and appropriate PPE. Workplace controls are always the preferred first line of defense.[9][10]
2.1. Essential Engineering Controls
-
Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a chemical fume hood with sufficient airflow to keep vapor concentrations below exposure limits.[1][11] Local exhaust ventilation is critical at the site of chemical release.[9]
-
Ignition Source Control: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.[1][8]
-
Grounding and Bonding: To prevent the buildup of static electricity, proper grounding and bonding of containers and receiving equipment are mandatory during transfer.[1][8][11]
-
Explosion-Proof Equipment: Use of explosion-proof electrical and ventilation equipment is required in areas where this compound is handled and stored.[1][12]
-
Emergency Infrastructure: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1][11]
2.2. Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment. The following provides a baseline for handling this compound.
-
Eye and Face Protection: Chemical goggles are mandatory.[1] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[9][10] Contact lenses should not be worn.[1][9][10]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1] It is crucial to inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: Wear suitable protective clothing, such as a flame-retardant lab coat and closed-toe shoes.[1][12] Ensure that sleeves are worn over gloves and trouser legs cover the tops of shoes to prevent skin exposure from splashes.[5]
-
Respiratory Protection: If engineering controls do not maintain exposure below recommended limits, or during emergency situations, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[1] Respirator use requires a formal respiratory protection program, including training and fit testing, as mandated by OSHA.[10]
Caption: Decision workflow for selecting appropriate PPE.
Methodologies for Safe Handling and Storage
3.1. Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure all necessary engineering controls are operational and all required PPE is donned correctly. Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Inert Atmosphere: Whenever possible, handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1][12]
-
Dispensing: Use only non-sparking tools for opening and closing containers.[1][3][13] Ground and bond the dispensing and receiving containers to prevent static discharge.[1][8]
-
Post-Handling: After handling, wash hands and other exposed areas thoroughly with mild soap and water.[1][9] Contaminated clothing should be removed immediately and laundered before reuse.[14]
3.2. Storage Requirements
Proper storage is critical to maintaining the stability of this compound and preventing hazardous situations.
-
Container: Keep the container tightly closed and store in a dry place.[1][11]
-
Location: Store in a cool, well-ventilated, and locked-up area away from heat and ignition sources.[1][12]
-
Incompatible Materials: Segregate from incompatible materials such as acids, alcohols, oxidizing agents, and any sources of water.[1][11]
Emergency Response Protocols
Pre-planning is essential for a safe and effective response to emergencies involving this compound.[15]
4.1. Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[14][15] If the spill is large or involves volatile, flammable vapors, activate the fire alarm and evacuate the building.[14][16]
-
Control Ignition Sources: Eliminate all ignition sources if it is safe to do so.[1]
-
Ventilate: Increase ventilation in the area, for instance by opening fume hood sashes.[15]
-
Containment: For small spills, contain the spill with dikes or absorbents (e.g., dry sand or earth) to prevent it from spreading.[1] Do not use water.[1]
-
Cleanup: Clean up spills using an absorbent material.[1] Use only non-sparking tools for collection.[1] Place the collected material in a suitable, closed container for disposal.[13]
-
Decontamination: Decontaminate the spill area once the material has been removed.
Caption: Logical flow for responding to a chemical spill.
4.2. Fire Response
-
Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, or dry chemical extinguishers.[1][17] DO NOT USE WATER , as it will react violently with the substance and may worsen the situation by generating flammable hydrogen gas and corrosive HCl.[1][3][17]
-
Firefighting Procedures: Exercise caution and wear full protective equipment, including a self-contained breathing apparatus (SCBA).[1][18] Water spray may be used to cool fire-exposed containers and to knock down HCl vapors from a safe distance.[1]
4.3. First Aid Measures
Immediate medical attention is required for all exposures.[17]
-
Inhalation: Remove the victim to fresh air.[17] If breathing has stopped, provide artificial respiration.[17]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with large amounts of water for at least 15 minutes.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1]
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[17] Give large amounts of water to drink.[17]
Waste Disposal
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Containers should be managed carefully as they may contain flammable residual vapors.[1][11] Do not dispose of waste into sewers.[1]
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This compound Safety Data Sheet. (2015, October 5). Gelest, Inc. Retrieved from [Link]
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Trichlorosilane. AIHA. Retrieved from [Link]
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METHYLDICHLOROSILANE Safety Data Sheet. (2014, November 25). Gelest, Inc. Retrieved from [Link]
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Common Name: METHYL DICHLOROSILANE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
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Ethylphenyldichlorosilane. PubChem. Retrieved from [Link]
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Common Name: CHLOROPHENYLTRI- CHLOROSILANE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
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Chapter: 3 Selected Chlorosilanes: Acute Exposure Guideline Levels. National Research Council. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. The National Academies Press. Retrieved from [Link]
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Methyldichlorosilane Cas 75-54-7 SDS. Co-Formula. Retrieved from [Link]
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Methyldichlorosilane. PubChem, NIH. Retrieved from [Link]
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An In-Depth Technical Guide to the Physical Properties of Ethylmethyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethylmethyldichlorosilane (C₃H₈Cl₂Si), a key organosilicon compound, plays a significant role as a precursor and intermediate in the synthesis of various silicon-containing polymers and fine chemicals. A thorough understanding of its physical properties is paramount for its safe handling, effective application in synthetic protocols, and for the characterization of its derivatives. This technical guide provides a comprehensive overview of the fundamental physical characteristics of this compound, including its structural and physicochemical properties, spectral data, and detailed experimental protocols for their determination. This document is intended to serve as a vital resource for researchers and professionals engaged in organosilicon chemistry and materials science.
Introduction
This compound, systematically named dichloro(ethyl)methylsilane, is a volatile and reactive chlorosilane. Its utility in chemical synthesis stems from the two reactive chlorine atoms bonded to the silicon center, which can be readily displaced by a variety of nucleophiles, enabling the formation of new silicon-carbon, silicon-oxygen, and silicon-nitrogen bonds. This reactivity makes it a valuable building block in the production of silicones, siloxanes, and other organosilicon materials with tailored properties. The presence of both an ethyl and a methyl group on the silicon atom also imparts specific steric and electronic characteristics to the molecule and its subsequent derivatives.
A precise knowledge of the physical properties of this compound is not merely academic; it is a practical necessity. For instance, its boiling point dictates the appropriate distillation conditions for purification, while its density is crucial for accurate measurements and reaction stoichiometry. Furthermore, its refractive index serves as a quick and non-destructive method to assess purity. This guide aims to consolidate these critical data points, provide the scientific context behind them, and equip the reader with the procedural knowledge to verify these properties in a laboratory setting.
Si -- C1 [label=""]; C1 -- H1; C1 -- H2; C1 -- H3; Si -- C2; C2 -- C3; C2 -- H4; C2 -- H5; C3 -- H6; C3 -- H7; C3 -- H8; Si -- Cl1; Si -- Cl2; }
Physicochemical Properties
The physical characteristics of this compound are summarized in the table below. These values are critical for a variety of applications, from process design to quality control.
| Property | Value | Source(s) |
| CAS Number | 4525-44-4 | [1] |
| Molecular Formula | C₃H₈Cl₂Si | [1][2] |
| Molecular Weight | 143.09 g/mol | [1][2] |
| Boiling Point | 100 °C (at 760 mmHg) | [1][2] |
| Melting Point | 8 °C | [1] |
| Density | 1.063 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.419 | [2] |
Solubility Profile
This compound is a nonpolar compound and is generally miscible with a range of common organic solvents. However, it is highly reactive with protic solvents, such as water and alcohols.
-
Miscible: Apolar solvents such as hexane, toluene, diethyl ether, and dichloromethane.
-
Reacts Violently: Water, alcohols (e.g., methanol, ethanol), and other protic solvents. This reaction is due to the rapid hydrolysis of the Si-Cl bonds to form silanols and hydrochloric acid.
-
Incompatible with: Strong oxidizing agents and bases.[3]
The principle of "like dissolves like" is the primary determinant of its solubility. The nonpolar nature of the ethyl and methyl groups contributes to its miscibility with organic solvents. The high reactivity with protic solvents is a key consideration for its handling and storage, which must be done under anhydrous conditions.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, one would expect to see a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the methyl protons directly attached to the silicon atom.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, three distinct signals are expected: one for the methyl carbon attached to silicon, and two for the carbons of the ethyl group. The carbon atom directly bonded to the silicon will be influenced by the electronegativity of the silicon and chlorine atoms.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. Key expected absorptions include:
-
Si-Cl stretch: Typically found in the region of 450-600 cm⁻¹.
-
C-H stretch (alkyl): Around 2850-2960 cm⁻¹.
-
CH₂ and CH₃ bending vibrations: In the fingerprint region (below 1500 cm⁻¹).
-
Si-C stretch: Usually observed in the 600-800 cm⁻¹ region.
The absence of a broad absorption band around 3200-3600 cm⁻¹ is a key indicator of the absence of Si-OH groups, confirming the compound's purity from hydrolysis products.[4]
Experimental Protocols for Physical Property Determination
The reactive and moisture-sensitive nature of this compound necessitates specialized procedures for the accurate determination of its physical properties. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[5][6]
subgraph "cluster_BoilingPoint" { label = "Boiling Point Determination"; style=filled; color="#E8F0FE"; a [label="Sample Preparation (Anhydrous)"]; b [label="Micro-Boiling Point Setup"]; c [label="Controlled Heating"]; d [label="Record Temperature at Reflux"]; a -> b -> c -> d; }
subgraph "cluster_Density" { label = "Density Measurement"; style=filled; color="#E6F4EA"; e [label="Calibrate Pycnometer with Inert Solvent"]; f [label="Weigh Empty, Dry Pycnometer"]; g [label="Fill with this compound (Inert Atmosphere)"]; h [label="Weigh Filled Pycnometer"]; e -> f -> g -> h; }
subgraph "cluster_RefractiveIndex" { label = "Refractive Index Measurement"; style=filled; color="#FEF7E0"; i [label="Clean and Dry Refractometer Prism"]; j [label="Apply Sample to Prism"]; k [label="Read Refractive Index"]; l [label="Clean Prism Immediately"]; i -> j -> k -> l; } }
Boiling Point Determination (Micro-Boiling Point Method)
Given the often-limited quantities of specialized reagents, a micro-boiling point determination is the preferred method. This technique minimizes waste and enhances safety.
Causality: This method is chosen to minimize the amount of flammable and corrosive liquid being heated, thereby reducing potential hazards. The use of an inert heating medium like mineral oil ensures even heat distribution and prevents localized overheating.
Self-Validation: The observation of a steady stream of bubbles and a stable temperature reading at the reflux ring validates that the liquid is at its boiling point under the given atmospheric pressure.
Methodology:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Apparatus Setup:
-
Attach a small, dry test tube (e.g., 75 x 10 mm) to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
-
Add approximately 0.5 mL of this compound to the test tube.
-
Invert a sealed-end capillary tube and place it, open end down, into the liquid in the test tube.
-
-
Heating:
-
Suspend the thermometer and test tube assembly in a Thiele tube or an oil bath filled with mineral oil. The oil level should be above the level of the sample but below the rubber band.
-
Heat the side arm of the Thiele tube or the oil bath gently with a micro-burner or a hot plate.[7]
-
-
Observation and Measurement:
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8][9]
-
Record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.
-
Density Measurement (Pycnometer Method)
The use of a pycnometer provides a highly accurate method for determining the density of liquids.
Causality: A pycnometer is a flask with a specific, accurately known volume. By measuring the mass of the liquid that fills this volume, a precise density can be calculated. This method is superior to using a graduated cylinder for accuracy.
Self-Validation: The method's accuracy is validated by first calibrating the pycnometer with a liquid of known density, such as deionized water or a dry, inert solvent, and obtaining a value consistent with the literature.
Methodology:
-
Preparation: Clean and thoroughly dry a pycnometer of a suitable volume (e.g., 5 or 10 mL).
-
Calibration (Optional but Recommended):
-
Weigh the empty, dry pycnometer.
-
Fill the pycnometer with a dry, inert solvent of known density (e.g., anhydrous hexane) at a specific temperature (e.g., 25 °C).
-
Weigh the filled pycnometer and calculate the volume of the pycnometer.
-
-
Measurement:
-
Weigh the empty, dry pycnometer.
-
In an inert atmosphere (e.g., a glove box or under a stream of nitrogen), carefully fill the pycnometer with this compound.
-
Stopper the pycnometer, ensuring no air bubbles are trapped, and that the liquid is exactly at the calibration mark.
-
Carefully wipe the outside of the pycnometer and weigh it.
-
-
Calculation:
-
Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the this compound.
-
Density = Mass / Volume.
-
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a rapid and sensitive measure of a liquid's purity.
Causality: The refractive index is a fundamental physical property that is dependent on the composition of the substance. Any impurities will alter the refractive index. An Abbe refractometer measures the critical angle of total internal reflection, from which the refractive index is calculated.[10][11]
Self-Validation: The refractometer should be calibrated before use with a standard of known refractive index, such as distilled water or a certified refractive index standard. The temperature control of the instrument is also critical for accurate and reproducible measurements.
Methodology:
-
Instrument Preparation:
-
Turn on the Abbe refractometer and allow it to equilibrate to the desired temperature (typically 20 °C).
-
Clean the prism surfaces with a soft tissue and an appropriate solvent (e.g., acetone or isopropanol), ensuring they are completely dry.
-
-
Measurement:
-
Using a clean pipette, apply a few drops of this compound to the lower prism.
-
Close the prisms promptly to minimize exposure to atmospheric moisture.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
-
Cleaning:
-
Immediately after the measurement, clean the prism surfaces thoroughly with a suitable solvent to prevent corrosion.
-
Safety and Handling
This compound is a flammable and corrosive liquid. It reacts with moisture to produce hydrochloric acid, which is corrosive to skin, eyes, and the respiratory tract.[3]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat.[3][12]
-
Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Store separately from incompatible materials such as acids, alcohols, oxidizing agents, and bases.[3]
-
Spills: In case of a spill, evacuate the area. Use a non-sparking tool to absorb the spill with an inert material such as dry sand or earth. Do not use water.[3]
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound. The presented data, including physicochemical constants, solubility, and spectroscopic information, are essential for the safe and effective use of this important organosilicon reagent. The detailed experimental protocols, tailored for a reactive compound, offer a practical framework for researchers to verify these properties in their own laboratories. By adhering to the principles of causality and self-validation in experimental design, and by prioritizing safe handling practices, scientists can confidently utilize this compound in their research and development endeavors.
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Reactivity of ethylmethyldichlorosilane with nucleophiles
An In-Depth Technical Guide to the Reactivity of Ethylmethyldichlorosilane with Nucleophiles
Introduction: The Versatile Silicon Precursor
This compound (EtMeSiCl₂) is a difunctional organosilicon compound of significant interest in materials science and synthetic chemistry. Its structure, featuring two reactive chlorine atoms and two stable organic substituents (ethyl and methyl) bonded to a central silicon atom, makes it a versatile building block for the synthesis of a wide array of organosilicon materials, most notably silicone polymers (polysiloxanes). The reactivity of EtMeSiCl₂ is dominated by the electrophilic nature of the silicon atom, making it highly susceptible to attack by nucleophilic reagents. This guide provides a comprehensive exploration of the reaction mechanisms, experimental protocols, and practical considerations for handling the reactions of this compound with common classes of nucleophiles.
PART 1: The Mechanism of Nucleophilic Substitution at Silicon
The fundamental reaction pathway for this compound with nucleophiles is nucleophilic substitution. Unlike the analogous reaction at a saturated carbon atom (Sɴ2@C), which proceeds through a single, high-energy transition state, nucleophilic substitution at silicon (Sɴ2@Si) is mechanistically distinct.[1][2]
Causality Behind the Mechanism: The silicon atom is larger than carbon and possesses accessible 3d orbitals, which can participate in bonding. This allows for the formation of a stable, pentacoordinate intermediate (a trigonal bipyramidal structure), rather than a transient transition state.[2][3] This key difference lowers the activation energy of the reaction, making chlorosilanes highly reactive. The reaction generally proceeds via a single-well potential energy surface, in contrast to the double-well surface typical for Sɴ2@C reactions.[1][3] However, increasing the steric bulk on the silicon atom can modulate this energy profile.[2][3]
The general mechanism can be visualized as follows:
PART 2: Reactivity with Oxygen Nucleophiles
Oxygen-based nucleophiles are the most common reactants for chlorosilanes, forming the basis of silicone polymer chemistry. The Si-O bond is very strong and its formation provides a powerful thermodynamic driving force for these reactions.[4]
Hydrolysis: The Gateway to Polysiloxanes
The reaction of this compound with water (hydrolysis) is extremely rapid and exothermic. It proceeds in two main stages: initial hydrolysis to form a silanediol, followed by condensation of the silanols to form siloxane bridges (-Si-O-Si-).[5][6]
-
Hydrolysis: Each Si-Cl bond is replaced by a Si-OH bond, producing ethylmethylsilanediol and hydrogen chloride (HCl). EtMeSiCl₂ + 2H₂O → EtMeSi(OH)₂ + 2HCl
-
Condensation: The silanediol is unstable and readily undergoes intermolecular condensation, eliminating water to form linear or cyclic polysiloxanes.[4][6] The extent of polymerization and the structure of the final product (linear chains vs. cyclic oligomers) depend heavily on the reaction conditions, such as temperature, solvent, and the rate of water addition.[4]
Experimental Protocol: Synthesis of a Polysiloxane via Hydrolysis
-
Trustworthiness: This protocol is designed to control the highly exothermic reaction and manage the corrosive HCl byproduct. The use of a non-polar solvent helps to moderate the reaction rate, and the inclusion of a weak base (scavenger) is a standard and safe practice to neutralize the acid.
-
Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (containing a dilute NaOH solution to neutralize HCl gas).
-
Inert Atmosphere: The apparatus is flushed with dry nitrogen gas.
-
Reagents: this compound (1.0 mol) is dissolved in 500 mL of a suitable inert solvent (e.g., diethyl ether or toluene) in the flask. A stoichiometric amount of water (2.0 mol) mixed with a weak base scavenger like pyridine or triethylamine (2.0 mol) is placed in the dropping funnel.
-
Reaction: The silane solution is cooled in an ice bath to 0-5 °C. The water/base mixture is added dropwise with vigorous stirring over 1-2 hours, maintaining the temperature below 10 °C. A white precipitate of the amine hydrochloride will form.
-
Workup: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Purification: The precipitated salt is removed by filtration. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude polysiloxane oil. Further purification can be achieved by fractional distillation if desired.
Alcoholysis: Forming Alkoxysilanes
Reacting EtMeSiCl₂ with an alcohol (ROH) is analogous to hydrolysis and is termed alcoholysis.[7] This reaction replaces the chlorine atoms with alkoxy groups (-OR), yielding an ethylmethyldialkoxysilane.[8]
EtMeSiCl₂ + 2ROH → EtMeSi(OR)₂ + 2HCl
These resulting alkoxysilanes are valuable as they are more stable than the parent chlorosilane but can still undergo hydrolysis and condensation in a more controlled manner, making them key components in sol-gel processes and as surface coupling agents.[9][10] A weak base is typically added to neutralize the HCl byproduct.[4]
PART 3: Reactivity with Nitrogen Nucleophiles (Aminolysis)
Primary and secondary amines are potent nucleophiles that readily react with EtMeSiCl₂.[11] The reaction, known as aminolysis, results in the formation of aminosilanes. The initial substitution product can react further, especially if excess chlorosilane is present, or undergo condensation to form silazanes (containing Si-N-Si linkages).
EtMeSiCl₂ + 4 R₂NH → EtMeSi(NR₂)₂ + 2 [R₂NH₂]⁺Cl⁻
Expertise & Experience: Note that two equivalents of the amine are required per Si-Cl bond: one acts as the nucleophile, and the second acts as a base to neutralize the liberated HCl, forming an ammonium salt. This is a crucial stoichiometric consideration for achieving high yields and preventing unwanted side reactions.
PART 4: Reactivity with Carbon Nucleophiles (Grignard Reagents)
To form stable silicon-carbon bonds, powerful carbon nucleophiles are required. Organometallic reagents, particularly Grignard reagents (RMgX), are highly effective for this purpose.[12] This reaction is a cornerstone of organosilane synthesis, allowing for the introduction of a wide variety of organic functional groups onto the silicon atom.
The reaction proceeds stepwise. The first chlorine is substituted to form an ethylmethyl(alkyl)chlorosilane, which is less reactive than the starting dichlorosilane but can still react with a second equivalent of the Grignard reagent.
-
EtMeSiCl₂ + R-MgX → EtMeSi(R)Cl + MgXCl
-
EtMeSi(R)Cl + R-MgX → EtMeSi(R)₂ + MgXCl
Experimental Insight: Controlling the stoichiometry is key to selective synthesis. Using one equivalent of the Grignard reagent at low temperature favors the monosubstituted product. Using an excess of the Grignard reagent and higher temperatures drives the reaction to the disubstituted product. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is necessary to stabilize the Grignard reagent.[12][13]
Experimental Protocol: Grignard Reaction with EtMeSiCl₂
-
Setup: A dry, three-necked flask is fitted with a condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried to prevent quenching the Grignard reagent.
-
Grignard Formation: Magnesium turnings (2.2 mol) are placed in the flask with anhydrous diethyl ether. The appropriate alkyl halide (e.g., bromopropane, 2.1 mol) is added dropwise to initiate the formation of the Grignard reagent.
-
Reaction: Once the Grignard reagent is formed, the solution is cooled in an ice bath. This compound (1.0 mol) dissolved in anhydrous diethyl ether is added dropwise from the funnel at a rate that maintains a gentle reflux.
-
Workup: After the addition, the reaction mixture is stirred at room temperature for several hours or gently heated to complete the reaction. The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and a dilute acid (e.g., HCl) to dissolve the magnesium salts.
-
Purification: The ether layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄). The product is isolated by fractional distillation.
PART 5: Summary of Reactivity and Safety
The reactivity of this compound is a function of the nucleophile's strength and the reaction conditions. The following table summarizes the primary products.
| Nucleophile Class | Example Nucleophile | Product Type | Key Byproduct |
| Oxygen | Water (H₂O) | Silanol → Polysiloxane | HCl |
| Alcohol (ROH) | Alkoxysilane | HCl | |
| Nitrogen | Amine (R₂NH) | Aminosilane / Silazane | [R₂NH₂]⁺Cl⁻ |
| Carbon | Grignard (RMgX) | Alkylsilane | MgXCl |
Mandatory Safety and Handling Precautions
This compound and all chlorosilanes are hazardous materials that must be handled with extreme care.[14][15][16]
-
Reactivity with Water: They react violently with water, including moisture in the air, to release dense, toxic, and highly corrosive hydrogen chloride gas.[14] All operations must be conducted under anhydrous conditions in well-ventilated areas, preferably in a chemical fume hood.
-
Corrosivity: The liquid and its vapors are corrosive to the skin, eyes, and respiratory tract.[14][17] Inhalation can cause severe damage.[17]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., rubber), and a flame-retardant lab coat, is mandatory.[14][17]
-
Fire Hazard: this compound is a flammable liquid. Keep away from ignition sources and use appropriate fire extinguishers (e.g., dry chemical or CO₂). Do not use water on a chlorosilane fire, as it will exacerbate the situation by producing HCl gas.[14]
Conclusion
This compound is a highly reactive and versatile chemical intermediate. Its reactions are governed by the principles of nucleophilic substitution at a silicon center, which is mechanistically distinct from substitution at carbon. By carefully selecting the nucleophile—whether it be water, alcohols, amines, or organometallic reagents—and controlling the reaction conditions, a vast range of tailored organosilicon compounds and polymers can be synthesized. A thorough understanding of these reaction pathways, coupled with stringent adherence to safety protocols, is essential for leveraging the full potential of this important building block in research and development.
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Title: GLOBAL SAFE HANDLING OF CHLOROSILANES Source: American Chemistry Council URL: [Link]
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A Technical Guide to the Thermal Stability of Ethylmethyldichlorosilane: Principles, Evaluation, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylmethyldichlorosilane (EMDCS), a key intermediate in silicone chemistry, possesses a reactivity profile that necessitates a thorough understanding of its thermal stability. This technical guide provides an in-depth exploration of the factors governing the thermal decomposition of EMDCS, methodologies for its evaluation, and a discussion of potential decomposition pathways. By synthesizing principles from the broader field of organosilane chemistry and outlining rigorous experimental protocols, this document serves as a critical resource for ensuring the safe and effective use of this compound in research and development settings.
Introduction: The Significance of Thermal Stability in Organosilane Chemistry
Organosilanes are fundamental building blocks in a vast array of materials, from high-performance polymers to sophisticated coupling agents. Their utility is intrinsically linked to their chemical and thermal properties. This compound (CH₃CH₂)(CH₃)SiCl₂, with its reactive silicon-chlorine bonds and organic substituents, is a versatile precursor. However, the very features that make it valuable also contribute to its potential for thermal decomposition. Understanding the temperature thresholds and decomposition kinetics of EMDCS is paramount for process safety, optimization of reaction conditions, and ensuring the purity of final products. This guide will delve into the core principles of its thermal stability, providing a framework for its comprehensive assessment.
Fundamental Principles of Organosilane Thermal Stability
The thermal stability of an organosilane is not an arbitrary value but is dictated by the bond energies within the molecule and the presence of various functional groups. The general order of thermal stability for silane coupling agents is influenced by the nature of the organic substituent and its proximity to the silicon atom.[1]
Several key factors influence the thermal stability of this compound:
-
Bond Energies: The relative strengths of the Si-C, Si-Cl, C-H, and C-C bonds play a crucial role. The Si-C bond is generally the most labile in thermal decomposition of many organosilanes.[2]
-
Substituent Effects: The ethyl and methyl groups attached to the silicon atom influence the molecule's stability. Electron-donating alkyl groups can affect the reactivity of the silicon center.
-
Presence of Chlorine Atoms: The two chlorine atoms are electron-withdrawing and significantly impact the reactivity of the Si-Cl bonds. Hydrolysis of these bonds with trace moisture can liberate corrosive hydrogen chloride gas.[3][4]
Experimental Evaluation of Thermal Stability
A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the change in mass of a sample as a function of temperature in a controlled atmosphere, identifying decomposition temperatures.[5][6]
Methodology:
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed into an inert TGA pan (e.g., platinum or alumina). Due to its reactivity with atmospheric moisture, sample loading should be performed under an inert atmosphere (e.g., in a glovebox).[3]
-
Instrumentation: The TGA instrument is purged with a dry, inert gas (e.g., nitrogen or argon) to prevent premature hydrolysis.
-
Heating Program: The sample is heated at a constant rate (e.g., 5, 10, 20 °C/min) over a defined temperature range.[7]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss are key parameters.
Causality Behind Experimental Choices: The use of multiple heating rates is crucial for kinetic analysis, allowing for the determination of activation energy using isoconversional methods like the Flynn-Wall-Ozawa method.[7] An inert atmosphere is non-negotiable to prevent side reactions with water or oxygen that would obscure the true thermal decomposition profile.[3]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, identifying exothermic or endothermic decomposition events.[8]
Methodology:
-
Sample Preparation: A small amount of this compound is hermetically sealed in a DSC pan, again under an inert atmosphere, to contain any volatile decomposition products and prevent reaction with the atmosphere.
-
Instrumentation: A reference pan (usually empty) is placed in the DSC furnace alongside the sample pan.
-
Heating Program: The sample and reference are subjected to the same controlled temperature program as in TGA.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Exothermic peaks indicate a release of energy during decomposition, a critical factor for assessing thermal hazards.
Trustworthiness through Self-Validation: Running the DSC experiment in conjunction with TGA provides a self-validating system. A weight loss event in the TGA that corresponds to a sharp exotherm in the DSC is a strong indicator of a potentially hazardous decomposition reaction.
Experimental Workflow for Thermal Analysis
Caption: Workflow for the comprehensive thermal analysis of this compound.
Decomposition Pathways and Mechanistic Considerations
While specific experimental data for this compound is not extensively published, its decomposition mechanism can be inferred from studies of analogous chlorosilanes such as dimethyldichlorosilane and methyldichlorosilane.[2] The pyrolysis of these compounds often proceeds through radical mechanisms at elevated temperatures.
Potential Decomposition Pathways for this compound:
-
Si-C Bond Homolysis: This is often the primary decomposition pathway for alkyl-substituted silanes.[2] The Si-C bond can cleave to form an ethyl radical and a methyldichlorosilyl radical, or a methyl radical and an ethyldichlorosilyl radical.
-
Radical Chain Reactions: The initial radicals formed can initiate a cascade of further reactions, including hydrogen abstraction from other EMDCS molecules, leading to the formation of various volatile byproducts.
-
Molecular Elimination: Elimination of stable molecules such as ethylene (via β-hydride elimination from the ethyl group) or hydrogen chloride is also a plausible pathway. Studies on dichlorosilane have shown that HCl elimination is a significant decomposition route.[9][10]
The formation of highly reactive silylene species, such as SiCl₂, is a common feature in the high-temperature decomposition of chlorosilanes and is likely to be a key intermediate in the decomposition of EMDCS as well.[2]
Proposed Decomposition Initiation Pathways
Caption: Plausible initial steps in the thermal decomposition of this compound.
Quantitative Data Summary
While specific decomposition data for this compound is scarce in the literature, the following table provides a comparative overview of the thermal stability of related silanes to offer a contextual benchmark.
| Compound | Decomposition Onset/Metric | Notes | Reference |
| General Gamma-Substituted Silanes | Stable up to 160°C (long-term) | Can withstand short-term exposure to 350°C. | [1] |
| Methyltrichlorosilane (CH₃SiCl₃) | Pyrolysis proceeds via Si-C bond homolysis. | Studied at high temperatures (1000-1500 K). | [2] |
| Dimethyldichlorosilane ((CH₃)₂SiCl₂) | Decomposition by sequential loss of methyl radicals. | Studied at high temperatures (1000-1500 K). | [2] |
| Methyldichlorosilane (CH₃SiHCl₂) | Undergoes sequential CH₃ and H loss. | Studied at high temperatures (1000-1500 K). | [2] |
| Dichlorosilane (H₂SiCl₂) | Activation energy for decomposition is ~75 kcal/mol. | Elimination of SiCl₂ + H₂ or SiHCl + HCl. | [10] |
This table is for comparative purposes. The actual thermal stability of this compound must be determined experimentally.
Safety and Handling Considerations
The thermal decomposition of this compound can generate hazardous byproducts. It is imperative to adhere to strict safety protocols.
-
Flammability: this compound is a highly flammable liquid and vapor.[3] All work should be conducted away from ignition sources.
-
Reactivity with Water: The compound reacts with water and moisture, liberating corrosive hydrogen chloride (HCl) gas.[3] This reaction is exothermic and can pressurize containers.
-
Hazardous Decomposition Products: In addition to HCl, thermal decomposition may produce other organic acid vapors and silicon oxides in the presence of air.[3][11][12]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield, must be worn. Work should be performed in a well-ventilated fume hood.
Conclusion
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Pasetti, M., et al. (2023). Thermal stability of linear siloxanes and their mixtures. IRIS . Available at: [Link]
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Kerman, S., et al. (2018). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC. Available at: [Link]
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Thermodynamics and Kinetics of the Reaction of Catalytic Dismutation of Chlorosilanes in the Vapor Phase in the Temperature Range of 353–393 K. (2023). MDPI. Available at: [Link]
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Theoretical evaluation of thermal decomposition of dichlorosilane for plasma-enhanced atomic layer deposition of silicon nitride: the important role of surface hydrogen. (2018). RSC Publishing. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: The Role of Ethylmethyldichlorosilane in the Synthesis of High-Performance Silicone Elastomers
Introduction: The Architectural Significance of Functionalized Silanes
Silicone elastomers, underpinned by the robust and flexible siloxane (Si-O-Si) backbone, are indispensable in advanced applications ranging from biomedical devices to aerospace engineering. Their exceptional thermal stability, biocompatibility, and tunable mechanical properties are dictated by the molecular architecture of their constituent polysiloxane chains and the nature of their cross-linked network. The synthesis of these materials begins with the controlled hydrolysis and condensation of chlorosilane precursors.[1]
Ethylmethyldichlorosilane ((CH₃)(C₂H₅)SiCl₂) is a critical difunctional monomer in this process. Unlike the more common dimethyldichlorosilane, the incorporation of an ethyl group alongside a methyl group on the silicon atom provides a unique handle to modify the polymer's steric and electronic properties. This guide provides a comprehensive overview of the chemistry, safety protocols, and detailed methodologies for synthesizing silicone elastomers using this compound, intended for researchers and professionals in materials science and drug development.
Foundational Chemistry: From Monomer to Elastomeric Network
The journey from the volatile liquid this compound to a stable, elastic solid involves two fundamental stages: the formation of linear polysiloxane chains and the subsequent cross-linking of these chains into a three-dimensional network.
Step 1: Hydrolysis and Polycondensation
The synthesis of the base silicone polymer is initiated by the hydrolysis of this compound. The two chlorine atoms are highly reactive sites that readily undergo hydrolysis in the presence of water to form an unstable intermediate, ethylmethylsilanediol ((CH₃)(C₂H₅)Si(OH)₂), and hydrochloric acid.[2][3] This silanol intermediate is highly prone to intermolecular condensation, where molecules combine to form the stable siloxane bond (Si-O-Si), eliminating a molecule of water in the process.[2]
Because this compound is a difunctional monomer (containing two reactive chloro groups), this condensation process proceeds linearly, forming long-chain polymers of poly(ethylmethylsiloxane).[4][5] The molecular weight of these chains can be controlled by introducing a monofunctional "end-capping" agent, such as trimethylchlorosilane, which terminates chain growth.[6]
Caption: Fig. 1: Hydrolysis and polycondensation of this compound.
Step 2: Curing (Cross-Linking) Mechanisms
The linear or lightly branched polysiloxanes formed in the first step are viscous fluids or gums. To achieve the desired elastomeric (rubber-like) properties, these chains must be cross-linked. The two predominant industrial methods are platinum-catalyzed addition cure and peroxide-initiated free-radical cure.[7][8]
This is a highly efficient and clean cross-linking method that forms the basis of many medical-grade and high-purity silicone elastomers.[9][10] The system consists of two parts:
-
Part A: A vinyl-functionalized silicone polymer (e.g., vinyl-terminated poly(ethylmethylsiloxane)).
-
Part B: A hydride-functional cross-linking agent (e.g., a copolymer containing Si-H bonds) and a platinum catalyst (such as Karstedt's catalyst).[11][12]
When mixed, the platinum catalyst facilitates the addition of the silicon-hydride (Si-H) bond across the vinyl group's carbon-carbon double bond (C=C), forming a stable ethyl-bridge (Si-CH₂-CH₂-Si) cross-link.[13] This reaction is highly specific, proceeds with no byproducts, and can be initiated at room or elevated temperatures.[7][12]
Caption: Fig. 3: Workflow for base polymer synthesis.
Protocol 2: Platinum-Catalyzed Curing
This protocol requires a two-part formulation. The base polymer from Protocol 1 must be appropriately functionalized (e.g., with vinyl end-groups) for this reaction.
-
Formulation: In a disposable cup, weigh Part A (vinyl-functional poly(ethylmethylsiloxane) and any reinforcing fillers like fumed silica). In a separate container, weigh Part B (hydride-functional crosslinker and platinum catalyst). A typical mix ratio is 10:1 (A:B) by weight, but this should be followed per the manufacturer's specifications.
-
Mixing: Add Part B to Part A. Mix thoroughly but gently for 2-3 minutes, scraping the sides and bottom of the cup to ensure homogeneity. Avoid whipping excessive air into the mixture.
-
Degassing: Place the mixed formulation in a vacuum chamber to remove any entrapped air bubbles, which can cause voids in the final elastomer. Degas until the bubbling subsides.
-
Curing: Pour the liquid silicone into a mold. Cure according to the specified schedule. This can range from 24 hours at room temperature to an accelerated schedule at elevated temperatures (e.g., 15-30 minutes at 100-150°C). [7]5. Demolding: Once fully cured, the solid elastomer can be removed from the mold.
Protocol 3: Peroxide-Initiated Curing
-
Formulation: To the base polymer from Protocol 1, add a specified amount of organic peroxide (e.g., 0.5-1.5% by weight). This is typically done on a two-roll mill to ensure uniform dispersion of the peroxide into the highly viscous gum.
-
Molding: Place the formulated compound into a mold of the desired shape.
-
Curing: Place the mold in a heated press and cure at a temperature sufficient to decompose the peroxide (typically 150-200°C) for a set duration (e.g., 10-20 minutes). [8][14]4. Post-Curing: After demolding, place the elastomer in a programmable oven for post-curing to remove volatile byproducts. A typical cycle might be 4 hours at 200°C. [8]
Characterization of the Final Elastomer
A suite of analytical techniques is essential to validate the synthesis and understand the material properties. [15]
| Analytical Technique | Purpose & Information Gained |
|---|---|
| FTIR Spectroscopy | Confirms the chemical structure. Look for the strong Si-O-Si stretching band (~1000-1100 cm⁻¹), Si-CH₃ bands (~1260 cm⁻¹), and C-H stretching from the ethyl and methyl groups. Can be used to monitor the disappearance of Si-H (~2160 cm⁻¹) and vinyl C=C (~1600 cm⁻¹) peaks during addition curing. [16] |
| NMR Spectroscopy (¹H, ¹³C, ²⁹Si) | Provides detailed structural information and confirms the ratio of ethyl to methyl groups. Can be used to quantify the low levels of vinyl and hydride groups present in addition cure systems. [15] |
| Thermogravimetric Analysis (TGA) | Determines thermal stability and decomposition temperature. Can also quantify the amount of inorganic filler (e.g., silica) present. [16][17] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), which is critical for understanding the material's low-temperature flexibility. Also detects melting and crystallization events. [17] |
| Mechanical Testing | Quantifies the elastomeric properties. Key tests include Durometer hardness (Shore A), tensile strength, and elongation at break. [15]|
Comparative Properties: Platinum vs. Peroxide Curing
The choice of curing mechanism has a profound impact on the final properties of the elastomer.
| Property | Platinum-Cured Elastomer | Peroxide-Cured Elastomer | Rationale |
| Purity | High Purity | Contains Byproducts | Addition cure produces no byproducts, making it ideal for medical and food-grade applications. [7][9]Peroxide cure leaves residual acids that must be baked out. [8] |
| Clarity | Typically High (Transparent) | Often Translucent | Byproducts and less controlled cross-linking in peroxide systems can reduce optical clarity. [10] |
| Mechanical Properties | Generally better tensile and elongation | Can have better compression set | The controlled nature of hydrosilylation leads to a more uniform network structure. [7] |
| Curing Conditions | Versatile (Room Temp or Heat) | Requires High Heat | Platinum systems can be formulated for various cure speeds. Peroxide systems are thermally initiated. [8][10] |
| Cost | Higher | Lower | Platinum catalysts are expensive, and the base polymers often require more complex synthesis. [7] |
Conclusion
This compound serves as a valuable difunctional precursor for synthesizing custom silicone polymers. By introducing ethyl groups into the polysiloxane backbone, researchers can subtly modify the steric bulk, flexibility, and solvent resistance of the resulting elastomers. The choice of a clean, precise platinum-catalyzed addition cure or a robust, cost-effective peroxide-initiated cure allows for the final material properties to be tailored to the specific demands of the application, from high-purity medical tubing to durable industrial gaskets. A thorough understanding of the underlying chemistry and strict adherence to safety protocols are paramount for the successful and safe synthesis of these advanced materials.
References
- Diva-Portal.org. New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems.
- Gelest, Inc. (2014). METHYLDICHLOROSILANE Safety Data Sheet.
- Gelest, Inc. (2015). This compound Safety Data Sheet.
- ECHEMI. Methyldichlorosilane SDS, 75-54-7 Safety Data Sheets.
- Stockwell Elastomerics. Platinum Cured Silicones vs. Peroxide Cured Silicones.
- LIKON. Silicone cure.
- Wolife International. (2025). Silicone Rubber Platinum-Based Catalysts.
- SIMTEC. (2015). Silicone Rubber Platinum-Based Catalysts.
- NJ.gov. Common Name: METHYL DICHLOROSILANE HAZARD SUMMARY.
- PMC - PubMed Central - NIH. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.
- Co-Formula. Methyldichlorosilane Cas 75-54-7 SDS.
- Johnson Matthey. Platinum Catalysts for Hydrosilation. Scientific Spectator.
- Biblioteca IQS. (2021). Optimization of platinum-based silicone's hydrosilylation for hose manufacturing.
- HM Royal. (2023). Platinum Cured Silicone: How It Expands the Use of Silicone Rubbers.
- Viking Extrusions. Peroxide & Platinum Cured Silicone: What are the differences.
- IOTA CORPORATION LTD. (2023). Summary of Silicone Rubber Testing Methods.
- MDPI. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach.
- Semantic Scholar. New Analytical Methods for Silicone Elastomers Used in Drug Delivery Systems.
- ResearchGate. (2016). Characterization of Silicone Rubber Extracts Using Gel-Permeation Chromatography, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry, Electrospray Ionization Mass Spectrometry, Fourier Transform Infrared Spectroscopy and Gas Chromatography/Mass Spectrometry.
- NETZSCH Analyzing & Testing. (2023). Thermal Characterization of Silicone.
- ResearchGate. (2020). Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane.
- ACS Publications. (2025). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. Organometallics.
- Allen. Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymerisation yields straight chain polymer of.
- Elkem.com. What are Chlorosilanes?.
- YouTube. (2022). Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked ....
- ResearchGate. (2022). Extractables of Silicone Components.
- YouTube. (2022). Hydrolysis of dimethyl dichlorosilane followed by condensation polymerisation lead to the format....
- Chemiedidaktik Uni Wuppertal. Experiments - Hydrolysis of chloromethylsilanes.
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- 1. What are Chlorosilanes? | Elkem.com [elkem.com]
- 2. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]
- 3. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
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- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Note: Surface Modification of Silica with Ethylmethyldichlorosilane
Introduction: Engineering Silica Surfaces for Advanced Applications
Silica, in its various forms (nanoparticles, wafers, and chromatography packing), is a cornerstone material in scientific research and drug development. Its surface, rich in silanol groups (Si-OH), offers a versatile platform for chemical modification. This process, known as silanization, allows for the precise tuning of silica's surface properties, such as hydrophobicity, biocompatibility, and chemical reactivity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of ethylmethyldichlorosilane for the surface modification of silica. We will delve into the underlying chemical principles, provide a step-by-step protocol, and discuss essential characterization techniques to validate the modification.
The choice of this compound as a modifying agent offers a unique balance of reactivity and functionality. The two chlorine atoms provide reactive sites for covalent bonding with the silica surface, while the ethyl and methyl groups impart a moderate level of hydrophobicity. This makes it an ideal candidate for applications requiring controlled surface energy, such as in chromatography, drug delivery systems, and as a filler in polymer composites.
The Chemistry of Silanization: A Tale of Two Reactions
The surface modification of silica with this compound is primarily a two-step process involving hydrolysis and condensation. The reactivity of dichlorosilanes necessitates careful control over the reaction environment to prevent unwanted side reactions, such as polymerization in solution.
-
Hydrolysis: In the presence of trace amounts of water, either on the silica surface or in the solvent, the chloro groups of this compound hydrolyze to form reactive silanol intermediates.
-
Condensation: These newly formed silanols on the silane molecule then react with the silanol groups on the silica surface, forming stable siloxane (Si-O-Si) bonds and releasing hydrochloric acid (HCl) as a byproduct. The second chloro group can react with an adjacent surface silanol or another hydrolyzed silane molecule, leading to cross-linking on the surface.
Understanding this mechanism is crucial for optimizing the reaction conditions. For instance, a completely anhydrous environment may hinder the reaction, while an excess of water can lead to premature polymerization of the silane in solution, preventing effective surface modification.
Visualizing the Workflow: From Bare Silica to a Modified Surface
The following diagram illustrates the key stages involved in the surface modification of silica with this compound.
Caption: Experimental workflow for silica surface modification.
Safety First: Handling this compound
This compound is a flammable, corrosive, and moisture-sensitive chemical.[1][2] It reacts violently with water, releasing hydrochloric acid.[1][2] Therefore, stringent safety precautions are paramount.
| Hazard | Precaution |
| Flammability | Work in a well-ventilated fume hood, away from ignition sources. Use non-sparking tools.[2][3] |
| Corrosivity | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat.[1][2] |
| Reactivity with Water | Handle under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and glassware.[1] |
| Inhalation | Avoid breathing vapors. Use a respirator with an appropriate cartridge if necessary.[1][2] |
Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. In case of inhalation, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Detailed Protocol for Surface Modification
This protocol is designed for the modification of silica nanoparticles but can be adapted for other silica-based substrates like glass slides or silicon wafers.
Materials and Equipment:
-
Silica nanoparticles
-
This compound
-
Anhydrous toluene
-
Ethanol
-
Nitrogen or Argon gas supply
-
Schlenk line or glove box
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
-
Oven or vacuum oven
Protocol:
-
Silica Activation and Drying:
-
To ensure a high density of reactive silanol groups, the silica surface must be activated. This can be achieved by treating the silica with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is a powerful oxidizing agent and can react violently with organic materials.
-
Alternatively, a milder activation can be performed by sonicating the silica in a dilute acid (e.g., 1 M HCl) for 30 minutes, followed by thorough rinsing with deionized water until the pH is neutral.
-
After activation, dry the silica thoroughly in an oven at 120 °C for at least 4 hours, or preferably overnight in a vacuum oven, to remove any adsorbed water.
-
-
Reaction Setup:
-
Assemble the reaction glassware (round-bottom flask and condenser) and flame-dry it under a stream of inert gas to ensure all moisture is removed.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
Weigh the desired amount of dried silica nanoparticles and transfer them to the reaction flask.
-
Add anhydrous toluene to the flask to create a slurry. A typical concentration is 1-5% (w/v) of silica in toluene.
-
Begin stirring the slurry to ensure a uniform dispersion of the nanoparticles.
-
-
Silanization Reaction:
-
Under a positive pressure of inert gas, add the desired amount of this compound to the reaction flask via a syringe. A common starting concentration is a 2-5% (v/v) solution of the silane in toluene.
-
Heat the reaction mixture to a gentle reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. The reaction time can be optimized based on the desired surface coverage.
-
-
Post-Reaction Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolate the modified silica nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with anhydrous toluene and then ethanol to remove any unreacted silane and byproducts. Repeat the washing steps at least three times.
-
After the final wash, dry the modified silica nanoparticles in a vacuum oven at 60-80 °C overnight.
-
Characterizing the Modified Surface: Did it Work?
Validating the success of the surface modification is a critical step. Several analytical techniques can be employed to confirm the presence of the ethyl-methyl-silyl groups on the silica surface.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is a powerful tool for identifying the functional groups present on the silica surface.
-
Unmodified Silica: The spectrum will be dominated by a broad peak around 3400 cm⁻¹ corresponding to the O-H stretching of silanol groups and adsorbed water, and a strong Si-O-Si peak around 1100 cm⁻¹.
-
Modified Silica: A successful modification will result in a significant decrease in the intensity of the O-H peak. New peaks corresponding to the C-H stretching of the ethyl and methyl groups will appear in the 2850-2980 cm⁻¹ region.
2. Contact Angle Goniometry:
This technique measures the angle a liquid droplet makes with the surface, providing a quantitative measure of surface hydrophobicity.
-
Unmodified Silica: The surface will be highly hydrophilic, with a water contact angle typically below 20°.
-
Modified Silica: The covalent attachment of the nonpolar ethyl and methyl groups will increase the hydrophobicity of the surface, resulting in a significantly higher water contact angle. The exact value will depend on the surface coverage and roughness.
| Surface | Expected Water Contact Angle |
| Unmodified Silica | < 20° |
| This compound Modified Silica | 70° - 100° (estimated based on similar modifications) |
3. Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature. By comparing the weight loss of unmodified and modified silica, the amount of grafted organic material can be estimated.
Troubleshooting and Expert Insights
-
Inconsistent Results: The most common cause of variability is the presence of moisture. Ensure all glassware is rigorously dried and that anhydrous solvents are used. Handling the reagents under a strictly inert atmosphere is critical.
-
Low Surface Coverage: This could be due to insufficient activation of the silica surface, a short reaction time, or a low concentration of the silane. Consider increasing the reaction time or the concentration of this compound.
-
Particle Aggregation: If the nanoparticles aggregate after modification, it may be due to incomplete removal of byproducts or excessive cross-linking. Ensure thorough washing and consider optimizing the silane concentration.
Conclusion
The surface modification of silica with this compound is a versatile technique for tailoring the properties of this ubiquitous material. By carefully controlling the reaction conditions and validating the outcome with appropriate characterization methods, researchers can create well-defined, functionalized surfaces for a wide array of applications in drug development, materials science, and beyond. This guide provides a robust framework for achieving successful and reproducible surface modifications.
References
-
Gelest, Inc. (2014). METHYLDICHLOSILANE Safety Data Sheet. [Link]
-
Gelest, Inc. (2015). This compound Safety Data Sheet. [Link]
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Application Notes & Protocols: Ethylmethyldichlorosilane as a Crosslinking Agent in Silicone Polymers
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of ethylmethyldichlorosilane as a crosslinking agent in the synthesis of silicone-based polymers. This document offers in-depth theoretical background, practical experimental protocols, and characterization methodologies, ensuring scientific integrity and reproducibility.
Introduction: The Role of Dichlorosilanes in Polymer Crosslinking
Silicone elastomers are renowned for their thermal stability, chemical inertness, and biocompatibility, making them indispensable in advanced materials and medical applications.[1] The remarkable properties of these materials are derived from their three-dimensional crosslinked structure.[2] this compound ((C₂H₅)(CH₃)SiCl₂) is a difunctional organosilane that serves as a crucial building block and crosslinking agent in the synthesis of silicone polymers. Its primary role is to introduce crosslinks between linear polydimethylsiloxane (PDMS) chains, thereby transforming a viscous liquid polymer into a stable, elastic network.[2][3]
The reactivity of the two chlorine atoms on the silicon center allows for the formation of siloxane bonds (Si-O-Si) through hydrolysis and subsequent condensation reactions.[4][5] The ethyl and methyl groups attached to the silicon atom provide steric hindrance and influence the final properties of the polymer, such as its flexibility and thermal stability. The density of these crosslinks is a critical parameter that dictates the mechanical and thermal properties of the resulting elastomer.[6][7][8][9] Generally, a higher crosslinking density leads to increased hardness, modulus, and glass transition temperature, but may reduce elongation at break.[6][9][10]
Mechanism of Crosslinking: Hydrolysis and Condensation
The crosslinking process initiated by this compound is a two-step reaction involving hydrolysis followed by condensation. This process is fundamental to the formation of the siloxane backbone of silicone polymers.
Step 1: Hydrolysis
This compound readily reacts with water, leading to the substitution of its chlorine atoms with hydroxyl (-OH) groups. This reaction forms the unstable intermediate, ethylmethylsilanediol ((C₂H₅)(CH₃)Si(OH)₂), and releases hydrochloric acid (HCl) as a byproduct.[4][11]
(C₂H₅)(CH₃)SiCl₂ + 2H₂O → (C₂H₅)(CH₃)Si(OH)₂ + 2HCl
The highly reactive nature of the Si-Cl bond, coupled with the favorable energetics of forming the stronger Si-O bond, drives this reaction.[12][13]
Step 2: Condensation
The newly formed silanol groups are highly reactive and undergo condensation polymerization. A hydroxyl group on one silanol molecule reacts with a hydroxyl group on another, eliminating a water molecule and forming a stable siloxane (Si-O-Si) bond. This step-growth polymerization process builds the crosslinked polymer network.[4]
n(C₂H₅)(CH₃)Si(OH)₂ → [-Si(C₂H₅)(CH₃)-O-]n + nH₂O
This condensation can occur between two ethylmethylsilanediol molecules or between an ethylmethylsilanediol and the hydroxyl-terminated ends of a linear polydimethylsiloxane (PDMS) chain, effectively creating a crosslink.
Caption: Experimental workflow for silicone elastomer synthesis.
Characterization of Crosslinked Polymers
The physical and chemical properties of the synthesized silicone elastomer should be characterized to ensure it meets the desired specifications.
4.1. Swelling Studies for Crosslink Density
Swelling experiments provide a straightforward method to estimate the crosslink density of the polymer network. [14]
-
Cut a small, pre-weighed sample of the cured elastomer (W_dry).
-
Immerse the sample in a good solvent (e.g., toluene) for 24-48 hours until equilibrium swelling is reached.
-
Remove the swollen sample, gently blot the surface to remove excess solvent, and weigh it (W_swollen).
-
The degree of swelling (Q) can be calculated as: Q = W_swollen / W_dry .
A lower degree of swelling indicates a higher crosslink density. The average molecular weight between crosslinks (Mc) can be calculated using the Flory-Rehner theory. [14] 4.2. Mechanical Testing
The mechanical properties of the elastomer are crucial for its application. Standard tensile tests should be performed to determine:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: A measure of the material's stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture.
These tests can be conducted following ASTM D412 standards. [15] 4.3. Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is influenced by the crosslink density. [6][7][8] 4.4. Spectroscopic Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the formation of the siloxane (Si-O-Si) bonds and the absence of Si-OH and Si-Cl groups in the final product. [16][17]
Parameter Low Crosslink Density High Crosslink Density Characterization Method Swelling Ratio High Low Swelling Studies Young's Modulus Low High Tensile Testing (ASTM D412) [15] Elongation at Break High Low Tensile Testing (ASTM D412) [15] Hardness Low High Durometer (ASTM D2240) [18]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Curing | Insufficient crosslinker, low reaction temperature, or short curing time. | Increase the amount of crosslinker, raise the reaction temperature, or extend the curing time. |
| Bubbles in the Elastomer | Trapped solvent or air. | Degas the polymer solution before pouring it into the mold. Ensure a slow and complete solvent removal in the vacuum oven. |
| Hazy or Opaque Elastomer | Incomplete reaction or side reactions. | Ensure all reagents are pure and the reaction is carried out under an inert atmosphere. |
| Brittle Elastomer | Excessive crosslinking. | Reduce the amount of this compound in the formulation. |
Conclusion
This compound is a versatile and effective crosslinking agent for the synthesis of silicone elastomers. By carefully controlling the reaction conditions and the stoichiometry of the reactants, the crosslink density and, consequently, the mechanical and thermal properties of the resulting polymer can be tailored for a wide range of applications. The protocols and characterization methods outlined in these application notes provide a robust framework for the successful synthesis and evaluation of these materials. Adherence to safety protocols is paramount when working with reactive organosilanes.
References
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Effects of Cross-Link Density and Distribution on Static and Dynamic Properties of Chemically Cross-Linked Polymers. Macromolecules. Available at: [Link]
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Influence of Cross-link Density on the Thermal Properties of Thin Polymer Network Films. ACS Publications. Available at: [Link]
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ASTM Silicone | Solid & Cellular, Uncured Compound - ElastaPro. Available at: [Link]
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Understanding the role of cross-link density in the segmental dynamics and elastic properties of cross-linked thermosets. The Journal of Chemical Physics. Available at: [Link]
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This compound Safety Data Sheet. Gelest. Available at: [Link]
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Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. RSC Publishing. Available at: [Link]
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Synthesis and characterization of crosslinked silicone nanocomposites and their potential application in food industry. ResearchGate. Available at: [Link]
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The effect of cross linking density on the mechanical properties and structure of the epoxy polymers: Molecular dynamics simulation. ResearchGate. Available at: [Link]
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Formation of a siloxane bond via reactions of chlorosilanes with zinc oxide in aprotic media. ResearchGate. Available at: [Link]
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Common Name: METHYL DICHLOROSILANE HAZARD SUMMARY. NJ.gov. Available at: [Link]
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F2042 Standard Guide for Silicone Elastomers, Gels, and Foams Used in Medical Applications Part II—Crosslinking and Fabrication. ASTM International. Available at: [Link]
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Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. SciSpace. Available at: [Link]
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Characterization of the crosslinking process of silicone pressure-sensitive adhesives. ResearchGate. Available at: [Link]
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Methyldichlorosilane Cas 75-54-7 SDS. Co-Formula. Available at: [Link]
-
F2038 Standard Guide for Silicone Elastomers, Gels, and Foams Used in Medical Applications Part I—Formulations and Uncured Materials. ASTM International. Available at: [Link]
-
Peroxide-based crosslinking of solid silicone rubber, part II. IRIS . Available at: [Link]
-
F2042-18 Standard Guide for Silicone Elastomers, Gels, and Foams Used in Medical Applications Part II—Crosslinking and Fabrication. ASTM International. Available at: [Link]
-
Testing standards assessment for silicone rubber. IEEE Xplore. Available at: [Link]
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics. Available at: [Link]
-
Determination of the Crosslinking Density of a Silicone Elastomer. ACS Publications. Available at: [Link]
-
Why does dimethyl dichlorosilane undergo hydrolysis to form siloxane polymers, but its carbon analog does not?. Chemistry Stack Exchange. Available at: [Link]
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. ResearchGate. Available at: [Link]
-
One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. NIH. Available at: [Link]
-
Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymerisation yields straight chain polymer of. Allen. Available at: [Link]
-
Ultrafast synthesis of silicone elastomers using silsesquioxane cages as crosslinkers. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of the silicone elastomer matrix. The PDMS is cross-linked via Pt-catalyzed hydrosilylation.. ResearchGate. Available at: [Link]
-
Applications of Methyldichlorosilane in the Preparation of Silicon-Containing Ceramics.. DTIC. Available at: [Link]
- Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride. Google Patents.
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Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. SciSpace. Available at: [Link]
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Hydrolysis of dimethyl dichlorosilane followed by condensation polymerisation lead to the format.... YouTube. Available at: [Link]
-
The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. PubMed. Available at: [Link]
-
The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. MDPI. Available at: [Link]
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Effect of Chemical Cross-linking on Properties of Polymer Microbeads: A Review. Semantic Scholar. Available at: [Link]
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Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Available at: [Link]
-
Interrelationships of morphology, thermal and mechanical properties in uncrosslinked and dynamically crosslinked PP/EOC and PP/EPDM blends. Express Polymer Letters. Available at: [Link]
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Synthesis of silicone elastomers containing trifluoropropyl groups and their use in dielectric elastomer transducers. ResearchGate. Available at: [Link]
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Modeling properties of cross-linked polymers. SCIENOMICS. Available at: [Link]
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Application Note & Protocol Guide: Synthesis of Poly(ethylmethylsiloxane) from Ethylmethyldichlorosilane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of poly(ethylmethylsiloxane), a versatile polymer with applications ranging from specialty elastomers to functional materials in drug delivery. We detail two core protocols: the initial hydrolysis and condensation of ethylmethyldichlorosilane to produce linear and cyclic oligomers, and the subsequent ring-opening polymerization (ROP) of the cyclic species to yield high molecular weight polymers. This guide is structured to provide not only step-by-step instructions but also the underlying chemical principles and expert insights necessary for successful and safe synthesis.
Core Principles: The Chemical Journey from Monomer to Polymer
The synthesis of poly(ethylmethylsiloxane) from this compound is fundamentally a two-stage process. Understanding the chemistry of each stage is critical for controlling the properties of the final polymer.
Stage 1: Hydrolysis and Condensation
The process begins with the hydrolysis of the this compound monomer. The two chlorine atoms are highly reactive towards water, leading to their substitution with hydroxyl (-OH) groups to form the unstable intermediate, ethylmethylsilanediol. This reaction is rapid and highly exothermic, liberating two equivalents of hydrochloric acid (HCl) gas.[1][2][3]
The newly formed silanediol intermediates are highly prone to condensation. Two silanol groups can react to form a silicon-oxygen-silicon (siloxane) bond, releasing a molecule of water. This condensation can proceed in two competing ways:
-
Intermolecularly: Leading to the formation of linear polymer chains.
-
Intramolecularly: Resulting in the formation of cyclic siloxane oligomers, most commonly the tetramer (octaethyl-octamethyl-cyclotetrasiloxane) and trimer.
The balance between linear and cyclic products is influenced by reaction conditions such as concentration and the rate of addition. Slower, more controlled addition often favors the formation of cyclic species.[4]
Caption: Chemical pathway from monomer to oligomers.
Stage 2: Ring-Opening Polymerization (ROP)
While the initial hydrolysis yields a mixture of low molecular weight oils, achieving high molecular weight, well-defined polymers requires a second step: ring-opening polymerization (ROP).[5][6] This method takes advantage of the cyclic oligomers produced in the first stage. Using an anionic catalyst, such as potassium hydroxide (KOH), the Si-O bonds within the cyclic structures can be cleaved, initiating a chain-growth polymerization process.[1][2] This allows for the synthesis of long linear chains with controlled molecular weights, which is difficult to achieve through direct polycondensation alone.[6] A key challenge in traditional ROP is the "back-biting" reaction, where the growing polymer end can attack its own chain, re-forming cyclic species and leading to a broad molecular weight distribution.[7]
Safety First: Critical Protocols for Handling Dichlorosilanes
This compound is a hazardous chemical that requires strict safety protocols. It is highly flammable, corrosive, and reacts violently with water.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical goggles, a face shield, neoprene or nitrile rubber gloves, and a flame-retardant lab coat.[9][10] Work should be performed exclusively within a certified chemical fume hood. An emergency eye wash station and safety shower must be immediately accessible.[8][9]
-
Handling Precautions:
-
Moisture Sensitivity: The material reacts violently with water and moisture to produce corrosive HCl gas.[8][10] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Flammability: The liquid and its vapors are highly flammable.[9][11] Keep away from all ignition sources, including heat, sparks, and open flames.[10][12] Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[9][12]
-
-
Spill & Waste Management:
-
In case of a spill, evacuate the area and remove all ignition sources.[9]
-
Contain the spill using a dry absorbent material like sand, dry lime, or soda ash. NEVER use water. [10]
-
Collect the absorbed material into a sealable, dry container for hazardous waste disposal according to local regulations.[10][12]
-
Experimental Protocols
The overall experimental process involves two main stages, as outlined in the workflow diagram below.
Caption: Overall experimental workflow.
Protocol 1: Synthesis of Linear and Cyclic Ethylmethylsiloxane Oligomers
This protocol details the controlled hydrolysis of this compound to produce a low molecular weight siloxane oil.
Materials & Equipment
| Reagent/Equipment | Specification |
|---|---|
| This compound | >98% purity |
| Toluene | Anhydrous |
| Deionized Water | |
| Sodium Bicarbonate (NaHCO₃) | Reagent grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade |
| 3-Neck Round Bottom Flask | Dried in oven |
| Addition Funnel | Dried in oven |
| Mechanical Stirrer | |
| Condenser | With drying tube |
| Heating Mantle |
| Rotary Evaporator | |
Procedure:
-
Setup: Assemble the 3-neck flask with the mechanical stirrer, addition funnel, and condenser under a nitrogen atmosphere.
-
Solvent Charge: Charge the flask with anhydrous toluene (200 mL). This solvent helps to manage the reaction exotherm and dilute the reactants.
-
Monomer Preparation: In the addition funnel, prepare a solution of this compound (50 g, 0.387 mol) in anhydrous toluene (50 mL).
-
Hydrolysis: Begin vigorous stirring of the toluene in the flask. Add a stoichiometric amount of deionized water (14 g, 0.775 mol) to the flask.
-
Controlled Addition: Add the silane solution from the addition funnel dropwise to the stirred water/toluene mixture. Rationale: This must be done slowly (over ~2 hours) to control the vigorous release of HCl gas and the exothermic nature of the reaction. Maintain the temperature below 30°C using an ice bath if necessary.
-
Digestion: After the addition is complete, allow the mixture to stir at room temperature for an additional 4 hours to ensure the reaction goes to completion.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture until the effervescence of CO₂ ceases. This neutralizes the hydrochloric acid byproduct. Check the pH of the aqueous layer to ensure it is neutral (~7).
-
Work-up: Transfer the mixture to a separatory funnel. Remove the aqueous layer and wash the organic layer twice with deionized water (2 x 100 mL).
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the toluene using a rotary evaporator to yield a clear, viscous oil – a mixture of linear and cyclic ethylmethylsiloxane oligomers.
Protocol 2: High Molecular Weight Poly(ethylmethylsiloxane) via ROP
This protocol uses the cyclic fraction from Protocol 1 to generate a high molecular weight polymer. For this, it is recommended to first isolate the cyclic tetramer via vacuum distillation.
Materials & Equipment
| Reagent/Equipment | Specification |
|---|---|
| Cyclic Ethylmethylsiloxane Oligomers | Purified from Protocol 1 |
| Potassium Hydroxide (KOH) | Anhydrous pellets |
| 2-Propanol | Reagent grade |
| Acetic Acid | Glacial |
| Toluene | Anhydrous |
| Methanol | Reagent grade |
| Schlenk Flask |
| High-Temperature Oil Bath | |
Procedure:
-
Catalyst Preparation: Prepare a 1% (w/w) solution of KOH in 2-propanol.
-
Reaction Setup: Charge a dried Schlenk flask with the cyclic ethylmethylsiloxane oligomers (e.g., 20 g).
-
Initiation: Heat the flask to 150°C in an oil bath under a nitrogen atmosphere. Add the KOH catalyst solution (e.g., 50 ppm relative to monomer weight). Rationale: Elevated temperature is required for efficient ring-opening and polymerization by the anionic catalyst.[1] The catalyst concentration is kept low to control the polymerization rate.
-
Polymerization: Allow the reaction to proceed for 4-6 hours. The viscosity of the mixture will increase significantly as the polymer chains grow.
-
Termination: Cool the reaction to below 80°C and add a slight molar excess of glacial acetic acid relative to the KOH catalyst. This neutralizes the catalyst and terminates the polymerization.
-
Purification: Dissolve the viscous polymer in toluene (100 mL). Precipitate the polymer by slowly adding this solution to a large volume of vigorously stirred methanol (500 mL).
-
Isolation: The high molecular weight polymer will precipitate as a gummy solid. Decant the methanol/toluene solvent.
-
Drying: Re-dissolve the polymer in a minimal amount of toluene and remove all volatiles under vacuum at ~100°C to yield the final, purified poly(ethylmethylsiloxane).
Characterization of Ethylmethyl-Polysiloxanes
Validation of the synthesized polymer is essential. The following techniques are standard.
Expected Characterization Data
| Technique | Purpose | Expected Results & Key Features |
|---|---|---|
| FTIR Spectroscopy | Functional Group Analysis | - Strong, broad Si-O-Si stretching band at ~1000-1100 cm⁻¹.- Si-CH₃ and Si-CH₂CH₃ peaks around 1260 cm⁻¹ and 1410 cm⁻¹.- C-H stretching peaks from ethyl and methyl groups at ~2900-3000 cm⁻¹.- Absence of broad O-H peak (~3200-3400 cm⁻¹) in final polymer confirms complete condensation. |
| ¹H NMR Spectroscopy | Structural Confirmation | - Resonances for the Si-CH₃ protons (~0.1 ppm).- Resonances for the Si-CH₂-CH₃ protons (quartet at ~0.5 ppm and triplet at ~0.9 ppm).- Integration of peaks should match the 3:5 ratio of methyl to ethyl protons. |
| Gel Permeation Chromatography (GPC) | Molecular Weight Distribution | - Protocol 1 product will show a broad distribution at low molecular weights.- Protocol 2 product will show a significant shift to higher molecular weight with a defined peak, allowing for calculation of number-average (Mn) and weight-average (Mw) molecular weights. |
References
-
Gelest, Inc. (2014). Safety Data Sheet: METHYLDICHLOROSILANE. [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: this compound. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: METHYL DICHLOROSILANE. [Link]
-
Co-Formula. (n.d.). Methyldichlorosilane Cas 75-54-7 SDS. [Link]
- Le Roux, C., et al. (1998). Using “Anhydrous” Hydrolysis To Favor Formation of Hexamethylcyclotrisiloxane from Dimethyldichlorosilane. Organometallics, 17(4), 556–564.
-
UKEssays. (2017). Polysiloxanes Synthesis and Structure. [Link]
- Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds. Gelest, Inc.
-
MDPI. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Molecules, 24(2), 346. [Link]
-
Zhang, J., et al. (2023). Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. Science, 381(6661), 1011-1014. [Link]
-
ResearchGate. (n.d.). RING-OPENING POLYMERIZATION OF CYCLOSILOXANES. [Link]
- McGrath, J. E., & Riffle, J. S. (n.d.). An Overview of the Polymerization of Cyclosiloxanes. In Silicon Compounds.
-
ResearchGate. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. [Link]
-
ResearchGate. (n.d.). Typical polysiloxane synthesis. [Link]
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ResearchGate. (n.d.). Synthesis and characterization of polar polysiloxanes. [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Orient J Chem. (2018). Methods for the Preparation of Modified Polyorganosiloxanes (A Review). [Link]
- Doubtnut. (2022).
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
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Application Notes and Protocols: Ethylmethyldichlorosilane as a Precursor for High-Performance Silicone Resins
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for the synthesis and characterization of silicone resins using ethylmethyldichlorosilane as a primary precursor. This document is intended to equip researchers and professionals with the foundational knowledge and practical protocols necessary for the development of novel silicone-based materials.
Introduction: The Strategic Role of this compound in Silicone Resin Synthesis
Silicone resins, characterized by their three-dimensional cross-linked siloxane structure, are pivotal in a myriad of advanced applications owing to their exceptional thermal stability, dielectric properties, and hydrophobicity. The selection of the precursor molecule is a critical determinant of the final properties of the resin. This compound (C3H8Cl2Si) is a difunctional organochlorosilane that serves as a key building block for polysiloxane chains. The presence of both an ethyl and a methyl group on the silicon atom allows for the tuning of the resin's properties, such as its flexibility and solubility.
The synthesis of silicone resins from this compound is primarily achieved through a two-step process: hydrolysis followed by polycondensation.[1] During hydrolysis, the chlorine atoms are substituted with hydroxyl groups, forming a reactive silanol intermediate. Subsequent polycondensation of these silanols leads to the formation of a stable siloxane (Si-O-Si) backbone, with the elimination of water. The control of these two reactions is paramount in determining the molecular weight, degree of cross-linking, and ultimately, the macroscopic properties of the resulting resin.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is essential for safe handling and effective process control.
| Property | Value | Reference |
| Molecular Formula | C3H8Cl2Si | [2] |
| Molecular Weight | 143.09 g/mol | [2] |
| Boiling Point | 100 °C | [2] |
| Melting Point | 8 °C | [2] |
| Density | 1.063 g/mL | [2] |
| Flash Point | 12 °C | [2] |
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthesis of Silicone Resins: A Step-by-Step Protocol
The following protocol is adapted from established methods for the synthesis of silicone resins from chlorosilane precursors.[2] It employs a reverse hydrolysis technique to control the reaction rate and minimize the formation of low-molecular-weight cyclic species.
I. Materials and Equipment
-
Reagents:
-
This compound (≥98% purity)
-
Xylene (anhydrous)
-
Acetone (anhydrous)
-
Distilled water
-
Sodium bicarbonate (for neutralization)
-
-
Equipment:
-
500 mL three-necked flask
-
Constant pressure dropping funnel
-
Mechanical stirrer
-
Ice-water bath
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
II. Safety Precautions
This compound is a corrosive and flammable liquid.[3] The hydrolysis reaction produces hydrochloric acid as a byproduct. All procedures should be performed in a well-ventilated fume hood. Personal protective equipment, including safety goggles, acid-resistant gloves, and a lab coat, must be worn at all times.
III. Experimental Workflow: Hydrolysis and Polycondensation
Caption: Workflow for the synthesis of silicone resin.
IV. Detailed Protocol
-
Preparation of the Silane Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer and a constant pressure dropping funnel, dissolve a specific molar quantity of this compound in a mixture of xylene and acetone. A typical solvent ratio is 2:1 (v/v) xylene to acetone.
-
Hydrolysis:
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Prepare a hydrolysis solution of distilled water and acetone (typically in a 1:2 v/v ratio).
-
Slowly add the hydrolysis solution to the stirred silane solution using the dropping funnel over a period of approximately 3 hours. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice-water bath for an additional 1-2 hours.
-
-
Polycondensation:
-
Remove the ice-water bath and gradually heat the reaction mixture to 50-60 °C using a heating mantle.
-
Maintain this temperature for 6-8 hours to promote the polycondensation reaction. A condenser should be used to prevent solvent loss.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature and transfer it to a separatory funnel.
-
Two layers will form: an upper organic layer containing the silicone resin and a lower aqueous layer containing hydrochloric acid. Separate and discard the lower aqueous layer.
-
Wash the organic layer with distilled water several times until the aqueous washings are neutral (pH 6-7), as checked with pH paper. A dilute solution of sodium bicarbonate can be used for the final wash to ensure complete neutralization.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the final silicone resin product.
-
Characterization of the Silicone Resin
A suite of analytical techniques is employed to elucidate the structure, molecular weight, and thermal properties of the synthesized silicone resin.
I. Analytical Techniques and Expected Results
| Technique | Purpose | Typical Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the formation of the siloxane backbone. | - Disappearance of Si-Cl stretching vibrations.- Appearance of a broad Si-O-Si stretching band around 1000-1100 cm⁻¹.- Presence of C-H stretching and bending vibrations from the ethyl and methyl groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²⁹Si) | To provide detailed structural information about the polymer. | - ¹H NMR: Resonances corresponding to the protons of the ethyl and methyl groups.- ²⁹Si NMR: Signals corresponding to the difunctional (D) units of the polysiloxane chain. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | - Mn can range from a few thousand to tens of thousands g/mol depending on reaction conditions.[4]- PDI values typically range from 1.5 to 2.5. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the resin. | - High onset temperature of decomposition, typically above 300 °C in an inert atmosphere.[5] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the resin. | - A single Tg, indicating a homogeneous amorphous polymer. The value will depend on the molecular weight and degree of cross-linking. |
II. Characterization Workflow
Caption: Workflow for the characterization of silicone resin.
Conclusion
This application note has detailed a robust protocol for the synthesis of silicone resins from this compound and outlined a comprehensive characterization workflow. By carefully controlling the hydrolysis and polycondensation reactions, researchers can tailor the properties of the resulting resin to meet the demands of various high-performance applications. The methodologies described herein provide a solid foundation for the development of novel silicone materials with enhanced thermal, mechanical, and chemical properties.
References
- Camino, G., Lomakin, S. M., & Lazzari, M. (2001). Polydimethylsiloxane thermal degradation Part 1. Kinetic aspects. Polymer, 42(6), 2395-2402.
-
Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]
-
Magritek. (n.d.). Fast Analysis of Polysiloxanes by Benchtop NMR. Retrieved from [Link]
-
Polymer Source. (n.d.). Poly(ethyl methyl siloxane). Retrieved from [Link]
-
Shin-Etsu Chemical Co., Ltd. (n.d.). Silicone Resins & Oligomers. Retrieved from [Link]
-
Polymer Source. (n.d.). Poly(ethyl methyl siloxane). Retrieved from [Link]
-
Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]
-
Wacker Chemie AG. (n.d.). Hydrolysis of chloromethylsilanes. Retrieved from [Link]
- CN103204993B - Preparation method of methyl silicone resin - Google Patents. (n.d.).
-
Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]
-
Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]
-
Wacker Chemie AG. (n.d.). Hydrolysis of chloromethylsilanes. Retrieved from [Link]
-
Wacker Chemie AG. (n.d.). Hydrolysis of chloromethylsilanes. Retrieved from [Link]
- CN103204993B - Preparation method of methyl silicone resin - Google Patents. (n.d.).
- CN103204993B - Preparation method of methyl silicone resin - Google Patents. (n.d.).
-
Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]
-
Wacker Chemie AG. (n.d.). Hydrolysis of chloromethylsilanes. Retrieved from [Link]
-
Wacker Chemie AG. (n.d.). Hydrolysis of chloromethylsilanes. Retrieved from [Link]
Sources
Application Notes & Protocols: Ethylmethyldichlorosilane as a Versatile Precursor for Silane Coupling Agents
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Silane Coupling Agents
In the realm of advanced materials, the interface between inorganic and organic components is a critical determinant of final performance. Silane coupling agents are organosilicon compounds that function as molecular bridges, creating strong, durable bonds between these dissimilar materials.[1][2] This chemical linkage is essential in applications ranging from reinforced composites and adhesives to surface modification and biomedical devices.[3][4] The general structure of a silane coupling agent features two distinct functionalities: an inorganic-reactive group (e.g., alkoxy, chloro) and an organic-reactive group (e.g., vinyl, amino, epoxy).[5]
Ethylmethyldichlorosilane (C₃H₈Cl₂Si) is a highly reactive and versatile precursor for the synthesis of custom silane coupling agents. Its two chlorine atoms provide reactive sites for introducing hydrolyzable groups (like alkoxy groups), while the stable ethyl and methyl groups can be retained or further functionalized. This guide provides a detailed exploration of the chemistry, synthesis protocols, and application of coupling agents derived from this compound for researchers and professionals in materials science and drug development.
Core Chemistry: From Dichlorosilane to Functional Coupling Agent
The transformation of this compound into a functional coupling agent hinges on two primary reaction steps: first, the conversion of the reactive Si-Cl bonds into more manageable, hydrolyzable groups, and second, the application of the agent, which involves hydrolysis and condensation.
Synthesis Pathway: Nucleophilic Substitution
The silicon-chlorine bond in this compound is highly susceptible to nucleophilic attack. This allows for the straightforward introduction of various functionalities. The most common transformation is alcoholysis, where an alcohol displaces the chlorine atoms to form alkoxysilanes. This reaction produces corrosive hydrogen chloride (HCl) gas as a byproduct, which must be neutralized to drive the reaction to completion and prevent unwanted side reactions.[6][7] The use of a tertiary amine base (e.g., triethylamine) is a standard laboratory practice for this purpose, as it acts as an acid scavenger.
Application Mechanism: Hydrolysis and Condensation
Once synthesized, the alkoxysilane coupling agent is applied to an inorganic substrate (e.g., glass, silica, metal oxides). The application mechanism proceeds in several stages:[8][9]
-
Hydrolysis: The alkoxy groups (e.g., -OCH₃, -OC₂H₅) react with water (often present as surface moisture on the substrate) to form reactive silanol (Si-OH) groups.[10][11]
-
Condensation: These silanol groups condense with hydroxyl groups on the inorganic surface, forming stable, covalent Si-O-Substrate bonds. They also condense with each other to form a cross-linked polysiloxane network at the interface.[9]
-
Organic Interaction: The organic functional group on the silane is now oriented away from the surface, ready to react or physically entangle with an organic polymer matrix during composite fabrication or coating application.[1][12]
This dual reactivity ensures a robust link between the two phases, dramatically improving properties like adhesion, mechanical strength, and moisture resistance.[4][13]
Synthesis Protocols
Critical Safety Notice: this compound is a highly flammable, corrosive, and water-reactive liquid.[14] It releases toxic hydrogen chloride gas upon contact with moisture.[14] All manipulations must be performed by trained personnel in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon), wearing appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, a face shield, and a flame-retardant lab coat.[14]
Protocol 1: Synthesis of Ethylmethyldiethoxysilane
This protocol details the conversion of this compound to a common alkoxy-functionalized coupling agent precursor via alcoholysis with ethanol.
Workflow Diagram: Alcoholysis of this compound
Caption: Workflow for synthesizing ethylmethyldiethoxysilane.
Materials & Equipment:
-
This compound (99%)
-
Anhydrous Ethanol (200 proof)
-
Triethylamine (Et₃N), distilled
-
Anhydrous Toluene
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, condenser, and nitrogen inlet
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the dry three-neck flask under a positive pressure of nitrogen. Equip it with a magnetic stir bar.
-
Reagents: In the main flask, dissolve this compound (143.07 g/mol ) in 250 mL of anhydrous toluene. In the dropping funnel, prepare a solution of anhydrous ethanol (2.1 equivalents) and triethylamine (2.2 equivalents) in 100 mL of anhydrous toluene.
-
Reaction: Cool the flask containing the dichlorosilane to 0°C using an ice bath.
-
Begin vigorous stirring and add the ethanol/triethylamine solution dropwise from the dropping funnel over a period of 1-2 hours. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form. The reaction is exothermic; maintain the temperature below 10°C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir overnight to ensure the reaction goes to completion.
-
Work-up: Filter the reaction mixture under an inert atmosphere to remove the solid Et₃N·HCl precipitate. Wash the precipitate with a small amount of dry toluene to recover any trapped product.
-
Purification: Combine the filtrate and washings. Remove the toluene solvent using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure ethylmethyldiethoxysilane.
| Parameter | Value | Notes |
| This compound | 1.0 mol | Starting material |
| Anhydrous Ethanol | 2.1 mol | Nucleophile, slight excess |
| Triethylamine | 2.2 mol | HCl scavenger, slight excess |
| Reaction Temperature | 0°C to Room Temp. | Control exotherm during addition |
| Reaction Time | 12-18 hours | Ensures completion |
| Expected Yield | 75-85% | Post-distillation |
Protocol 2: Synthesis of Ethyl(methyl)vinylsilane Precursors
This protocol demonstrates the synthesis of a vinyl-functional silane, a key component for polymers that cure via free-radical polymerization.[15] It involves a Grignard reaction, where vinylmagnesium bromide is reacted with the dichlorosilane. This protocol outlines a single substitution for simplicity, yielding Ethyl(methyl)(vinyl)chlorosilane, which can then be converted to an alkoxysilane as per Protocol 1.
Materials & Equipment:
-
This compound (99%)
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Diethyl Ether or THF
-
Standard Schlenk line equipment for inert atmosphere reactions
Procedure:
-
Setup: In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction: Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide solution (1.0 equivalent) via syringe while stirring vigorously. The goal is to achieve monosubstitution.
-
Completion: After addition, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Work-up: The reaction is quenched by filtering off the magnesium salts under an inert atmosphere.
-
Purification: The solvent is carefully removed by distillation. The resulting crude ethyl(methyl)(vinyl)chlorosilane can be purified by vacuum distillation. This monochloro intermediate is then ready for alcoholysis (as in Protocol 1) to create a hydrolyzable coupling agent like ethyl(methyl)(vinyl)ethoxysilane.
| Parameter | Value | Notes |
| This compound | 1.0 mol | Starting material |
| Vinylmagnesium Bromide | 1.0 mol | Grignard reagent, stoichiometric for mono-addition |
| Reaction Temperature | -78°C to Room Temp. | Low temperature favors selectivity |
| Reaction Time | 4-6 hours | |
| Expected Yield | 60-70% | For the monochloro intermediate |
Application Protocol: Surface Treatment of Silica Filler
This protocol provides a general method for using a synthesized alkoxysilane coupling agent (e.g., ethylmethyldiethoxysilane) to treat an inorganic filler like fumed silica.[16]
Application Workflow Diagram
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- 16. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
Application Note & Protocol Guide: Grignard Reactions Involving Ethylmethyldichlorosilane
Abstract
This comprehensive guide provides an in-depth exploration of Grignard reactions utilizing ethylmethyldichlorosilane as a key precursor for the synthesis of advanced organosilicon compounds. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying reaction mechanisms, offers detailed experimental protocols, and emphasizes critical safety considerations. By integrating theoretical principles with practical, field-proven insights, this guide aims to empower users to confidently and safely execute these powerful synthetic transformations.
Introduction: The Strategic Importance of this compound
This compound ((C₂H₅)(CH₃)SiCl₂) is a versatile bifunctional organosilane monomer that serves as a fundamental building block in silicone chemistry. Its two reactive chlorine atoms provide a pathway for the introduction of a wide array of organic functionalities via nucleophilic substitution reactions, most notably with Grignard reagents. The differential reactivity and steric hindrance of the ethyl and methyl groups attached to the silicon center allow for a degree of control in subsequent polymerization and functionalization steps.
The products derived from Grignard reactions with this compound are precursors to a diverse range of materials, including customized siloxane polymers, silanols, and other functionalized silicones. These materials find applications in fields as varied as medicine, electronics, and materials science, owing to their unique properties such as thermal stability, chemical inertness, and tunable hydrophobicity.[1][2]
Mechanistic Insights: The Grignard-Chlorosilane Reaction
The reaction between a Grignard reagent (R-MgX) and this compound is a classic nucleophilic substitution at the silicon center. The carbon atom of the Grignard reagent is highly nucleophilic due to the polar nature of the carbon-magnesium bond, where the carbon is the negative end of the dipole.[3][4] This potent nucleophile readily attacks the electrophilic silicon atom of the dichlorosilane.
The reaction can proceed in a stepwise manner, allowing for the sequential replacement of the chlorine atoms. This provides a synthetic handle to introduce two different organic groups, leading to the formation of asymmetric organosilanes. The choice of Grignard reagent, reaction stoichiometry, and reaction conditions significantly influences the product distribution.[5]
Key Mechanistic Steps:
-
Nucleophilic Attack: The carbanionic carbon of the Grignard reagent attacks the silicon atom of this compound.
-
Chloride Displacement: A chloride ion is displaced, forming a new silicon-carbon bond and magnesium halide as a byproduct.
-
Second Substitution (Optional): If a second equivalent of the same or a different Grignard reagent is used, the remaining chlorine atom can be substituted.
The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates the magnesium center of the Grignard reagent, enhancing its reactivity.[3][6]
Core Applications & Synthetic Pathways
The primary application of Grignard reactions with this compound is the synthesis of precursors for silicone polymers and functionalized silanes.
Synthesis of Dialkyl and Aryl-Substituted Silanes
By reacting this compound with two equivalents of a Grignard reagent, a variety of symmetrically substituted silanes can be produced. Alternatively, a stepwise addition of different Grignard reagents can yield asymmetrically substituted silanes.
Precursors for Polysiloxanes
The organosilanes synthesized from Grignard reactions can be subsequently hydrolyzed to form silanols (R₂Si(OH)₂), which are often unstable and readily condense to form polysiloxanes.[7][8] The properties of the resulting poly(ethylmethylsiloxane) and its copolymers are dictated by the nature of the organic substituents introduced via the Grignard reaction.[9][10]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a well-equipped laboratory setting. Adherence to all safety precautions is mandatory.
General Considerations for Grignard Reactions
Grignard reagents are extremely sensitive to moisture and protic solvents.[11][12] Therefore, all glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.
Protocol 1: Synthesis of Ethyl(methyl)diphenylsilane
This protocol details the reaction of this compound with two equivalents of phenylmagnesium bromide to yield ethyl(methyl)diphenylsilane.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| Bromobenzene | 157.01 | 15.7 g (10.5 mL) | 0.10 |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |
| This compound | 143.08 | 7.15 g (6.5 mL) | 0.05 |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite), and a pressure-equalizing dropping funnel.
-
Place the magnesium turnings in the flask and flush the apparatus with dry nitrogen.
-
In the dropping funnel, prepare a solution of bromobenzene in 40 mL of anhydrous diethyl ether.
-
Add a small portion (approx. 5 mL) of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary to activate the magnesium surface.[11]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[13]
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of this compound in 20 mL of anhydrous diethyl ether in a separate dropping funnel and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure ethyl(methyl)diphenylsilane.
-
Protocol 2: Hydrolysis of Ethyl(methyl)diphenylsilane to form a Siloxane Dimer
This protocol describes the subsequent hydrolysis of the synthesized silane to form a disiloxane.
Materials:
| Reagent/Material | Quantity |
| Ethyl(methyl)diphenylsilane | Product from Protocol 1 |
| Diethyl Ether | 50 mL |
| Water | 20 mL |
| Concentrated HCl | 2-3 drops (catalyst) |
Procedure:
-
Dissolve the ethyl(methyl)diphenylsilane in diethyl ether in a round-bottom flask.
-
Add water and a few drops of concentrated hydrochloric acid to the stirred solution.
-
Stir the mixture at room temperature for 1 hour. The hydrolysis of any remaining Si-Cl bonds will be evident by the formation of HCl fumes.
-
Separate the organic layer, wash with water until neutral, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to obtain the disiloxane product.
Visualizing the Workflow
The following diagrams illustrate the key reaction pathways and experimental setups.
Caption: Synthetic pathway from raw materials to disiloxane.
Caption: Standard laboratory setup for a Grignard reaction.
Safety & Handling
This compound:
-
Hazards: Highly flammable liquid and vapor.[14][15] Reacts with water and moisture to produce corrosive hydrogen chloride gas.[14] Causes severe skin burns and eye damage.[15]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles, and a face shield.[14][16] Keep away from heat, sparks, and open flames.[14] Store in a tightly closed container under a dry, inert atmosphere.[14]
Grignard Reagents:
-
Hazards: Highly flammable and may be pyrophoric (ignite spontaneously in air).[12] React violently with water and other protic sources.[11][12]
-
Handling: Use air-free techniques (e.g., Schlenk line or glovebox).[12] Ethers used as solvents are highly flammable and can form explosive peroxides.[11] Always have an appropriate fire extinguisher (Class D for reactive metals) readily available.
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Spills: Eliminate all ignition sources. Absorb small spills with dry sand or other non-combustible absorbent material and place in a suitable container for disposal.
Conclusion
Grignard reactions involving this compound are a cornerstone of organosilicon synthesis, offering a robust and versatile method for creating tailored precursors for advanced materials. A thorough understanding of the reaction mechanism, meticulous attention to anhydrous reaction conditions, and strict adherence to safety protocols are paramount for successful and safe execution. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic endeavors.
References
-
Seyferth, D. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(24), 4978-4992. [Link]
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Silicones Europe. (n.d.). Chemistry - Hydrolysis. [Link]
-
Silibase Silicone. (2023, May 10). Methylchlorosilane and its Intermediates. [Link]
-
ResearchGate. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. [Link]
-
Chemistry Stack Exchange. (2014, October 15). Why does dimethyl dichlorosilane undergo hydrolysis to form siloxane polymers, but its carbon analog does not?. [Link]
-
University of Georgia Office of Research. (n.d.). Standard Operating Procedure for Grignard Reagents. [Link]
-
ResearchGate. (n.d.). The synthesis of chlorosilanes from alkoxysilanes, silanols, and hydrosilanes with bulky substituents. [Link]
-
Gelest, Inc. (2015, October 5). Safety Data Sheet: this compound. [Link]
-
Quora. (2018, January 13). What precaution would you adopt while preparing a Grignard reagent?. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. [Link]
-
ResearchGate. (n.d.). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. [Link]
-
University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]
-
ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]
- Google Patents. (n.d.). US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products.
-
Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. [Link]
-
YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. [Link]
-
PubMed. (2004, July 23). Grignard reaction with chlorosilanes in THF: a kinetic study. [Link]
-
ACS Publications. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. [Link]
-
University of Massachusetts Boston. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. [Link]
-
NIH. (2023, December 9). Highly scalable photoinduced synthesis of silanols via untraversed pathway for chlorine radical (Cl•) generation. [Link]
-
Gelest, Inc. (n.d.). METHYLDICHLOROSILANE. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Polymer Source. (n.d.). Poly(ethyl methyl siloxane). [Link]
-
ResearchGate. (n.d.). Unexpected reactions of dichloro(ethyl)silane with DMSO in organic solvents. [Link]
-
Sciforum. (n.d.). Tetrachlorosilane-A Versatile Reagent in Organic Synthesis. [Link]
-
Ruixibiotech. (n.d.). POLY(ETHYL METHYL SILOXANE). [Link]
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Application Notes and Protocols for Hydrosilylation Reactions with Ethylmethyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive technical guide to conducting hydrosilylation reactions using ethylmethyldichlorosilane. This document offers in-depth insights into the reaction mechanism, practical experimental protocols, safety considerations, and troubleshooting, designed to empower researchers in organic synthesis and materials science.
Introduction: The Versatility of Hydrosilylation
Hydrosilylation is a cornerstone reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond.[1] This process is a highly efficient and atom-economical method for forming stable silicon-carbon bonds.[2] The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being particularly prevalent in industrial and laboratory settings.[1]
This compound (C₂H₅)(CH₃)SiCl₂) is a valuable reagent in this field. Its difunctional nature, possessing two reactive chlorine atoms, allows for the subsequent formation of diverse molecular architectures, including polymers and cross-linked materials. The presence of both an ethyl and a methyl group provides a degree of steric and electronic asymmetry that can be exploited in targeted syntheses.
Mechanistic Insights: The Chalk-Harrod Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[3] Understanding this catalytic cycle is crucial for optimizing reaction conditions and predicting potential side reactions.
The key steps of the Chalk-Harrod mechanism are:
-
Oxidative Addition: The silicon-hydride bond of this compound oxidatively adds to the low-valent platinum catalyst.
-
Olefin/Alkyne Coordination: The unsaturated substrate coordinates to the platinum center.
-
Migratory Insertion: The coordinated alkene or alkyne inserts into the platinum-hydride bond. This step is typically regioselective, with anti-Markovnikov addition being the predominant pathway for terminal alkenes, placing the silicon atom at the terminal carbon.[3]
-
Reductive Elimination: The resulting alkyl- or vinyl-silyl platinum complex undergoes reductive elimination to release the desired organosilane product and regenerate the active catalyst.[4]
Caption: General experimental workflow for hydrosilylation.
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly oven-dried and assembled hot under a stream of inert gas.
-
The reaction should be carried out under an inert atmosphere (Argon or Nitrogen) using a Schlenk line or in a glovebox.
-
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask, place 1-octene (e.g., 0.1 mol, 11.22 g) and anhydrous toluene (e.g., 50 mL).
-
Add Speier's catalyst solution (e.g., 50 µL of a 0.02 M solution in isopropanol). The optimal catalyst loading may need to be determined empirically but is typically in the range of 10-50 ppm of platinum relative to the silane.
-
-
Addition of this compound:
-
Slowly add this compound (e.g., 0.1 mol, 12.9 g) to the stirred solution at room temperature via the dropping funnel over a period of 30 minutes. A slight exotherm may be observed.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to a gentle reflux (for toluene, this is approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
The crude product can be purified by fractional distillation under reduced pressure to yield the desired ethyl(methyl)octyldichlorosilane.
-
Safety Precautions:
-
This compound is a highly flammable liquid and vapor. [5]It is also corrosive and causes severe skin burns and eye damage. [5]* The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5]* this compound reacts with water and moisture to release hydrochloric acid (HCl) gas. [5]Therefore, all equipment must be dry, and the reaction must be carried out under anhydrous conditions.
-
In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use water. [5]
Catalyst Selection and Reaction Parameters
| Catalyst | Typical Loading (ppm Pt) | Advantages | Disadvantages |
| Speier's Catalyst (H₂PtCl₆) | 10 - 100 | Readily available, effective for a wide range of substrates. [6] | Can sometimes lead to side reactions like olefin isomerization. [7] |
| Karstedt's Catalyst | 1 - 20 | Highly active, often at lower temperatures. | Can be sensitive to air and moisture. |
| Rhodium Catalysts | 10 - 1000 | Can offer different selectivity compared to platinum. [8] | Generally more expensive than platinum catalysts. |
Solvent: While some hydrosilylation reactions can be run neat, the use of an inert, anhydrous solvent such as toluene, THF, or hexane is often recommended to control the reaction temperature and ensure homogeneity.
Temperature: The optimal reaction temperature can vary depending on the substrate and catalyst used. For many platinum-catalyzed reactions, temperatures between 60-120 °C are effective. [7]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or slow reaction | - Inactive catalyst- Insufficient temperature- Presence of inhibitors (e.g., moisture, amines, sulfur compounds) | - Use fresh catalyst- Increase reaction temperature- Ensure all reagents and solvents are pure and anhydrous |
| Low yield | - Incomplete reaction- Side reactions (e.g., olefin isomerization, disproportionation of the silane) | - Increase reaction time- Optimize catalyst and temperature- Use a slight excess of the alkene/alkyne |
| Formation of byproducts | - Isomerization of the alkene- Disproportionation of the silane at high temperatures | - Use a more selective catalyst- Lower the reaction temperature- Use a shorter reaction time |
| Product is a mixture of isomers | - Non-regioselective addition | - Change the catalyst or solvent to influence regioselectivity |
Applications of this compound Hydrosilylation Products
The products of hydrosilylation with this compound are versatile intermediates. The two chlorine atoms can be readily hydrolyzed to form silanols, which can then be condensed to form polysiloxanes with tailored properties. These materials find applications as:
-
Cross-linking agents in silicone elastomers and resins. * Precursors for functionalized silicones by further reaction of the alkyl or vinyl group.
-
Surface modifying agents to impart hydrophobicity or other properties to materials. * Intermediates in the synthesis of more complex organosilicon compounds for applications in pharmaceuticals and electronics. [9]
References
- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
-
Gelest, Inc. (2015). Safety Data Sheet: this compound. Retrieved from [Link]
- Out, G. J. J., Klok, H. A., Schwegler, L., Frey, H., & Möller, M. (1994). Hydrosilylation of 1-alkenes with dichlorosilane. Die Makromolekulare Chemie, Macromolecular Chemistry and Physics, 195(10), 3313-3327.
-
Wikipedia. (2023). Hydrosilylation. Retrieved from [Link]
- Trost, B. M. (2002). On the intermediacy of silyl hydrides in the hydrosilylation of alkenes and alkynes.
-
Chemistry LibreTexts. (2023). Hydrosilylation. Retrieved from [Link]
- Roy, A. K. (2011). Hydrosilylation. In Comprehensive Organometallic Chemistry III (pp. 641-698). Elsevier.
- Naka, A., & Ishikawa, M. (2000). Hydrosilylation of Olefins Catalyzed by a Rhodium−Phosphine Complex. Organometallics, 19(1), 147-153.
- Speier, J. L. (1977). Homogeneous Catalysis of Hydrosilation by Transition Metals. In Advances in Organometallic Chemistry (Vol. 17, pp. 407-447). Academic Press.
- Nagai, Y., Matsumoto, H., & Hiyama, T. (1989). Asymmetric hydrosilylation. In The Chemistry of Organic Silicon Compounds (pp. 1505-1535). John Wiley & Sons, Ltd.
- Dow. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives.
- Rochow, E. G. (1951). An Introduction to the Chemistry of the Silicones. John Wiley & Sons.
- Marciniec, B., Gulinski, J., Urbaniak, W., & Kornetka, Z. W. (Eds.). (1992).
- Brook, M. A. (2000). Silicon in organic, organometallic, and polymer chemistry. John Wiley & Sons.
- Lewis, L. N., Colborn, R. E., Grade, H., Bryant, G. L., Sumpter, C. A., & Scott, R. A. (1995). In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors. Journal of the American Chemical Society, 117(41), 10351-10362.
- Onopchenko, A., & Sabourin, E. T. (1978). Platinum-catalyzed hydrosilylation of 1-octene. Journal of Organic Chemistry, 43(17), 3423-3425.
- New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: Ethyl Dichlorosilane.
- Lewis, L. N. (1997). Catalysis of hydrosilylation by platinum complexes. In The Chemistry of Organic Silicon Compounds, Volume 2 (pp. 1581-1628). John Wiley & Sons, Ltd.
- Wacker Chemie AG. (2019). Synthesis of organo chlorosilanes from organosilanes.
- Shimada, S. (2018). Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes.
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Application Notes and Protocols: Ethylmethyldichlorosilane in the Preparation of Functionalized Siloxanes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethylmethyldichlorosilane ((CH₃)(C₂H₅)SiCl₂) is a versatile bifunctional organosilicon monomer that serves as a critical building block for the synthesis of functionalized linear and cyclic siloxanes. Its asymmetric substitution (ethyl and methyl groups) offers unique steric and electronic properties to the resulting polymers. This guide provides a comprehensive overview of the synthetic pathways utilizing this compound to generate functionalized siloxanes, with a focus on hydrolysis-condensation and subsequent functionalization reactions. Detailed experimental protocols, safety considerations, and characterization techniques are presented to enable researchers to leverage this reagent in the development of advanced materials for applications including drug delivery and biomedical devices.
Introduction: The Strategic Importance of this compound
Polysiloxanes, commonly known as silicones, are renowned for their unique combination of properties, including high thermal stability, biocompatibility, low surface tension, and gas permeability.[1] These attributes make them highly valuable in the pharmaceutical and biomedical fields, where they are used in applications ranging from drug delivery systems to medical device coatings.[2][3] The ability to introduce specific functional groups onto the siloxane backbone allows for the fine-tuning of these properties and the creation of materials with tailored functionalities.[4]
This compound is a key precursor in this context. The two chlorine atoms provide reactive sites for hydrolysis and subsequent condensation to form the siloxane (Si-O-Si) backbone.[5][6] The presence of both a methyl and an ethyl group on the silicon atom introduces asymmetry, which can influence the polymer's physical properties, such as its glass transition temperature and viscosity, compared to symmetrical precursors like dimethyldichlorosilane.
This document serves as a detailed guide to the synthetic methodologies for preparing functionalized siloxanes from this compound, providing both the theoretical underpinnings and practical, step-by-step protocols.
Core Synthetic Pathways
The preparation of functionalized siloxanes from this compound primarily involves two key stages:
-
Formation of the Siloxane Backbone: This is typically achieved through the controlled hydrolysis and condensation of this compound to produce poly(ethylmethylsiloxane) (PEMS) oligomers, which can be linear or cyclic.
-
Functionalization: Introducing desired functional groups onto the siloxane backbone. This can be achieved by using functionalized co-monomers during the initial polymerization or by post-polymerization modification of a pre-formed siloxane. A common and powerful method for post-polymerization modification is the hydrosilylation of Si-H groups.[7]
Pathway I: Hydrolysis and Condensation of this compound
The reaction of this compound with water leads to the substitution of chloride ions with hydroxyl groups, forming the unstable intermediate ethylmethylsilanediol ((CH₃)(C₂H₅)Si(OH)₂).[5] This intermediate readily undergoes condensation, eliminating water to form siloxane bonds.[8] The reaction conditions, such as temperature, pH, and solvent, can be controlled to influence the ratio of cyclic to linear products.[9]
Caption: Hydrolysis and condensation of this compound.
Pathway II: Synthesis of Hydride-Terminated Siloxanes for Subsequent Functionalization
A versatile approach to functionalization involves the preparation of hydride-terminated or hydride-pendant polysiloxanes.[10] These polymers contain reactive Si-H bonds that can readily participate in hydrosilylation reactions with a wide variety of unsaturated molecules. To create these polymers, this compound can be co-hydrolyzed with a dichlorosilane containing a Si-H bond, such as dichlorosilane (H₂SiCl₂) or methyldichlorosilane (CH₃HSiCl₂).
Caption: Workflow for functionalization via hydrosilylation.
Experimental Protocols
3.1. Safety Precautions
This compound is a flammable liquid and vapor that reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[11] It can cause severe skin burns and eye damage. All manipulations must be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a face shield.[11][12][13][14] Emergency eye wash fountains and safety showers must be readily available.[11][13]
| Hazard | Precaution | Reference |
| Flammability | Keep away from heat, sparks, and open flames. Use non-sparking tools.[11][14] | [11][14] |
| Water Reactivity | Handle under a dry, inert atmosphere. Never allow contact with water or moisture. | |
| Corrosivity | Wear appropriate PPE (gloves, goggles, face shield).[11][13] | [11][13] |
| Inhalation Toxicity | Use only in a well-ventilated chemical fume hood.[12][14] | [12][14] |
3.2. Protocol 1: Synthesis of Hydroxy-Terminated Poly(ethylmethylsiloxane) (PEMS-OH)
This protocol describes the controlled hydrolysis of this compound to produce a mixture of linear and cyclic hydroxy-terminated PEMS oligomers.
Materials:
-
This compound (97%)
-
Anhydrous Toluene or Diethyl Ether
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet
Procedure:
-
Reaction Setup: Assemble the dry three-neck flask under a nitrogen atmosphere. Equip it with a magnetic stir bar.
-
Reagent Preparation: In the flask, prepare a solution of this compound in anhydrous toluene (e.g., 100 mL of toluene for 0.1 mol of silane).
-
Hydrolysis: Add a mixture of deionized water and toluene to the dropping funnel. Add this mixture dropwise to the stirred silane solution at room temperature. The amount of water should be in slight excess (e.g., 2.2 equivalents relative to the dichlorosilane) to ensure complete hydrolysis. An ice bath can be used to control the exotherm and the release of HCl gas.
-
Neutralization: After the addition is complete, continue stirring for 2-3 hours at room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the HCl byproduct until the aqueous layer is neutral to pH paper.[15]
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the PEMS-OH as a viscous oil.[15]
Expected Yield: 80-90%
3.3. Protocol 2: Hydrosilylation of Hydride-Terminated Siloxane with an Allyl-Functionalized Molecule
This protocol details the functionalization of a hydride-pendant polysiloxane (prepared, for example, by co-hydrolysis of this compound and methyldichlorosilane) with an allyl-functionalized molecule, such as allyl poly(ethylene glycol) methyl ether, a common precursor for creating hydrophilic siloxane copolymers.
Materials:
-
Hydride-pendant poly(ethylmethyl-co-methylsiloxane)
-
Allyl-functionalized molecule (e.g., Allyl-PEG)
-
Anhydrous Toluene
-
Karstedt's catalyst or Speier's catalyst (H₂PtCl₆) solution in isopropanol[16]
-
Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the hydride-pendant polysiloxane and the allyl-functionalized molecule (typically 1.1-1.2 equivalents of allyl groups per Si-H group) in anhydrous toluene.
-
Catalyst Addition: Add the platinum catalyst (typically 5-10 ppm of Pt relative to the reactants).
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹).
-
Purification: Once the reaction is complete (typically 4-8 hours), the product can be purified by removing the solvent under reduced pressure. If necessary, residual catalyst can be removed by treatment with activated carbon.
| Parameter | Typical Value | Rationale |
| Reactant Ratio (Allyl:Si-H) | 1.1 - 1.2 : 1 | A slight excess of the alkene ensures complete consumption of the Si-H groups. |
| Catalyst Loading (Pt) | 5-10 ppm | Sufficient to catalyze the reaction efficiently without excessive cost or contamination.[17] |
| Reaction Temperature | 60-80°C | Promotes a reasonable reaction rate without causing thermal degradation of reactants or products. |
| Solvent | Anhydrous Toluene | An inert solvent that effectively dissolves both the siloxane and many organic functional molecules. |
Characterization of Functionalized Siloxanes
A suite of analytical techniques is essential for confirming the structure and purity of the synthesized siloxanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable for confirming the covalent attachment of functional groups and characterizing the siloxane backbone.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to monitor reaction progress (e.g., disappearance of Si-H or Si-OH peaks) and confirm the presence of specific functional groups (e.g., C=O, C-N).[18]
-
Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution (polydispersity) of the polymer.
-
Thermogravimetric Analysis (TGA): Assesses the thermal stability of the functionalized siloxane.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used for the quantitative analysis of surface functional group densities.[19]
Applications in Drug Development
The functionalized siloxanes synthesized from this compound are enabling materials for a variety of pharmaceutical and biomedical applications.
-
Drug Delivery Vehicles: By introducing hydrophilic groups (like PEG) and hydrophobic segments, amphiphilic block copolymers can be created that self-assemble into micelles or vesicles for encapsulating and delivering therapeutic agents.[2]
-
Biocompatible Coatings: Functional groups can be chosen to promote biocompatibility or to provide sites for attaching biomolecules, making these siloxanes suitable for coating medical devices.
-
Theranostics: The versatile chemistry allows for the incorporation of both therapeutic agents and imaging moieties onto the same polymer backbone, creating theranostic nanoplatforms.[2]
-
Excipients: The unique physical properties of polysiloxanes make them useful as excipients in pharmaceutical formulations.[3]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of functionalized polysiloxanes. Through controlled hydrolysis, condensation, and post-polymerization modification techniques like hydrosilylation, materials with precisely tailored properties can be engineered. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of these materials in advanced applications, particularly in the fields of drug development and biomedical science. Adherence to strict safety protocols is paramount when working with this reactive and hazardous chemical.
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Methods for the Preparation of Modified Polyorganosiloxanes (A Review). (n.d.). MDPI. Retrieved from [Link]
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Polysiloxanes in Theranostics and Drug Delivery: A Review. (2018). PMC, NIH. Retrieved from [Link]
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Methyldichlorosilane Cas 75-54-7 SDS. (n.d.). Co-Formula. Retrieved from [Link]
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Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymerisation yields straight chain polymer of. (n.d.). Allen. Retrieved from [Link]
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Most Important Biomedical and Pharmaceutical Applications of Silicones. (2022). MDPI. Retrieved from [Link]
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Convenient Synthesis of New Si-H and Si-Vinyl Functionalized Stereospecific 8-, 12- and 24-Membered Cyclosiloxanes. (2017). Semantic Scholar. Retrieved from [Link]
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Design, Synthesis and Characterization of Novel Poly- Functionalized Siloxanes. (2016). International Journal of Scientific Engineering and Applied Science (IJSEAS). Retrieved from [Link]
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Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. (2023). PMC, NIH. Retrieved from [Link]
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CHAPTER 4 Some Characterization Techniques Useful for Polysiloxanes. (n.d.). Oxford Academic. Retrieved from [Link]
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Vinyl-Functionalized Janus Ring Siloxane: Potential Precursors to Hybrid Functional Materials. (2021). MDPI. Retrieved from [Link]
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Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. (2025). MDPI. Retrieved from [Link]
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Ring-Opening Polymerization of Cyclosiloxanes. (n.d.). Gelest, Inc.. Retrieved from [Link]
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The role of silicon in drug discovery: a review. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
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Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. (2015). Analytical Chemistry, ACS Publications. Retrieved from [Link]
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Synthesis of Functionalized (Poly)Siloxanes via Iron‐Catalyzed C–H Bond Alkylation with Polar Olefins. (2023). ResearchGate. Retrieved from [Link]
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Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2014). PMC, NIH. Retrieved from [Link]
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RING-OPENING POLYMERIZATION OF CYCLOSILOXANES. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Vinyl-Functionalized Janus Ring Siloxane: Potential Precursors to Hybrid Functional Materials. (2021). ResearchGate. Retrieved from [Link]
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(PDF) Kinetically controlled siloxane ring-opening polymerization. (2025). ResearchGate. Retrieved from [Link]
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Vinylsiloxane synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Amine-Functional Silicones. (n.d.). Gelest Technical Library. Retrieved from [Link]
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The most important features of siloxanes used in medicinal products, medical devices and cosmetics. (2016). ResearchGate. Retrieved from [Link]
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Hydrosilylation of 1-alkenes with dichlorosilane. (1991). Recueil des Travaux Chimiques des Pays-Bas. Retrieved from [Link]
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(PDF) Ring-Opening Polymerization of Cyclosiloxanes. (n.d.). ResearchGate. Retrieved from [Link]
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HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (1988). Journal of Non-Crystalline Solids. Retrieved from [Link]
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Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. (2017). PMC, NIH. Retrieved from [Link]
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Synthesis of Epoxy Functional Siloxane and its Effect on Thermal Stress. (2014). KoreaScience. Retrieved from [Link]
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Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. (2013). ChemCatChem. Retrieved from [Link]
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Hydrosilylation reactions of hydrosilatrane and 2-methyl-6-ethyl-1,3-dioxa-6-aza-2-silacyclooctane. (1986). Russian Chemical Bulletin. Retrieved from [Link]
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Hydride-Functional Silicones. (n.d.). Gelest Technical Library. Retrieved from [Link]
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Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. (2016). SciSpace. Retrieved from [Link]
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Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. (2015). NIH. Retrieved from [Link]
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Hydride Terminated Polydimethylsiloxane. (n.d.). Jiangxi Hito Silicone Materials Co., Ltd. Retrieved from [Link]
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Hydrosilylation reactions of hydrosilatrane and 2-methyl-6-ethyl-1,3-dioxa-6-aza-2-silacyclooctane. (1986). Ben-Gurion University Research Portal. Retrieved from [Link]
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SILANES. (n.d.). Gelest, Inc.. Retrieved from [Link]
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Application Notes and Protocols for the Use of Ethylmethyldichlorosilane in Dental Impression Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Polyvinyl siloxane (PVS) materials are at the forefront of dental impression technology, prized for their exceptional accuracy and dimensional stability.[1] The performance of these materials is intrinsically linked to the molecular architecture of their constituent polysiloxane polymers. This document provides an in-depth guide to the role of ethylmethyldichlorosilane as a key precursor in the synthesis of these advanced polymers. We will explore the chemical rationale for its use, detailing how its specific molecular structure influences the final properties of the impression material. Furthermore, this guide furnishes detailed, field-proven protocols for the characterization and quality control of PVS impression materials, in accordance with the International Organization for Standardization (ISO) 4823 standards.
Introduction: The Pursuit of Precision in Dental Impressions
The creation of a precise and dimensionally stable negative mold of the oral tissues is a critical first step in the fabrication of a wide array of dental prosthetics.[2] Addition-curing silicone, commonly known as polyvinyl siloxane (PVS), has become a material of choice for its superior physical properties, including high accuracy, excellent elastic recovery, and minimal permanent deformation.[1]
The foundation of a PVS impression material lies in its polysiloxane chemistry. These materials are typically supplied as a two-paste system: a base paste containing vinyl-terminated polysiloxane polymers and a catalyst paste with a silane (hydrosiloxane) crosslinker and a platinum catalyst.[3] When mixed, an addition reaction occurs, forming a cross-linked silicone rubber with no byproducts, which contributes to its remarkable dimensional stability.[4]
The properties of the final cured material are dictated by the structure of the polysiloxane polymers. By carefully selecting the monomeric precursors, manufacturers can tailor the performance characteristics of the impression material. This application note focuses on the strategic use of This compound as a precursor to create polysiloxanes with optimized properties for dental applications.
The Chemistry of PVS: From Dichlorosilane to Final Impression
Polysiloxane Synthesis via Hydrolysis of Dichlorosilanes
The synthesis of the polysiloxane backbone is classically achieved through the hydrolysis of dichlorosilane precursors.[5] In this reaction, the two chlorine atoms on the silane monomer are replaced by hydroxyl (-OH) groups, forming an unstable silanediol. These intermediates then rapidly undergo condensation polymerization, eliminating water to form the stable siloxane (Si-O-Si) backbone of the polymer.
The nature of the organic substituents (R groups) on the dichlorosilane monomer is of paramount importance, as they become the side chains on the final polysiloxane and dictate its properties. For instance, using only dimethyldichlorosilane would result in a simple polydimethylsiloxane (PDMS) chain.
The Strategic Role of this compound
This compound ((C2H5)(CH3)SiCl2) is a key asymmetrical dichlorosilane precursor that allows for precise modification of the polysiloxane backbone. The incorporation of both ethyl and methyl groups introduces a controlled degree of asymmetry and steric hindrance along the polymer chain.
Causality of Experimental Choice:
-
Flexibility and Elasticity: The presence of the slightly bulkier ethyl groups, interspersed with the smaller methyl groups, disrupts the close packing of the polymer chains. This increased intermolecular distance reduces the van der Waals forces between chains, resulting in a more flexible and less rigid final polymer network. This is crucial for an impression material that needs to be removed from the mouth over undercuts without tearing or permanent deformation.
-
Tear Strength: The nature of the side groups also influences the tear strength of the cured material. By creating a more resilient and less brittle polymer network, the incorporation of ethyl groups can contribute to an increased resistance to tearing, a critical property for accurately capturing fine marginal details.[6]
-
Viscosity Modification: The choice of alkyl substituents on the silane precursors can also influence the viscosity of the resulting polysiloxane fluids, which is a key parameter in formulating the different consistencies (e.g., light-body, heavy-body, putty) of impression materials.[7]
The following diagram illustrates the synthesis of a copolymer using both dimethyldichlorosilane and this compound, leading to a polysiloxane with a mix of methyl and ethyl side groups.
Caption: Synthesis of a modified polysiloxane using this compound.
Formulation of the Two-Paste PVS System
The synthesized polysiloxanes are then formulated into the final two-paste dental impression material.
-
Base Paste: This paste contains vinyl-terminated polysiloxanes. These are polysiloxane chains that have vinyl (-CH=CH2) groups at their ends. Fillers, such as silica, are added to control viscosity and mechanical properties.[3][8]
-
Catalyst Paste: This paste contains a polymethylhydrosiloxane, which has silicon-hydride (Si-H) groups that act as a crosslinker. It also contains a platinum salt catalyst (e.g., chloroplatinic acid) to facilitate the addition reaction, along with fillers and pigments.[3]
The final curing reaction is a platinum-catalyzed hydrosilylation, where the Si-H groups of the crosslinker add across the vinyl groups of the base polymer, forming a stable, cross-linked elastomeric network.
Caption: Curing reaction of a PVS impression material.
Material Properties and Performance Evaluation
The performance of a dental impression material is evaluated based on a set of critical physical and mechanical properties, which are standardized by ISO 4823.[9] Adherence to these standards ensures the quality and reliability of the material in a clinical setting.[10]
Table 1: Key Performance Properties of PVS Impression Materials (ISO 4823)
| Property | Clinical Significance | ISO 4823 Requirement (Example for Type 3 - Light Body) |
| Consistency | Determines the flow characteristics of the material, affecting its ability to capture fine details. | Disc diameter ≥ 36 mm.[7] |
| Detail Reproduction | The ability to accurately replicate fine surface details is crucial for the fit of the final restoration. | Must reproduce a line of 20 µm width.[11] |
| Linear Dimensional Change | Measures the shrinkage or expansion of the material after setting. Low change ensures a stable and accurate impression over time. | ≤ 1.5% change.[2] |
| Elastic Recovery | The ability of the material to return to its original shape after being deformed during removal from the mouth. | ≥ 96.5% recovery from deformation.[12] |
| Strain in Compression | Indicates the flexibility of the material. It should be flexible enough to be removed from undercuts but rigid enough to resist distortion. | Varies by material type. |
| Tear Strength | Resistance to tearing upon removal, especially in thin sections like the gingival margin. | No specific value in ISO 4823, but a critical performance parameter.[1] |
Standardized Testing Protocols (ISO 4823:2021)
The following protocols are based on the methods described in ISO 4823:2021 "Dentistry — Elastomeric impression and bite registration materials" to ensure a self-validating system of quality control.[13]
Protocol for Consistency Test
This test determines the flowability of the impression material by measuring the diameter of a disc formed under a specific load.
Workflow:
Caption: Workflow for the ISO 4823 Consistency Test.
Step-by-Step Methodology:
-
Preparation: Ensure all materials and equipment (glass plates, weight, timer, caliper) are conditioned at 23 ± 2 °C.
-
Mixing: Mix the base and catalyst pastes according to the manufacturer's instructions for the specified mixing time.
-
Sample Placement: Immediately after mixing, place a specified volume of the material onto the center of a clean, dry glass plate.
-
Loading: Place a second glass plate on top of the material and apply a total mass of 5.5 N (including the mass of the top plate). Start a timer.
-
Unloading: After 120 seconds from the start of mixing, remove the load.
-
Measurement: Immediately measure the largest and smallest diameters of the resulting disc of material.
-
Calculation: Calculate the average of the two diameters. The test is repeated for a total of five specimens, and the average result is reported.
Protocol for Linear Dimensional Change Test
This test evaluates the dimensional stability of the impression material by measuring the change in distance between two reference lines on a test specimen over time.[14]
Workflow:
Caption: Workflow for the ISO 4823 Linear Dimensional Change Test.
Step-by-Step Methodology:
-
Mold Preparation: Use the standardized test block and mold assembly as specified in ISO 4823.[15]
-
Mixing and Filling: Mix the impression material and fill the mold, ensuring no air is trapped.
-
Setting: Allow the material to set according to the manufacturer's recommended time.
-
Initial Measurement: After a specified time (e.g., 30 minutes) from the start of mixing, carefully remove the specimen from the mold. Using a traveling microscope or a similar calibrated instrument, measure the distance between the two reference lines (L1).
-
Storage: Store the specimen at 23 ± 2 °C and 50 ± 10 % relative humidity for 24 hours.
-
Final Measurement: After 24 hours, remeasure the distance between the reference lines (L2).
-
Calculation: Calculate the percentage of linear dimensional change using the formula: ((L2 - L1) / L1) * 100.
Protocol for Elastic Recovery Test
This test measures the ability of the material to return to its original dimensions after being subjected to a compressive strain.[12]
Workflow:
Caption: Workflow for the ISO 4823 Elastic Recovery Test.
Step-by-Step Methodology:
-
Specimen Preparation: Prepare a cylindrical specimen of specified dimensions using the mold described in ISO 4823.
-
Initial Measurement: After setting, remove the specimen and measure its initial length (L0) using a micrometer.
-
Compression: Place the specimen in a compression testing machine. Apply a compressive strain of 30% at a constant crosshead speed. Maintain the strain for 30 seconds.
-
Load Release: Release the load.
-
Final Measurement: Allow the specimen to recover for 60 seconds, then remeasure its length (L1).
-
Calculation: Calculate the percentage of elastic recovery using the formula: (L1 / L0) * 100.
Conclusion
The strategic use of this compound as a comonomer in the synthesis of polysiloxanes for dental impression materials provides a powerful tool for optimizing the final properties of the cured product. By introducing controlled asymmetry into the polymer backbone, researchers can enhance key characteristics such as flexibility and tear strength, leading to more robust and accurate impression materials. The rigorous application of standardized testing protocols, as outlined in ISO 4823, is essential for validating the performance of these materials and ensuring their clinical reliability. This synergy between advanced polymer chemistry and standardized material characterization drives the development of next-generation dental materials that meet the exacting demands of modern restorative dentistry.
References
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NIOM. (n.d.). Testing of products. Retrieved from [Link]
-
iTeh Standards. (2021). EN ISO 4823:2021 - Dentistry - Elastomeric impression and bite registration materials. Retrieved from [Link]
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Zhermack Dental Magazine. (2022, September 8). ISO 4823: the standard governing impression materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Block test and ring mold made according to ISO 4823:2000. Retrieved from [Link]
- Arini, V. F., et al. (2022). Synthesis of low viscosity of polymethylhydrosiloxane using monomer of dichloromethylsilane. Journal of Physics: Conference Series, 2165, 012041.
- Google Patents. (n.d.). US5955513A - Very high viscosity polyvinylsiloxane impression material.
- MDPI. (2023, March 22). The Effect of Various Fillers on the Properties of Methyl Vinyl Silicone Rubber. Polymers, 15(6), 1584.
-
iTeh Standards. (2025, May 20). ISO/FDIS 4823. Retrieved from [Link]
- Surapaneni, H., Yalamanchili, P. S., Yalavarthy, R. S., & Attili, S. (2013). Polyvinylsiloxanes in Dentistry: An Overview. Journal of Clinical and Diagnostic Research, 7(7), 1549–1552.
- MDPI. (2025, February 26). Hydrophilicity and Dimensional Accuracy of a New Vinyl Polysiloxane Impression Material: An Experimental Study.
- MDPI. (2023). The Effect of Various Fillers on the Properties of Methyl Vinyl Silicone Rubber. Polymers, 15(6), 1584.
- Li, B., Chen, S., & Zhang, J. (2018). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Polymer Chemistry, 9(24), 3356-3365.
- Lawson, N. C., & Burgess, J. O. (2008). Tensile elastic recovery of elastomeric impression materials. The Journal of Prosthetic Dentistry, 100(1), 29-33.
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U.S. Food and Drug Administration. (2024, September 30). Dental Impression Materials – Performance Criteria for Safety and Performance Based Pathway. Retrieved from [Link]
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ResearchGate. (2025, February 26). (PDF) Hydrophilicity and Dimensional Accuracy of a New Vinyl Polysiloxane Impression Material: An Experimental Study. Retrieved from [Link]
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Ivoclar Vivadent. (n.d.). Virtual Scientific Documentation. Retrieved from [Link]
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-
iTeh Standards. (1992). ISO-4823-1992.pdf. Retrieved from [Link]
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ResearchGate. (2025, August 10). Synthesis and Characterization of Vinyl-Terminated Poly(dimethyl-co-methylvinyl)siloxane by Ring Opening Polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). Viscoelastic Behavior, Curing and Reinforcement Mechanism of Various Silica and POSS Filled Methyl-Vinyl Polysiloxane MVQ Rubber. Retrieved from [Link]
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R Discovery. (2017). Evaluation of Elastic Recovery of Elastomeric Impression Materials Subjected to Various Disinfection Methods: An In-vitro Study. Retrieved from [Link]
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MDPI. (n.d.). Spatially Controlled Highly Branched Vinylsilicones. Retrieved from [Link]
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iTeh Standards. (2000, December 15). ISO 4823. Retrieved from [Link]
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Gelest. (n.d.). Vinyl-Functional Silicones. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) M. K. Moghadam et al.: Effects of Ph 12 SQ on the Thermal Stability and Mechanical Properties Effects of Ph 12 SQ on the Thermal Stability and Mechanical Properties of High Temperature Vulcanized (HTV) Silicone Rubber. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Ethylmethyldichlorosilane Purification
Here is the technical support center for the purification of ethylmethyldichlorosilane.
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of this compound (C₃H₈Cl₂Si). It addresses common challenges and frequently asked questions, offering field-proven insights and validated protocols to ensure the highest purity for your applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in technical-grade this compound and what is their origin?
A1: Technical-grade this compound is typically synthesized via the "Direct Process," which involves the reaction of methyl chloride with a silicon-copper alloy.[1] This process inherently produces a mixture of various organochlorosilanes. The primary impurities are other methyl- and ethyl-substituted silanes with close boiling points. Additionally, trace metallic and non-metallic impurities, particularly boron and phosphorus, originate from the metallurgical-grade silicon feedstock and can significantly impact downstream applications, especially in electronics.[2][3]
Common Impurities Include:
-
Other Chlorosilanes: Dimethyldichlorosilane, methyltrichlorosilane, trimethylchlorosilane, and other isomers formed during synthesis.
-
Siloxanes: Formed by unintentional hydrolysis of chlorosilanes upon exposure to moisture.[1] A common example is hexamethyldisiloxane.
-
Elemental Impurities: Boron and phosphorus compounds (e.g., BCl₃) are particularly problematic as their boiling points are close to that of the main product, making them difficult to remove by distillation alone.[4]
-
Residual Solvents & Reactants: Unreacted methyl chloride or solvents used in the process.
Q2: What is the most effective primary method for purifying this compound?
A2: Fractional distillation is the cornerstone technique for purifying this compound on a laboratory and industrial scale.[5][6] This method separates compounds based on differences in their boiling points. Given that many impurities in crude this compound are other chlorosilanes with similar volatilities, a highly efficient fractional distillation column (i.e., one with a high number of theoretical plates) is essential for achieving good separation.[6] For extremely close-boiling impurities, more advanced techniques like extractive distillation may be required in industrial settings.[6]
Q3: How can I accurately assess the purity of my this compound sample?
A3: A multi-faceted analytical approach is recommended for comprehensive purity assessment.[7]
-
Gas Chromatography (GC): This is the preferred method for quantifying volatile organic impurities. Using a GC system with a Flame Ionization Detector (GC-FID) and a specific column phase designed for reactive chlorosilanes is crucial to prevent on-column reactions and obtain accurate results.[7][8]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For the determination of trace elemental impurities like boron and phosphorus, ICP-MS is the gold standard due to its high sensitivity.[9] This often requires a specialized sample preparation method to safely handle the reactive chlorosilane matrix.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can confirm the structure of the desired product and identify major impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a reference standard.[7]
Q4: What are the most critical safety precautions when handling and purifying this compound?
A4: this compound is a hazardous chemical that demands strict safety protocols.
-
High Flammability: It is a highly flammable liquid and vapor (Flash Point: 2°C / 35.6°F) and may form explosive mixtures with air.[10] All purification work must be conducted in a fume hood, away from ignition sources, using explosion-proof equipment and proper grounding to prevent static discharge.
-
Reactivity with Water: It reacts violently with water, moisture, and protic solvents (like alcohols) to release corrosive hydrogen chloride (HCl) gas.[10] This reaction is exothermic and can cause a dangerous pressure buildup. All glassware must be rigorously dried, and the purification process must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: It causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, a face shield, goggles, and a lab coat.[10] A NIOSH-certified respirator with an organic vapor/acid gas cartridge should be available and used where inhalation exposure may occur.[10]
Section 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor separation during fractional distillation (overlapping peaks in GC analysis). | 1. Insufficient Column Efficiency: The number of theoretical plates in the distillation column is too low for the boiling point difference between the product and the impurity. 2. Incorrect Reflux Ratio: The rate of product takeoff is too high relative to the rate of reflux, preventing proper equilibrium from being established in the column. 3. Azeotrope Formation: The impurity forms a constant-boiling mixture with the product. | 1. Increase Column Efficiency: Use a longer packed column (e.g., with Vigreux indentations, Raschig rings, or metal sponge packing) to increase the surface area and the number of theoretical plates.[5] 2. Optimize Reflux Ratio: Increase the reflux ratio by reducing the rate of distillate collection. A higher reflux ratio generally leads to better separation.[5] 3. Consider Extractive Distillation: If an azeotrope is suspected, an alternative technique like extractive distillation with a suitable solvent (e.g., sulfolane) may be necessary to alter the relative volatilities of the components.[6] |
| Product shows signs of hydrolysis (fuming in air, acidic pH, presence of siloxane peaks in GC/NMR). | 1. Inadequate Drying of Apparatus: Residual moisture in the distillation flask, column, condenser, or receiving flask. 2. Atmospheric Moisture Leak: The system is not properly sealed, allowing moist air to enter. 3. Contaminated Inert Gas: The nitrogen or argon supply contains moisture. | 1. Rigorous Drying: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry inert gas immediately before assembly. 2. Ensure an Inert System: Use well-greased ground-glass joints or PTFE sleeves. Purge the entire assembled apparatus with dry inert gas for at least 30 minutes before heating. Maintain a positive pressure of inert gas throughout the distillation process.[10] 3. Use a Drying Tube: Install a drying tube (e.g., filled with CaCl₂ or Drierite) on the inert gas inlet and outlet to scrub any residual moisture. |
| Trace boron or other metallic impurities remain after distillation (confirmed by ICP-MS). | 1. Volatile Impurity Compounds: Boron impurities (like BCl₃) have boiling points very close to many chlorosilanes, making them difficult to remove completely by distillation alone.[4] 2. Leaching from Apparatus: Although unlikely with borosilicate glass, extreme conditions could potentially leach impurities. | 1. Use an Adsorption Column: Pass the distilled this compound (preferably in the vapor phase) through a packed bed of a suitable adsorbent like silica gel or a specialized ion-exchange resin.[11][12] This is a highly effective "polishing" step. 2. Chemical Complexation: Before distillation, treat the crude material with a complexing agent that reacts with boron to form a high-boiling, non-volatile adduct that remains in the distillation pot.[3] |
| Product discoloration or degradation during heating. | 1. Thermal Instability: Prolonged heating at high temperatures may cause decomposition. 2. Presence of Catalytic Impurities: Certain metallic impurities can catalyze decomposition or polymerization reactions. | 1. Vacuum Distillation: Reduce the boiling point by performing the distillation under reduced pressure. This allows the purification to occur at a lower, safer temperature. 2. Pre-treatment: Use an adsorption or chemical treatment step to remove catalytic impurities before final distillation. |
Section 3: Protocols and Workflows
Workflow for Purification and Analysis of this compound
This diagram outlines the comprehensive process from receiving crude material to obtaining a final, validated high-purity product.
Caption: Overall purification and analysis workflow.
Protocol 1: Fractional Distillation
Objective: To separate this compound from impurities with different boiling points.
Materials:
-
Round-bottom flask
-
Packed distillation column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with thermometer/thermocouple adapter
-
Condenser
-
Receiving flask(s)
-
Heating mantle with stirrer
-
Inert gas source (Nitrogen or Argon) with bubbler
-
Dry glassware
Procedure:
-
Assembly: Assemble the distillation apparatus, ensuring all joints are well-sealed. Oven-dry all glassware and cool under an inert atmosphere.
-
Inerting: Purge the entire system with dry nitrogen or argon for at least 30 minutes.
-
Charging: Charge the crude this compound into the distillation flask via cannula transfer under a positive pressure of inert gas. Add a magnetic stir bar.
-
Heating: Begin stirring and gently heat the flask.
-
Equilibration: As the liquid begins to boil and vapor rises into the column, carefully control the heat input to allow a stable temperature gradient to form. Allow the system to reflux for 30-60 minutes before collecting any distillate. This ensures the column reaches equilibrium.[5]
-
Fraction Collection:
-
Fore-run: Slowly collect the initial, low-boiling fraction. The temperature at the distillation head will be below the boiling point of the target compound.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound (~100°C at atmospheric pressure), switch to a clean receiving flask to collect the main product.
-
End-run: If the temperature begins to rise significantly above the boiling point, it indicates the presence of higher-boiling impurities. Stop the distillation or collect this fraction in a separate flask.
-
-
Shutdown: Allow the system to cool completely under an inert atmosphere before disassembling.
-
Storage: Transfer the purified product to a clean, dry, amber glass bottle with a PTFE-lined cap, and store under an inert atmosphere.[10]
Troubleshooting Distillation: A Decision Tree
This diagram helps diagnose and solve common issues encountered during fractional distillation.
Caption: Decision tree for troubleshooting distillation.
Data Presentation: Physical Properties & Analytical Parameters
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Trimethylchlorosilane | (CH₃)₃SiCl | 108.64 | 57 |
| Methyltrichlorosilane | CH₃SiCl₃ | 149.48 | 66 |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 129.06 | 70 |
| This compound | C₂H₅Si(CH₃)Cl₂ | 143.09 | 100 |
| Hexamethyldisiloxane | ((CH₃)₃Si)₂O | 162.38 | 101 |
Table 2: Recommended Starting GC Parameters for Purity Analysis
| Parameter | Setting | Rationale |
| Column | 10% Diethyl phthalate on 6201 support (or similar non-polar capillary column) | Inert phase to prevent on-column reactions with reactive chlorosilanes.[8] |
| Injector Temp. | 110 - 130 °C | Ensures rapid volatilization without causing thermal decomposition.[8] |
| Detector | FID (Flame Ionization Detector) | Good general-purpose detector for organic compounds. |
| Detector Temp. | 140 - 250 °C | Must be hotter than the final oven temperature to prevent condensation. |
| Carrier Gas | H₂ or He | Common carrier gases for GC.[8] |
| Oven Program | Start at 40°C, hold for 2 min, ramp at 10°C/min to 120°C, hold for 5 min. | A temperature ramp allows for good separation of volatile early-eluting impurities from the main product. |
References
- A Comparative Guide to Analytical Methods for Confirming Chlorotriethylsilane Purity. Benchchem.
-
Chlorosilane. Wikipedia. Available from: [Link]
-
Fractional distillation. Wikipedia. Available from: [Link]
- This compound Safety Data Sheet. Gelest.
- Process for purifying chlorosilanes by distillation. Google Patents.
-
Purification of chlorosilanes. European Patent Office. Available from: [Link]
- Separation of chlorosilanes by extractive distillation. Google Patents.
-
[Determination of chlorosilanes by gas chromatography]. PubMed. Available from: [Link]
- Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. Agilent.
-
Purification of chlorosilanes. European Patent Office. Available from: [Link]
- Method for purifying chlorosilane. Google Patents.
- Process for purifying chlorosilanes by distillation. Google Patents.
- Method for purifying chlorosilane. Google Patents.
-
Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. MDPI. Available from: [Link]
-
Methyldichlorosilane Cas 75-54-7 SDS. Co-Formula. Available from: [Link]
- Purification of chlorosilanes. Google Patents.
-
Methylchlorosilane and its Intermediates. Silibase Silicone. Available from: [Link]
-
Analysis of trace trichlorosilane in high purity silicon tetrachloride by near-IR spectroscopy. ETDEWEB - OSTI.GOV. Available from: [Link]
-
Impurity Control of Trichlorosilane after Hydrogen Reduction. ResearchGate. Available from: [Link]
- Processes for the purification of trichlorosilane and silicon tetrachloride. Google Patents.
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- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
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Technical Support Center: Ethylmethyldichlorosilane (EtMeSiCl₂)
Welcome to the technical support center for ethylmethyldichlorosilane (EtMeSiCl₂). This guide is designed for researchers, scientists, and professionals in drug development who utilize EtMeSiCl₂ in their work. Here, we address common issues related to impurities and provide robust, field-tested protocols for their removal. Our goal is to ensure the integrity of your experiments by starting with a high-purity precursor.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in technical-grade this compound (EtMeSiCl₂)?
A1: Technical-grade EtMeSiCl₂ is typically produced through processes that yield a mixture of related organochlorosilanes. The specific impurity profile can vary depending on the synthetic route (e.g., Grignard reaction vs. direct process) and feedstock purity. However, the most prevalent impurities are other methyl and ethyl substituted chlorosilanes.
These often include:
-
Methyltrichlorosilane (MeSiCl₃): A common by-product in silane synthesis.[1]
-
Dimethyldichlorosilane (Me₂SiCl₂): A major component in industrial silicone production, often present in related streams.[1][2]
-
Ethyldichlorosilane (EtSiHCl₂): Contains a reactive Si-H bond.
-
Ethyltrichlorosilane (EtSiCl₃): An analogue resulting from different substitution patterns.
-
Trimethylchlorosilane (Me₃SiCl): Often used as a chain terminator in polymerization.[1]
-
Silicon Tetrachloride (SiCl₄): A basic precursor in chlorosilane synthesis.[2]
Additionally, hydrolysis of any of these chlorosilanes due to exposure to moisture can lead to the formation of siloxanes (compounds with Si-O-Si linkages), which are non-volatile and can interfere with subsequent reactions.[3][4]
Q2: How do these impurities originate?
A2: The presence of these impurities is a direct consequence of the manufacturing process. The two primary industrial synthesis routes for organochlorosilanes are:
-
The Direct Process (Müller-Rochow): This process involves reacting an alkyl chloride (like methyl chloride or ethyl chloride) with silicon metal at high temperatures in the presence of a copper catalyst.[1][5] This reaction is highly effective but not perfectly selective, producing a mixture of chlorosilanes with varying degrees of alkyl substitution.[2] For instance, the reaction with methyl chloride yields dimethyldichlorosilane as the main product but also significant amounts of methyltrichlorosilane, trimethylchlorosilane, and others.[1]
-
Grignard Reactions: This route involves reacting silicon tetrachloride (SiCl₄) with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr) or methylmagnesium bromide (MeMgBr). This method is also not perfectly selective and can result in a mixture of products depending on the stoichiometry used.[2]
Furthermore, redistribution reactions can occur, where alkyl and chloro groups are exchanged between different silane molecules, further diversifying the mixture.[6][7][8]
Q3: Why is it critical to remove these impurities for my applications?
A3: The purity of EtMeSiCl₂ is paramount for achieving predictable and reproducible results, especially in sensitive applications like polymer chemistry and pharmaceutical synthesis.
-
Control of Polymer Properties: In the synthesis of polysiloxanes, dichlorosilanes like EtMeSiCl₂ act as chain extenders. Trichlorosilanes (e.g., MeSiCl₃) act as cross-linkers, which would undesirably increase the viscosity or lead to gelation of the polymer.[1] Monochlorosilanes (e.g., Me₃SiCl) act as chain terminators, limiting the molecular weight of the polymer.[1] Uncontrolled amounts of these impurities make it impossible to control the final properties of the silicone polymer.
-
Reaction Stoichiometry: Impurities alter the molar concentration of the desired reactant, leading to incorrect stoichiometry in sensitive chemical reactions. This can result in low yields, incomplete reactions, or the formation of unwanted side-products.
-
Interference from Reactive Groups: Impurities like ethyldichlorosilane (EtSiHCl₂) contain a reactive Si-H bond. This group can undergo different reactions than the Si-Cl bonds, leading to unexpected side products.
-
Hydrolysis and Stability: All chlorosilanes react readily with water to produce hydrochloric acid (HCl) and silanols, which then condense into siloxanes.[3][9] If a reaction requires anhydrous conditions, the presence of HCl from impurity hydrolysis can interfere with catalysts or acid-sensitive functional groups.
Troubleshooting Guides & Experimental Protocols
Problem: My GC-MS analysis shows the presence of multiple chlorosilane impurities with close boiling points.
Cause: The crude product contains a mixture of by-products from the synthesis process. Due to similarities in their molecular structures and weights, their boiling points are often clustered together, making simple distillation ineffective.
Solution: Fractional distillation is the most effective method for separating compounds with close boiling points. The efficacy of the separation depends on the difference in boiling points and the efficiency of the distillation column (measured in theoretical plates).
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Silicon Tetrachloride | SiCl₄ | 169.90 | 57.6 |
| Methyltrichlorosilane | CH₃SiCl₃ | 149.48 | 66.0[3] |
| This compound | C₂H₅(CH₃)SiCl₂ | 143.09 | 100.0 |
| Ethyldichlorosilane | C₂H₅SiHCl₂ | 129.06 | 75.0 |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 129.06 | 70.0 |
| Ethyltrichlorosilane | C₂H₅SiCl₃ | 163.52 | 99.5 |
Data compiled from various sources. Boiling points are at standard pressure.
Objective: To separate EtMeSiCl₂ from other volatile chlorosilane impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks (Schlenk flasks recommended)
-
Heating mantle with stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Dry boiling chips or magnetic stir bar
Procedure:
-
System Setup (Inert Atmosphere): Assemble the distillation apparatus. Ensure all glassware is oven-dried to remove any adsorbed moisture. The entire system should be under a positive pressure of dry nitrogen or argon to prevent atmospheric moisture from entering, which would cause hydrolysis.[9]
-
Charging the Flask: Charge the round-bottom flask with the crude EtMeSiCl₂ and a dry stir bar or boiling chips. Do not fill the flask to more than two-thirds of its capacity.
-
Insulation: Insulate the distillation column with glass wool or aluminum foil to ensure an adiabatic process, which is critical for efficient separation.
-
Heating: Begin heating the flask gently. Start stirring once the liquid is warm.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the column. Allow the system to equilibrate by adjusting the heat so that the condensation ring rises slowly and remains in the column neck for several minutes before any distillate is collected. This establishes the temperature gradient necessary for separation.
-
Collecting Fractions:
-
Fore-run: Collect the first fraction, which will be enriched in lower-boiling impurities like MeSiCl₃ and Me₂SiCl₂. The head temperature will be stable around the boiling point of the most volatile component (e.g., ~66-70°C).
-
Intermediate Fraction: As the lower-boiling components are removed, the head temperature will begin to rise. Collect an intermediate fraction until the temperature stabilizes near the boiling point of pure EtMeSiCl₂ (~100°C).
-
Main Fraction: Once the head temperature is stable at 100°C, switch to a clean, dry receiving flask. Collect the main fraction, which is your purified product.
-
Final Fraction: A sharp rise in temperature or a drop in the distillation rate indicates that the main component has been distilled. Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Analysis and Storage: Analyze the collected main fraction by Gas Chromatography (GC) to confirm purity. Store the purified product in a tightly sealed container under an inert atmosphere.
Problem: My product is contaminated with non-volatile, oily residues after distillation.
Cause: This is a classic sign of hydrolysis. Chlorosilanes are extremely sensitive to moisture.[10] Trace amounts of water in the starting material, glassware, or atmosphere will react with the Si-Cl bonds to form silanols (Si-OH). These silanols rapidly condense with each other to form stable, higher-boiling point siloxane oligomers (Si-O-Si).[11][12][13]
Solution: Prevention is the best cure. Rigorously exclude moisture from the entire process. If contamination has already occurred, a simple distillation can separate the volatile EtMeSiCl₂ from the non-volatile siloxane residues.
Caption: Workflow for preventing and removing hydrolysis by-products.
Objective: To establish best practices for handling moisture-sensitive chlorosilanes.
-
Glassware Preparation: All glassware must be thoroughly cleaned and then dried in an oven at >120°C for at least 4 hours (overnight is preferable) to remove all traces of physisorbed water. Allow glassware to cool to room temperature in a desiccator or under a stream of dry inert gas.
-
Inert Atmosphere Techniques: All manipulations, including transfers and reactions, should be performed under a positive pressure of a dry, inert gas like nitrogen or argon. Use of Schlenk lines or glove boxes is highly recommended.
-
Solvent/Reagent Purity: Any solvents or reagents to be used with EtMeSiCl₂ must be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for ethers, or using molecular sieves).
-
Storage: Store EtMeSiCl₂ in a container with a tightly sealing cap, preferably with a PTFE liner. The headspace of the container should be flushed with inert gas before sealing. For long-term storage, consider sealing the container with paraffin film as an extra barrier.
Logical Relationships: Impurity vs. Removal Method
The choice of purification method is dictated by the physical and chemical properties of the impurities present.
Caption: Matching impurity types to their most effective removal methods.
References
- Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS.Agilent Technologies.
- Determination of trace impurities in silicon and chlorosilanes by inductively coupled plasma atomic emission spectrometry and neutron activation analysis.Analyst (RSC Publishing).
- Analysis of Silanes.Wasson-ECE Instrumentation.
- Process for separation of dimethyldichlorosilane from methyltrichlorosilane.Google Patents.
- Determination of Trace Impurities in Silicon and Chlorosilanes by Inductively Coupled Plasma Atomic Emission Spectrometry and.RSC Publishing.
- Redistribution reactive distillation process for treating dichlorosilane.ResearchGate.
- Method for redistribution and purification of methylsilanes.Google Patents.
- Synthesis and reactions of [tris(trimethylsilyl)methyl]ethyl dichlorosilane.ResearchGate.
- Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma.MDPI.
- Synthesis and reactions of [tris(trimethylsilyl)methyl]ethyl dichlorosilane.Sci-Hub.
- Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.ResearchGate.
- Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride.Google Patents.
- Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems.SciSpace.
- Methyltrichlorosilane.Wikipedia.
- Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked...Doubtnut.
- Borohydride catalyzed redistribution reaction of hydrosilane and chlorosilane: a potential system for facile preparation of hydrochlorosilanes.ResearchGate.
- Dichloro(ethyl)methylsilane = 97.0 GC 4525-44-4.Sigma-Aldrich.
- This compound Safety Data Sheet.Gelest.
- GLOBAL SAFE HANDLING OF CHLOROSILANES.CES Silicones.
- CAS 4525-44-4 this compound.Alfa Chemistry.
- Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.ACS Publications.
- Methylethyldichlorosilane | C3H8Cl2Si.PubChem.
- Method 3620C: Florisil Cleanup.EPA.
- [Si-O-ethyl]⁻¹ of MTES hydrolysis at different temperatures.ResearchGate.
- Purification of silicon tetrachloride.Google Patents.
- ETHYLDICHLOROSILANE Safety Data Sheet.Gelest, Inc..
- Factors contributing to the stability of alkoxysilanes in aqueous solution.Gelest, Inc..
- ETHYL DICHLOROSILANE HAZARD SUMMARY.NJ.gov.
- Reactions of Molybdenum Hydrides with Organochlorosilanes: Silicon–Silicon Bond Formation under Mild Conditions.Sci-Hub.
- Redistribution Reactions on Silicon Catalyzed by Transition Metal Complexes.Semantic Scholar.
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- 8. semanticscholar.org [semanticscholar.org]
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- 12. scispace.com [scispace.com]
- 13. gelest.com [gelest.com]
Technical Support Center: Synthesis of Ethylmethyldichlorosilane
Welcome to the technical support center for the synthesis of ethylmethyldichlorosilane. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile organosilane intermediate. My aim is to provide not just procedural steps, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your synthetic routes effectively. Here, we will explore the common challenges and side reactions encountered during the synthesis of this compound and provide practical, field-tested solutions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary methods for synthesizing this compound?
-
Why am I seeing unexpected peaks in my GC-MS analysis?
-
My product yield is consistently low. What are the likely causes?
-
How can I effectively remove stubborn byproducts from my final product?
-
-
Troubleshooting Guide: Side Reactions by Synthetic Route
-
Route 1: Grignard Reaction
-
Issue: Formation of Wurtz Coupling Byproducts
-
Issue: Incomplete Reaction and Grignard Reagent Decomposition
-
-
Route 2: Hydrosilylation
-
Issue: Formation of Isomeric Byproducts (α- and β-isomers)
-
Issue: Catalyst Deactivation and Low Conversion
-
-
General Issue: Redistribution Reactions
-
Issue: Disproportionation of the Desired Product
-
-
-
Experimental Protocols
-
Protocol 1: Synthesis of this compound via Grignard Reaction
-
Protocol 2: Synthesis of this compound via Hydrosilylation
-
Protocol 3: Purification by Fractional Distillation
-
-
Analytical Methods for Quality Control
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are three main industrial and laboratory-scale methods for the synthesis of this compound:
-
Grignard Reaction: This classic organometallic approach involves the reaction of an ethylmagnesium halide (e.g., ethylmagnesium bromide) with methyltrichlorosilane. It is a versatile method, but can be prone to side reactions like Wurtz coupling.
-
Hydrosilylation: This method involves the addition of methyldichlorosilane to ethylene in the presence of a platinum-based catalyst, such as Speier's catalyst. It is an atom-economical process but can lead to the formation of isomeric byproducts.
-
Direct Process (Müller-Rochow Process): While primarily used for the synthesis of dimethyldichlorosilane, modifications of the direct process can be employed to produce a mixture of methylchlorosilanes, including this compound, by reacting ethyl chloride and methyl chloride with silicon in the presence of a copper catalyst. This method is complex and generally suited for large-scale industrial production.
Q2: Why am I seeing unexpected peaks in my GC-MS analysis?
Unexpected peaks in your GC-MS analysis of this compound are typically indicative of side reactions occurring during the synthesis. The identity of these byproducts will depend on the synthetic route employed. Common culprits include:
-
Redistribution products: Diethyldichlorosilane, methyltrichlorosilane, and other ethylmethylchlorosilanes can form through redistribution reactions.
-
Wurtz coupling products: If you are using a Grignard-based synthesis, you may see peaks corresponding to butane (from the coupling of two ethyl groups) or dimethyldiethyldisilane.
-
Isomeric byproducts: In hydrosilylation, you may observe the formation of the α-isomer (1-ethylmethyldichlorosilane) in addition to the desired β-isomer.
-
Solvent-related impurities: Depending on the solvent used, you may see peaks from residual solvent or byproducts of solvent degradation.
For a comprehensive guide to identifying these impurities, refer to the Analytical Methods for Quality Control section.
Q3: My product yield is consistently low. What are the likely causes?
Low yields in the synthesis of this compound can be attributed to a variety of factors, many of which are related to the side reactions discussed in this guide. Key areas to investigate include:
-
Purity of reagents and solvents: Moisture and other impurities can consume your reagents and deactivate catalysts.
-
Reaction conditions: Suboptimal temperature, pressure, or reaction time can favor the formation of side products over the desired product.
-
Catalyst activity: In hydrosilylation, the catalyst may be deactivated by impurities or reaction byproducts.
-
Inefficient purification: Product loss during distillation or other purification steps can significantly impact the final yield.
A systematic approach to troubleshooting, starting with the purity of your starting materials, is crucial for improving your yield.
Q4: How can I effectively remove stubborn byproducts from my final product?
The most effective method for purifying this compound is fractional distillation . Due to the close boiling points of some of the potential byproducts, a distillation column with a high number of theoretical plates is often necessary.
| Compound | Boiling Point (°C) |
| Methyltrichlorosilane | 66 |
| This compound | 100-101 |
| Diethyldichlorosilane | 130 |
For byproducts that are difficult to separate by distillation, other techniques such as preparative gas chromatography may be employed, although these are less practical for larger quantities. In some cases, chemical treatment to convert the impurity into a more easily separable compound can be considered.
Troubleshooting Guide: Side Reactions by Synthetic Route
Route 1: Grignard Reaction
The Grignard synthesis of this compound involves the reaction of ethylmagnesium halide with methyltrichlorosilane.
EtMgX + MeSiCl₃ → EtMeSiCl₂ + MgXCl
Issue: Formation of Wurtz Coupling Byproducts
-
Observation: You observe the formation of butane (C₄H₁₀) and/or dimethyldiethyldisilane ((EtMeSiCl)₂).
-
Causality: The Wurtz coupling reaction is a common side reaction in Grignard syntheses, where the organometallic reagent couples with another molecule of the alkyl halide or with itself. This is particularly prevalent at higher temperatures and with prolonged reaction times.
-
EtMgX + EtX → Et-Et + MgX₂
-
2 EtMeSiCl(MgX) → (EtMeSiCl)₂ + 2 MgXCl
-
-
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the Grignard reagent to the methyltrichlorosilane.
-
Slow Addition: Add the Grignard reagent slowly and dropwise to the methyltrichlorosilane solution to maintain a low concentration of the Grignard reagent in the reaction mixture.
-
Solvent Choice: Use a non-polar solvent like diethyl ether or tetrahydrofuran (THF).
-
High Purity Magnesium: Use high-purity magnesium turnings for the preparation of the Grignard reagent to minimize the presence of impurities that can catalyze side reactions.
-
Issue: Incomplete Reaction and Grignard Reagent Decomposition
-
Observation: A significant amount of unreacted methyltrichlorosilane remains after the reaction, and you observe the formation of ethanol and siloxanes upon workup.
-
Causality: Grignard reagents are highly reactive and will react with any protic species, including water. Moisture in your reagents or glassware will consume the Grignard reagent, reducing the amount available to react with the methyltrichlorosilane.
-
EtMgX + H₂O → EtH + Mg(OH)X
-
-
Troubleshooting & Prevention:
-
Rigorous Drying: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure your starting materials are free of moisture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Freshly Prepared Grignard Reagent: Use a freshly prepared and titrated Grignard reagent to ensure its activity and concentration are known.
-
Route 2: Hydrosilylation
Hydrosilylation involves the addition of a Si-H bond across a double bond, in this case, the addition of methyldichlorosilane to ethylene.
CH₂(g) + HSiMeCl₂ --(catalyst)--> EtMeSiCl₂
Issue: Formation of Isomeric Byproducts (α- and β-isomers)
-
Observation: Your product is a mixture of the desired β-isomer (this compound) and the α-isomer (1-ethylmethyldichlorosilane).
-
Causality: The regioselectivity of the hydrosilylation reaction is not always 100%. The catalyst can promote both Markovnikov (leading to the α-isomer) and anti-Markovnikov (leading to the β-isomer) addition. The choice of catalyst and reaction conditions can influence the ratio of these isomers.
-
Troubleshooting & Prevention:
-
Catalyst Selection: Platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst generally favor the formation of the linear (β) isomer. Rhodium-based catalysts may show different selectivity.
-
Ligand Modification: The use of specific phosphine ligands with the metal catalyst can enhance the selectivity for the desired isomer.
-
Temperature Optimization: Lower reaction temperatures often favor the formation of the thermodynamically more stable β-isomer.
-
Issue: Catalyst Deactivation and Low Conversion
-
Observation: The reaction is sluggish or stalls before completion.
-
Causality: The platinum catalyst used in hydrosilylation can be poisoned by various impurities in the starting materials or solvents. Sulfur- and nitrogen-containing compounds are particularly potent catalyst poisons. Additionally, the catalyst can precipitate out of the reaction mixture if the conditions are not optimal.
-
Troubleshooting & Prevention:
-
High-Purity Reagents: Use high-purity ethylene and methyldichlorosilane. Ensure solvents are freshly distilled and free from potential catalyst poisons.
-
Catalyst Loading: Ensure the correct catalyst loading is used. In some cases, a higher catalyst concentration may be needed to overcome minor impurities.
-
Reaction Medium: The choice of solvent can affect catalyst stability and activity. Toluene or hexane are commonly used.
-
General Issue: Redistribution Reactions
Redistribution (or disproportionation) reactions are a common problem in organosilane chemistry, where substituents on the silicon atom are exchanged between molecules. These reactions are often catalyzed by Lewis acids.
Issue: Disproportionation of the Desired Product
-
Observation: Your purified product contains significant amounts of diethyldichlorosilane and methyltrichlorosilane.
-
Causality: this compound can undergo redistribution to form a mixture of other organochlorosilanes. This can be catalyzed by impurities such as aluminum chloride or iron salts, which may be present in the starting materials or introduced from the reactor.
-
2 EtMeSiCl₂ ⇌ Et₂SiCl₂ + Me₂SiCl₂
-
-
Troubleshooting & Prevention:
-
Use High-Purity Reagents: Ensure that your starting materials are free from Lewis acid impurities.
-
Inert Reactor Materials: Use glass-lined or other inert reactors to prevent leaching of metal ions that can catalyze redistribution.
-
Minimize Reaction Time and Temperature: Higher temperatures and longer reaction times can promote redistribution reactions.
-
Quenching: After the reaction is complete, quenching any potential catalysts with a mild base can help to prevent further redistribution during workup and purification.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Methyltrichlorosilane
-
Anhydrous hexane
-
Ice bath
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Set up the reaction apparatus and ensure it is completely dry.
-
In the flask, place magnesium turnings and a crystal of iodine (as an initiator).
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of methyltrichlorosilane in anhydrous diethyl ether.
-
Add the methyltrichlorosilane solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The reaction mixture is then filtered to remove the magnesium salts, and the filtrate is distilled to remove the diethyl ether.
-
The crude product is then purified by fractional distillation.
Protocol 2: Synthesis of this compound via Hydrosilylation
Materials:
-
Methyldichlorosilane
-
Ethylene gas
-
Speier's catalyst (H₂PtCl₆ solution in isopropanol)
-
Anhydrous toluene
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with anhydrous toluene and the Speier's catalyst.
-
Seal the reactor and purge with nitrogen.
-
Introduce methyldichlorosilane into the reactor.
-
Pressurize the reactor with ethylene gas to the desired pressure.
-
Heat the reactor to the desired temperature (typically 80-120 °C) and maintain the pressure by feeding ethylene as it is consumed.
-
Monitor the reaction progress by GC analysis of aliquots.
-
Once the reaction is complete, cool the reactor, vent the excess ethylene, and purge with nitrogen.
-
The reaction mixture is then transferred to a distillation apparatus for purification.
Protocol 3: Purification by Fractional Distillation
Materials:
-
Crude this compound
-
Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)
-
Heating mantle
-
Vacuum source (if necessary)
Procedure:
-
Set up the fractional distillation apparatus.
-
Charge the distillation flask with the crude this compound.
-
Slowly heat the flask to initiate boiling.
-
Collect the fractions at their respective boiling points. The main fraction of this compound should be collected at 100-101 °C at atmospheric pressure.
-
Monitor the purity of the collected fractions by GC analysis.
Analytical Methods for Quality Control
A robust analytical plan is essential for identifying and quantifying impurities in your this compound product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying the components of your reaction mixture and final product. A non-polar capillary column is typically used for the separation of organochlorosilanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and to identify the presence of any organic impurities. ²⁹Si NMR can provide valuable information about the different silicon-containing species in your sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in your product and to detect the presence of hydroxyl groups, which would indicate hydrolysis.
Visualizing Reaction Pathways and Troubleshooting
Grignard Synthesis and Wurtz Coupling Side Reaction
Caption: Grignard synthesis of this compound and the competing Wurtz coupling side reaction.
Hydrosilylation and Isomer Formation
Caption: Hydrosilylation of ethylene leading to the desired β-isomer and the α-isomer byproduct.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Ethylmethyldichlorosilane Hydrolysis
Welcome to the technical support center for the hydrolysis of ethylmethyldichlorosilane. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile organosilicon precursor. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction, optimize your outcomes, and ensure the reproducibility of your results. Our approach is grounded in the fundamental principles of silicon chemistry, providing not just solutions, but the reasoning behind them.
Introduction to this compound Hydrolysis
This compound (EtMeSiCl₂) is a difunctional organosilane that serves as a key building block for poly(ethylmethylsiloxane) (PEMS) polymers and oligomers. The fundamental reaction is a two-step process:
-
Hydrolysis: The two chlorine atoms on the silicon are rapidly replaced by hydroxyl (-OH) groups upon reaction with water, forming the unstable intermediate ethylmethylsilanediol (EtMeSi(OH)₂). This reaction is highly exothermic and produces two equivalents of hydrochloric acid (HCl).
-
Condensation: The newly formed silanol groups are highly reactive and readily condense with each other, eliminating water to form stable siloxane bonds (Si-O-Si). This polymerization can lead to a mixture of linear chains and cyclic oligomers.
The vigorous nature of the hydrolysis and the catalytic effect of the generated HCl make controlling this reaction a significant challenge.[1][2] The ultimate goal of optimization is to steer the condensation process toward the desired product distribution, be it specific cyclic species or linear polymers of a target molecular weight.
Frequently Asked Questions (FAQs)
Q1: My hydrolysis reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The reaction of any chlorosilane with water is inherently fast and exothermic.[1][2][3] The primary reason is the high reactivity of the Si-Cl bond towards nucleophilic attack by water. The HCl gas evolved also contributes to the vigorous nature of the reaction.[1][2]
Solutions:
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0-15°C) using an ice bath to dissipate the heat generated.[4] Do not allow the temperature to exceed 25°C.[4]
-
Controlled Addition of Water: Add water dropwise to a solution of the silane in an inert, water-immiscible solvent (like diethyl ether or toluene).[4][5] This limits the instantaneous concentration of water available to react.
-
Use of a Two-Phase System: Dissolving the EtMeSiCl₂ in a non-polar solvent and adding water creates a two-phase system. The reaction rate is then limited by the transfer of reactants across the aqueous-organic interface, which can be controlled by the stirring rate. For maximum efficiency, turbulent conditions are often employed in industrial settings to increase the interfacial area.[6]
Q2: What determines whether I get linear polymers or cyclic oligomers?
A2: The balance between linear and cyclic products is a classic example of kinetic versus thermodynamic control, heavily influenced by intramolecular vs. intermolecular condensation of the ethylmethylsilanediol intermediate.
-
High Dilution: Running the reaction at high dilution in a suitable solvent favors intramolecular condensation, leading to a higher proportion of cyclic products. This is because the probability of one end of a short linear oligomer finding its other end is higher than it encountering another oligomer.
-
Concentration: Conversely, higher concentrations of the silane favor intermolecular condensation, leading to the formation of longer linear polymers.
-
Water Stoichiometry: Using a stoichiometric amount of water in the form of concentrated HCl can influence the product distribution.[7][8] Commercial processes sometimes use this method to control the formation of linear and cyclic oligomers.[7]
The ethyl group, being sterically bulkier than a methyl group, may also influence the cyclization process. It is plausible that steric hindrance could favor the formation of smaller, less strained cyclic species or alter the equilibrium distribution of cyclic oligomers (e.g., trimers, tetramers, pentamers) compared to what is observed in dimethyldichlorosilane hydrolysis.[9]
Q3: The hydrochloric acid byproduct is causing issues with my downstream applications. How can I effectively remove it?
A3: The HCl generated is a significant byproduct that makes the aqueous phase highly acidic (pH ~1).[2] It must be neutralized and removed.
Standard Procedure:
-
Separation: After the reaction, transfer the mixture to a separatory funnel. The organic layer (containing the siloxane products) will separate from the acidic aqueous layer. Remove and discard the aqueous layer.[4]
-
Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until no more effervescence (CO₂ evolution) is observed.[4] This neutralizes any remaining HCl. Alternatively, a dilute solution of sodium carbonate or sodium hydroxide can be used.
-
Washing: Wash the organic layer with deionized water or brine to remove any residual salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the final poly(ethylmethylsiloxane) product.[4]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Formation of a solid, insoluble gel immediately upon adding water. | 1. Reaction is too fast and uncontrolled, leading to rapid, extensive cross-linking. 2. Presence of trifunctional impurities (e.g., ethyltrichlorosilane) in the starting material. | 1. Implement strict temperature control (0-15°C). Use a solvent and add water slowly with vigorous stirring. 2. Ensure the purity of the EtMeSiCl₂ starting material via distillation before use. Even small amounts of trifunctional silanes can act as cross-linkers, leading to gels instead of oils or soluble polymers. |
| Low yield of desired product. | 1. Incomplete reaction. 2. Loss of volatile cyclic products during solvent removal. | 1. Ensure sufficient reaction time (e.g., 15-30 minutes of stirring after water addition is complete).[4] 2. When removing the solvent by rotary evaporation, use a moderate temperature and vacuum to avoid co-distilling low-boiling point cyclic siloxanes (e.g., the cyclic trimer and tetramer). |
| Product is a mixture of many different chain lengths (high polydispersity). | 1. This is the expected outcome of a standard hydrolysis/condensation reaction. 2. Lack of a chain-terminating agent. | 1. To obtain products with a narrower molecular weight distribution, consider fractional distillation of the resulting siloxane oil to isolate specific chain lengths or cyclic species. 2. If a linear polymer of a specific average molecular weight is desired, a monofunctional silane (e.g., trimethylethylsilane) can be co-hydrolyzed as a chain-stopper. The ratio of difunctional to monofunctional silane will control the average polymer chain length. |
| Inconsistent results between batches. | 1. Variability in stirring rate, affecting the phase-transfer in a two-phase system. 2. Variability in the rate of water addition. 3. Atmospheric moisture interfering with the reaction before the controlled addition of water. | 1. Use a mechanical stirrer with a tachometer to ensure a consistent and reproducible stirring speed. 2. Use a syringe pump for the controlled and reproducible addition of water. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from ambient moisture. |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of EtMeSiCl₂ to Produce Poly(ethylmethylsiloxane) Oil
This protocol is designed for the synthesis of a mixture of linear and cyclic poly(ethylmethylsiloxanes).
Materials:
-
This compound (EtMeSiCl₂)
-
Diethyl ether (anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, pressure-equalizing dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser. Place the entire setup in an ice bath on a magnetic stir plate.
-
Reaction Mixture: In the flask, add this compound (e.g., 0.1 mol) and 80 mL of diethyl ether. Cool the solution to below 15°C with stirring.[4]
-
Hydrolysis: Add deionized water (e.g., 0.2 mol, a stoichiometric amount) to the dropping funnel. Add the water dropwise to the stirred silane solution over a period of ~20-30 minutes, ensuring the internal temperature does not exceed 25°C.[4] Vigorous evolution of HCl gas will be observed.
-
Stirring: After the water addition is complete, allow the mixture to stir for an additional 15 minutes at low temperature.
-
Workup:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Separate and discard the lower aqueous layer.
-
Wash the organic layer with 2 x 30 mL portions of saturated NaHCO₃ solution, or until effervescence ceases.
-
Wash the organic layer with 1 x 30 mL of deionized water.
-
Transfer the organic layer to a conical flask and dry over anhydrous MgSO₄.
-
-
Isolation:
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator to yield the poly(ethylmethylsiloxane) oil.
-
Protocol 2: Analysis of Hydrolysis Products by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying the distribution of cyclic and short-chain linear siloxanes produced.
Sample Preparation:
-
Take a small aliquot (~10-20 mg) of the final siloxane oil.
-
Dissolve it in a suitable solvent like hexane or dichloromethane to a final concentration of ~1 mg/mL.
-
If desired, an internal standard (e.g., n-alkane) can be added for semi-quantitative analysis.
GC-MS Parameters (Example):
-
GC Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable.
-
Injection: 1 µL split injection.
-
Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Data Interpretation:
-
Identify the peaks corresponding to cyclic poly(ethylmethylsiloxanes) [(EtMeSiO)n] for n = 3, 4, 5, etc., based on their characteristic mass spectra and retention times.
-
Linear oligomers will have different fragmentation patterns, often showing fragments corresponding to the loss of ethyl or methyl groups.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the hydrolysis and subsequent condensation of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common issues in this compound hydrolysis.
References
-
Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]
- Seyferth, D. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(24), 4978-4992.
- Le Roux, C., et al. (1998). Using “Anhydrous” Hydrolysis To Favor Formation of Hexamethylcyclotrisiloxane from Dimethyldichlorosilane. Organometallics, 17(4), 556–564.
- Halm, R. L., & Zombo, P. J. (2006). U.S. Patent No. 7,208,617. Washington, DC: U.S.
-
How is Polydimethylsiloxane (PDMS) Manufactured? | Silico®. (2023, October 7). Retrieved from [Link]
- Grubb, W. T. (1954). U.S. Patent No. 4,609,751. Washington, DC: U.S.
-
Read, D. (2009, February 19). Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1) [Video]. YouTube. [Link]
-
University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Experiment 2: Preparation and Properties of a Silicone Polymer. Retrieved from [Link]
-
How is Silicone Oil Manufactured? A detailed Overview. (2022, December 21). Hengyi Technology. Retrieved from [Link]
-
PubChem. (n.d.). Dichloroethylsilane. National Center for Biotechnology Information. Retrieved from [Link]
-
Polymer Source. (n.d.). Poly(ethyl methyl siloxane) Sample. Retrieved from [Link]
- Basenko, S. V., et al. (2013). Unexpected reactions of dichloro(ethyl)silane with DMSO in organic solvents. Russian Chemical Bulletin, 62(8), 1835-1840.
-
University of Wuppertal. (n.d.). Experiments - Rate of hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]
- Google Patents. (n.d.). CN101817505B - Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride.
- Google Patents. (n.d.). CN105061767A - Dimethyl dichlorosilance hydrolysis process and device.
-
Organosilicon Monomers and Intermediates Used In the Synthesis of Silicone Oil. (2023, May 6). XJY Silicones. Retrieved from [Link]
-
Silicones Europe. (n.d.). Chemistry - Hydrolysis. Retrieved from [Link]
- Septiani, M., et al. (2024). Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications. AIP Conference Proceedings, 2673(1).
-
PubChem. (n.d.). Methyldichlorosilane. National Center for Biotechnology Information. Retrieved from [Link]
-
Allen Institute for AI. (n.d.). Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymerisation yields straight chain polymer of. Retrieved from [Link]
- Google Patents. (n.d.). US8865926B2 - Process for the production of cyclosiloxanes.
- Google Patents. (n.d.). US4758352A - Process for the treatment of hydrolysis residues from organo chlorosilane synthesis.
- Danlami, S. (2014). Synthesis and characterization of polysiloxane containing methyl vinyl groups. International Journal of Scientific & Engineering Research, 5(9), 1128-1132.
Sources
- 1. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 2. diva-portal.org [diva-portal.org]
- 3. Experiments - Hydrolysis of tetrachlorosilane [chemiedidaktik.uni-wuppertal.de]
- 4. plaschina.com.cn [plaschina.com.cn]
- 5. POLY(ETHYL METHYL SILOXANE) - Ruixibiotech [ruixibiotech.com]
- 6. polymersource.ca [polymersource.ca]
- 7. US7208617B2 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]
- 8. US4609751A - Method of hydrolyzing chlorosilanes - Google Patents [patents.google.com]
- 9. sci-hub.st [sci-hub.st]
Critical Safety Precautions: Handle with Extreme Care
An essential process in the production of high-purity materials for the semiconductor and solar industries is the distillation of chlorosilanes.[1] This guide serves as a technical support center for researchers, scientists, and drug development professionals who may encounter challenges during the distillation of these reactive compounds. As a Senior Application Scientist, this document synthesizes technical knowledge with practical, field-proven insights to ensure both safety and success in your experiments.
Before addressing any operational issues, it is imperative to recognize the significant hazards associated with chlorosilanes. These compounds react vigorously with moisture to produce toxic and corrosive hydrogen chloride (HCl) gas.[2][3][4] Several chlorosilanes are also flammable, and their vapors are heavier than air, posing an ignition risk.[5][6]
Immediate Actions in Case of Exposure:
-
Inhalation: Move the individual to fresh air immediately and seek urgent medical attention. Inhalation can cause severe irritation and burns to the respiratory tract.[5][7]
-
Skin Contact: Remove contaminated clothing and flush the affected area with lukewarm water for at least 15 minutes. Severe chemical burns can occur.[6]
-
Eye Contact: Immediately flush eyes with large amounts of cool or lukewarm water for 15 minutes. Do not wear contact lenses when handling chlorosilanes.[5][6]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention. Ingestion can cause severe corrosive burns to internal organs.[5]
Essential Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:
-
Chemical splash goggles and a face shield.[8]
-
Neoprene or nitrile rubber gloves.[8]
-
Fire-resistant lab coat and protective clothing.[7]
-
NIOSH-certified respirator with an organic vapor/acid gas cartridge, especially when there is a risk of inhalation.[8]
All operations should be conducted in a well-ventilated fume hood, and emergency eye wash stations and safety showers must be readily accessible.[8]
Troubleshooting Common Distillation Issues
This section addresses specific problems in a question-and-answer format, providing both the cause and the validated solution.
Q1: Why is my separation efficiency poor, resulting in an off-spec product?
Poor separation is often a multifactorial issue related to the equilibrium dynamics within the distillation column.
Possible Cause 1: Incorrect Reflux Ratio
-
Causality: The reflux ratio (the ratio of liquid returned to the column to the liquid removed as distillate) is a critical parameter controlling separation efficiency. A low reflux ratio may not provide sufficient liquid-vapor interaction on each theoretical plate to achieve the desired separation of components with close boiling points, such as dichlorosilane (DCS) and boron trichloride (BCl3).[9]
-
Troubleshooting Steps:
-
Gradually increase the reflux ratio. A common starting point for chlorosilane purification can be between 10:1 and 50:1.[10]
-
Allow the column to reach equilibrium for at least one hour after each adjustment.
-
Analyze the distillate and bottoms product using Gas Chromatography (GC) to verify purity.[11][12] An increase in the desired component's purity indicates a successful adjustment.
-
Possible Cause 2: Insufficient Theoretical Plates
-
Causality: Complex separations, especially of components with low relative volatility, require a column with a sufficient number of theoretical plates. If the column is too short or the packing is inefficient, the desired purity will not be achievable regardless of the reflux ratio.
-
Troubleshooting Steps:
-
Replace the existing column packing with a more efficient type (e.g., structured packing over random packing).
-
If feasible, use a taller distillation column.
-
Process simulation software can help optimize column design and predict the required number of theoretical plates for a specific separation.[13][14]
-
Possible Cause 3: System Instability (Pressure or Temperature Fluctuations)
-
Causality: Stable vapor-liquid equilibrium is the foundation of distillation. Fluctuations in the reboiler heat input or condenser cooling will disrupt this equilibrium, leading to inconsistent product quality.[10]
-
Troubleshooting Steps:
-
Ensure the reboiler is controlled by a stable temperature controller (e.g., PID controller).
-
Verify a steady and consistent flow of coolant to the condenser.
-
Operate the distillation under a slight positive pressure of an inert gas (e.g., Nitrogen or Argon) to prevent atmospheric pressure changes from affecting the system.
-
Q2: My final product is contaminated. How do I identify and eliminate the source?
Contamination can arise from the feedstock, leaks in the system, or interaction with the equipment itself.
Possible Cause 1: Moisture Ingress and Hydrolysis
-
Causality: Chlorosilanes readily react with water to form siloxanes and corrosive HCl.[1] Even trace moisture from atmospheric leaks can lead to significant contamination and potential equipment corrosion.
-
Troubleshooting Steps:
-
Leak Detection: Perform a system leak check before starting the distillation. See Protocol 2 for a detailed procedure.
-
Inert Atmosphere: Ensure the entire system is purged and maintained under a dry, inert atmosphere (Nitrogen or Argon).[15]
-
Drying Agents: While not used in the still itself with chlorosilanes, ensure all transfer lines and inert gas are passed through drying columns.
-
Possible Cause 2: Boron or Phosphorus Contamination
-
Causality: Boron and phosphorus-containing impurities (e.g., BCl3, PCl3) are detrimental to semiconductor applications and often have boiling points close to the target chlorosilane, making them difficult to separate by distillation alone.[9][16] For instance, the boiling point of BCl3 (12.5°C) is very close to that of dichlorosilane (DCS) (8.3°C).[9]
-
Troubleshooting Steps:
-
Distillative Removal: A multi-column distillation strategy can be employed where low-boiling boron compounds are removed in an overhead stream enriched with DCS, and high-boiling compounds are removed from a bottoms stream.[9][17]
-
Adsorption: Pass the chlorosilane vapor through a fixed bed of a suitable adsorbent, such as silica gel or alumina, to remove trace impurities.[18][19] The bed temperature must be kept above the chlorosilane's boiling point to maintain the vapor phase.[19]
-
Possible Cause 3: Metallic Impurities
-
Causality: Metallic impurities can leach from stainless steel components, especially in the presence of HCl formed from hydrolysis. These impurities must be strictly controlled for photovoltaic applications.[20]
-
Troubleshooting Steps:
-
Materials of Construction: For high-purity applications, consider using materials like Hastelloy® C or Monel® 400 for components that come into contact with hot chlorosilanes to minimize corrosion.[21]
-
Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to analyze for trace metallic impurities in the final product.[20] A successful method involves careful hydrolysis of the chlorosilane sample, removal of silica with hydrofluoric acid, and subsequent analysis of the residue.[20]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing common distillation problems.
Caption: Troubleshooting workflow for chlorosilane distillation.
Key Experimental Protocols
Protocol 1: General Setup for Atmospheric Fractional Distillation
This protocol outlines a standard setup. For vacuum distillation, incorporate a cold trap and a vacuum pump.
-
Glassware Preparation: Ensure all glassware is oven-dried overnight at >120°C and assembled while still hot to minimize adsorbed moisture.
-
System Assembly: Assemble the distillation apparatus (reboiler flask, packed column, distillation head with condenser, and receiving flask) inside a fume hood. Use high-quality, compatible grease for all ground glass joints.
-
Inerting the System: Connect the system to a dual-manifold providing dry inert gas (Argon or Nitrogen) and a vacuum source. Evacuate the system gently and backfill with inert gas. Repeat this cycle three times.
-
Charging the Still: Under a positive flow of inert gas, transfer the crude chlorosilane mixture into the reboiler flask using a cannula or dropping funnel. The flask should not be more than two-thirds full.[15] Add a new magnetic stir bar.
-
Initiating Distillation:
-
Begin coolant flow through the condenser.
-
Turn on the magnetic stirrer.
-
Slowly heat the reboiler using a heating mantle connected to a temperature controller.
-
-
Equilibration: Once boiling begins and vapor reaches the distillation head, set the desired reflux ratio. Allow the column to operate under total reflux (no product takeoff) for at least one hour to establish equilibrium.
-
Collection: Begin collecting the distillate at the pre-determined reflux ratio. Monitor the head temperature; a stable temperature indicates a pure fraction is being collected.
-
Shutdown: Never allow the still to boil to dryness.[15] Once the distillation is complete, turn off the heating and allow the system to cool completely to room temperature under the inert atmosphere before disassembly.
Protocol 2: System Leak Detection Procedure
-
System Assembly: Assemble the complete, dry distillation apparatus.
-
Initial Purge: Perform three vacuum/inert gas backfill cycles to remove the bulk of atmospheric gases.
-
Pressurization: Close the system to the vacuum line and pressurize it with inert gas to a low, positive pressure (e.g., 1-2 psi or ~0.1 bar). Do not over-pressurize standard laboratory glassware.
-
Isolation: Close the inert gas inlet valve to isolate the pressurized system.
-
Monitoring: Monitor the pressure using a manometer or digital pressure gauge for 15-30 minutes. A stable pressure reading indicates a leak-free system.
-
Locating Leaks: If the pressure drops, apply a compatible leak detection solution (e.g., Snoop or a simple soap solution) to all joints and connections. The formation of bubbles will indicate the location of the leak.
-
Remediation: Tighten or re-grease the leaking joint and repeat the test until the system is confirmed to be leak-tight.
Data Tables for Reference
Table 1: Boiling Points of Common Chlorosilanes and Impurities
| Compound | Formula | Boiling Point (°C) at 1 atm |
| Dichlorosilane (DCS) | SiH₂Cl₂ | 8.3[9] |
| Boron Trichloride | BCl₃ | 12.5[9] |
| Trichlorosilane (TCS) | SiHCl₃ | 31.8 [12] |
| Silicon Tetrachloride (STC) | SiCl₄ | 57.6 |
| Methyldichlorosilane | CH₃SiHCl₂ | 41.9[12] |
| Phosphorus Trichloride | PCl₃ | 76.1 |
Note: The close boiling points of DCS, BCl3, and TCS highlight the challenges in their separation.
Frequently Asked Questions (FAQs)
-
Q: Can I use water to extinguish a chlorosilane fire?
-
A: No. Absolutely not. Water reacts violently with chlorosilanes, producing large amounts of corrosive HCl gas and, in some cases, flammable hydrogen gas.[4][5] Use a dry chemical (Class D for reactive metals, though large quantities may be needed) or CO2 extinguisher for small fires. Alcohol-resistant foam is effective but must be applied carefully to avoid direct contact of the water in the foam with the liquid chlorosilane.[4][22]
-
-
Q: What is "column flooding" and how do I fix it?
-
A: Flooding occurs when the upward flow of vapor is so high that it prevents the downward flow of liquid (reflux). This leads to a backup of liquid in the column, a loss of separation efficiency, and a rapid increase in column pressure. It is typically caused by excessive heat input from the reboiler. To fix it, immediately reduce the power to the heating mantle until the liquid drains back into the reboiler, then slowly increase the heat to a more appropriate level.
-
-
Q: How do I dispose of chlorosilane waste?
-
A: All chlorosilane waste is hazardous. It must be neutralized under controlled conditions by slowly adding it to a stirred, cooled solution of a base like sodium bicarbonate or calcium hydroxide. This process generates significant amounts of HCl and should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE. Follow all local and institutional guidelines for hazardous waste disposal.
-
References
- Optimize Your Chlorosilane Distill
-
[Determination of chlorosilanes by gas chromatography]. PubMed. Available at: [Link]
-
Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. Agilent Technologies. Available at: [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. American Chemistry Council. Available at: [Link]
-
CHLOROSILANE, 95%. Gelest, Inc. Available at: [Link]
-
Chlorosilane Safety Guide. Scribd. Available at: [Link]
-
Analysis of Silanes. Wasson-ECE Instrumentation. Available at: [Link]
-
Fact Sheet: “Chlorosilanes”. Hemlock Semiconductor. Available at: [Link]
- Gas chromatography separation method for silane / chlorosilanes and gas chromatography column. Google Patents.
-
Thermodynamics and Kinetics of the Reaction of Catalytic Dismutation of Chlorosilanes in the Vapor Phase in the Temperature Range of 353–393 K. MDPI. Available at: [Link]
-
Reactive Distillation Column for Disproportionation of Trichlorosilane. Tianjin University. Available at: [Link]
- Method for producing high-purity polycrystalline silicon. Google Patents.
-
Distillations | Environmental Health & Safety. Georgia Institute of Technology. Available at: [Link]
-
Chlorination of trichlorosilane/chlorodimethylsilane using metal chlorides: experimental and mechanistic investigations. Royal Society of Chemistry. Available at: [Link]
-
Process for purifying chlorosilanes by distillation. WIPO. Available at: [Link]
-
chlorosilane. NIST WebBook. Available at: [Link]
-
Chlorosilane - Products, Guidelines, Technology, Manufacturing Process, Application, Raw Materials, Suppliers, Buyers, Projects and Application. Primary Information Services. Available at: [Link]
- Method for purifying chlorosilane. Google Patents.
-
Purification of chlorosilanes. European Patent Office. Available at: [Link]
- Purification of chlorosilanes. Google Patents.
-
(440f) Distillation Process for the Purification of Trichlorosilane. AIChE. Available at: [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. Silicones Europe. Available at: [Link]
- Process for purifying chlorosilanes by distillation. Google Patents.
-
Simulation and Optimization of High-Purity Trichlorosilane Distillation Process with Analysis of Material Properties. Scientific.Net. Available at: [Link]
-
Chlorosilane. Wikipedia. Available at: [Link]
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- 12. Chlorination of trichlorosilane/chlorodimethylsilane using metal chlorides: experimental and mechanistic investigations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00772C [pubs.rsc.org]
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- 22. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Ethylmethyldichlorosilane Polymerization
Welcome to the technical support guide for the polymerization of ethylmethyldichlorosilane. This center is designed for researchers, scientists, and drug development professionals who are working with polysilane synthesis and may encounter challenges related to premature gelation. Our goal is to provide you with the expertise and practical guidance necessary to understand, prevent, and troubleshoot this critical issue, ensuring the success and reproducibility of your experiments.
Understanding Gelation: The "Why" Behind the Problem
Before troubleshooting, it's essential to understand the underlying chemical mechanisms that lead to gelation. In the polymerization of dichlorosilanes, gelation is almost always the result of unintended cross-linking, which transforms soluble linear or cyclic polymer chains into an insoluble, three-dimensional network.
The primary culprit is the hydrolysis of the silicon-chlorine (Si-Cl) bond, a reaction that is highly sensitive to trace amounts of water.[1] this compound is a difunctional monomer, meaning it has two reactive chloro groups. Under ideal, anhydrous conditions (like a Wurtz-type coupling), it should form a linear polysilane polymer with a silicon-silicon backbone.[2][3]
However, if moisture is present, a competing and often dominant side reaction occurs:
-
Hydrolysis: The Si-Cl bonds react with water (H₂O) to form silanol groups (Si-OH) and hydrochloric acid (HCl).[4]
-
Condensation: These highly reactive silanol groups then condense with each other (or with another Si-Cl group) to form strong, stable siloxane (Si-O-Si) bridges.[5][6]
While a difunctional monomer would ideally just form longer chains, the presence of any trifunctional impurities (e.g., ethyltrichlorosilane) or process conditions that promote side reactions can rapidly lead to a cross-linked network, resulting in gel formation.[4][7]
Core Mechanism of Unwanted Cross-Linking
The following diagram illustrates the two-step process responsible for gelation.
Caption: Mechanism of moisture-induced gelation in dichlorosilane polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of gelation in this compound polymerization?
A: The single most common cause is the presence of moisture in the reaction system.[1][5] This includes water in your solvent, adsorbed on the glassware, in the inert gas stream, or present as an impurity in the monomer itself. This moisture initiates the hydrolysis-condensation cascade that leads to Si-O-Si cross-links.
Q2: My monomer is specified as >99% pure. Can it still cause gelation?
A: Yes. Even a small fraction of a percent of a trifunctional impurity, such as ethyltrichlorosilane (EtSiCl₃), can act as a potent cross-linking agent. During polymerization, each molecule of this impurity can connect three different polymer chains, rapidly building a 3D network and leading to gelation.[8] It is crucial to verify monomer purity independently if gelation is a persistent issue.
Q3: How does solvent choice impact the risk of gelation?
A: The solvent plays several critical roles. Firstly, it must be rigorously dried, as it is often the largest source of water contamination. Secondly, the solvent's polarity and its ability to participate in side reactions can be a factor.[9] For Wurtz-type coupling, inert, non-polar solvents like toluene are common.[2] Using solvents that can react with chlorosilanes or the alkali metal reductant should be avoided. Solvents with high chain transfer capabilities can also affect the polymerization process, although this is more related to molecular weight control than gelation.[9]
Q4: Can temperature control help prevent gelation?
A: Absolutely. Reaction kinetics are temperature-dependent.[6] Higher temperatures can accelerate not only the desired polymerization but also the undesirable hydrolysis and condensation side reactions if moisture is present. Running the reaction at the lowest feasible temperature for the chosen synthetic route (e.g., Wurtz coupling) can help mitigate the rate of these side reactions. For some systems, cooling to 5-10°C may be necessary to prevent premature gel formation.[10]
Q5: What is a "chain stopper" and can it prevent gelation?
A: A chain stopper is a monofunctional reagent that can react with the end of a growing polymer chain, effectively capping it and preventing further propagation.[4] In this context, a monofunctional chlorosilane like trimethylchlorosilane ((CH₃)₃SiCl) can be used. It reacts to terminate a chain, reducing the overall molecular weight and, more importantly, preventing chains from becoming excessively long and cross-linking. This is a control strategy to limit polymer size and can indirectly help prevent gelation by reducing the probability of network formation.[11]
Troubleshooting Guide: Diagnosing and Solving Gelation Issues
Use this guide when you encounter gelation during or after your experiment.
| Observed Problem | Probable Cause(s) | Recommended Actions & Solutions |
| Immediate Gelation | 1. Gross Moisture Contamination: Solvent not properly dried; wet glassware. | 1. Solvent Verification: Discard current solvent. Use a freshly distilled, anhydrous solvent or solvent from a sealed, new bottle rated for anhydrous reactions. Dry solvents over appropriate agents (e.g., Na/benzophenone for toluene) and distill under inert gas. |
| (Reaction mixture turns into a solid gel within seconds or minutes of adding all reagents) | 2. Highly Impure Monomer: Monomer contains significant amounts of water or trichlorosilanes. | 2. Glassware Protocol: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of dry inert gas (Argon or Nitrogen) before use. |
| 3. Monomer Purification: Consider purifying the this compound by fractional distillation under an inert atmosphere before use. | ||
| Gradual Gelation During Reaction | 1. Slow Moisture Leak: Small leak in the inert gas line, septa, or joints. | 1. System Integrity Check: Leak-test your reaction setup. Ensure all joints are properly sealed and that there is a positive pressure of high-purity inert gas. Use high-quality, freshly pierced septa. |
| (Viscosity increases steadily until the magnetic stirrer stops and a gel forms) | 2. Sub-optimal Temperature: Reaction temperature is too high, accelerating side reactions. | 2. Temperature Reduction: Lower the reaction temperature. Monitor the reaction progress closely. An ice bath may be required for highly exothermic steps. |
| 3. Monomer Impurities: Low levels of trifunctional impurities are present. | 3. Introduce a Chain Stopper: Add a small, calculated amount of a monofunctional silane (e.g., trimethylchlorosilane) to the monomer before starting the reaction to control molecular weight.[4] | |
| Insoluble Gel Discovered After Work-up | 1. Localized "Hot Spots": Poor stirring or slow dissolution of the reductant (e.g., sodium) causing localized high reaction rates. | 1. Improve Agitation: Use a more powerful overhead stirrer for viscous solutions. For Wurtz coupling, consider using a sodium dispersion or sonication to increase the surface area and homogeneity of the reductant.[12] |
| (The desired polymer is soluble, but a significant amount of insoluble gel is filtered off) | 2. Post-Reaction Hydrolysis: Exposure to atmospheric moisture during the work-up or precipitation steps. | 2. Inert Work-up: Ensure the reaction is fully quenched before exposing it to air. Conduct filtration and washing steps quickly, and consider using a Schlenk line or glovebox for sensitive operations. |
Troubleshooting Decision Flowchart
Caption: A decision tree for troubleshooting gelation events.
Recommended Protocol: Anhydrous Wurtz Coupling
This protocol is designed to synthesize linear poly(ethylmethylsilylene) while minimizing the risk of gelation.
A. Reagent and Glassware Preparation:
-
Glassware: Disassemble, clean, and oven-dry all glassware (three-neck flask, condenser, addition funnel, stirrer) at 150°C overnight. Assemble the apparatus hot and immediately place it under a high-purity (99.998%) Argon or Nitrogen atmosphere. Allow to cool under a positive flow of inert gas.
-
Solvent: Reflux toluene over a sodium-benzophenone indicator until the characteristic deep blue/purple color persists. Distill directly into the reaction flask under inert gas.
-
Monomer: Freshly distill this compound under an inert atmosphere. Collect the fraction with the correct boiling point and store under Argon.
-
Reductant: Create a fine dispersion of metallic sodium in high-boiling mineral oil or toluene by heating past its melting point (97.8°C) with vigorous stirring, then allowing it to cool. (Caution: Handle sodium with extreme care).
B. Polymerization Procedure:
-
Charge the reaction flask with the dried toluene and the sodium dispersion under a strong counter-flow of inert gas.
-
Heat the mixture to the desired reaction temperature (e.g., 110°C for toluene).
-
Prepare a solution of the purified this compound in a small amount of anhydrous toluene within the addition funnel.
-
Add the monomer solution dropwise to the vigorously stirred sodium dispersion over several hours. A slow addition rate is crucial to control the exotherm and prevent localized high monomer concentrations.[13]
-
The reaction mixture will likely turn a deep blue or purple color as the polymerization proceeds. Maintain the temperature and stirring for the desired reaction time (e.g., 2-4 hours) after the addition is complete.
-
Cool the reaction to room temperature.
-
Quenching: Cautiously add a small amount of a chain stopper like trimethylchlorosilane to react with any living anionic chain ends. Then, slowly add isopropanol to quench any unreacted sodium metal.
-
Work-up: Filter the mixture to remove sodium chloride and other salts. Precipitate the polymer by adding the filtrate to a large volume of a non-solvent like methanol or isopropanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 60°C) to a constant weight.
Analytical Techniques for Gel & Polymer Characterization
If you encounter a gel or wish to characterize your final polymer, the following techniques are recommended:
| Technique | Purpose | Information Gained |
| Gel Permeation Chromatography (GPC) | To determine molecular weight and distribution of the soluble polymer fraction.[14] | Provides number-average (Mn), weight-average (Mw) molecular weights, and the polydispersity index (PDI). A very high Mw or bimodal distribution may indicate the onset of cross-linking. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify key functional groups in both the soluble polymer and the insoluble gel.[14][15] | Can confirm the presence of the desired Si-Si backbone and detect the formation of Si-O-Si cross-links (broad absorption around 1000-1100 cm⁻¹), which is a direct indicator of hydrolytic side reactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the detailed molecular structure of the soluble polymer.[14] | ¹H, ¹³C, and ²⁹Si NMR can confirm the ethyl and methyl groups are intact, identify end-groups, and provide information on the polymer microstructure. ²⁹Si NMR is particularly powerful for identifying different silicon environments (e.g., in-chain, end-group, cross-link site). |
| Scanning Electron Microscopy (SEM) | To visualize the morphology of the dried gel.[14][15] | Provides high-resolution images of the gel's surface and cross-section, revealing its porosity and network structure. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer and gel.[15] | Measures weight loss as a function of temperature, indicating the material's decomposition profile. Cross-linked gels often exhibit higher thermal stability than their linear counterparts. |
References
- Evonik. (n.d.). Crosslinking.
- Nanjing SiSiB Silicones Co., Ltd. (n.d.). Silane Crosslinking Process: Transforming Polymers for Superior Performance.
- Katsioti, M., et al. (2010). Use of analytical techniques for identification of inorganic polymer gel composition.
- Unknown Author. (n.d.). The Role of Silanes in Polymer Modification and Crosslinking.
- Chemiedidaktik Uni Wuppertal. (n.d.). Hydrolysis and polycondensation.
- Unknown Author. (n.d.). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute.
- Evonik. (n.d.). Dynasylan® Crosslinking of Polyethylene.
- Al-Mansour, S., et al. (2019).
- Morshedian, J., et al. (2014). Polyethylene Cross-linking by Two-step Silane Method: A Review.
- Silibase Silicone. (2023). Hydrolysis and Condensation Process.
- Rogoza, A. (2015). Answer to "How to prevent gelation process?".
- Unknown Author. (2016). Unexpected reactions of dichloro(ethyl)silane with DMSO in organic solvents.
- Koehler, B. (2016). Answer to "Does solvent plays an important role in free radical polymerization?".
- Corriu, R. J. P. (2011). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 30(21), 5648–5654.
- Hsieh, H. L. (1971). U.S. Patent No. 3,554,997.
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Wikipedia. (n.d.). Polysilane. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Polysilane Synthesis: 1,2-Dichlorodisilane vs. 1,1.
- Matyjaszewski, K., et al. (1991).
- Murase, H., et al. (2015). Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism.
- Loy, D. A., et al. (1991). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV.
- Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds. Gelest, Inc.
- West, R. (1987). Polysilane Polymers. University of Illinois Urbana-Champaign.
- Ngai, E. (2018). Reactive Chlorosilane Byproducts, Popping Gels.
- Unknown Author. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
- Murase, H., et al. (2015). Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism.
- Unknown Author. (2025). Investigating New Directions for Polysilane Application.
- Tibbitt, M. (n.d.).
- Chemistry For Everyone. (2025).
- Postnova Analytics. (2018). Analytical technique used to characterise polymers, gels and nanoparticles.
- Unknown Author. (n.d.).
- BenchChem. (2025).
- Bushnell-Watson, S.M., et al. (1996). Effect of processing variables on the properties of polysilane ceramic precursors. Polymer.
- Sivacovs, I. (2024). Answer to "How could I avoid gel formation during polyurethane synthesis?".
- Unknown Author. (2021). Answer to "Hello everybody, how to prevent a premature gelation of an injectable hydrogel inside the needle?".
- Landry, C. J. T., et al. (1992). In situ polymerization of tetraethoxysilane in poly(methyl methacrylate): morphology and dynamic mechanical properties. Polymer, 33(7), 1496-1506.
- Kaminsky, W., et al. (1994). Silica gel supported zirconocene dichloride/methylalumoxane catalysts for ethylene polymerization. Die Angewandte Makromolekulare Chemie, 223(1), 101-117.
- Unknown Author. (2023).
- Sehgal, A. (2000). Structure and dynamics of polymer solutions: Role of solvent and strong specific interactions.
- Nippon Aluminum Alkyls, Ltd. (n.d.).
- Unknown Author. (n.d.).
Sources
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- 5. Silane Crosslinking Process: Transforming Polymers for Superior Performance - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for Ethylmethyldichlorosilane Reactions
Welcome to the technical support center for ethylmethyldichlorosilane (EMDCS) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses fundamental questions regarding the choice of catalysts for the synthesis of this compound, primarily through the hydrosilylation of ethylene with methyldichlorosilane (MDCS).
Q1: What are the most common and effective catalysts for the synthesis of this compound?
A1: Platinum-based catalysts are overwhelmingly the most effective and widely used for hydrosilylation reactions, including the synthesis of EMDCS.[1][2][3] The most prominent examples include:
-
Speier's Catalyst (H₂PtCl₆): Chloroplatinic acid was one of the first highly effective hydrosilylation catalysts discovered.[4][5] It is typically used as a solution in isopropanol. A key consideration is that Speier's catalyst contains platinum in the Pt(IV) oxidation state and requires an induction period for reduction to the active Pt(0) species.[4]
-
Karstedt's Catalyst (Platinum(0)-divinyltetramethyldisiloxane complex): This is a highly active Pt(0) complex that does not require an induction period, offering a significant advantage over Speier's catalyst.[3][4] It is soluble in silicone media and is a preferred choice in many industrial applications for its high activity and stability.[3]
-
Other Transition Metal Catalysts: While platinum is dominant, other transition metals have been explored. Rhodium and Ruthenium catalysts, for example, can be used and may offer different selectivity profiles in related hydrosilylation reactions.[6][7] For instance, in some systems, ruthenium catalysts have shown a preference for the β-isomer, while rhodium favored the α-isomer.[6]
Q2: What is the primary mechanism for platinum-catalyzed EMDCS synthesis?
A2: The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[8] This mechanism provides a robust framework for understanding the reaction steps and potential side reactions.
The key steps are:
-
Oxidative Addition: The Si-H bond of methyldichlorosilane adds to the low-valent platinum(0) center, forming a Pt(II) intermediate.
-
Olefin Coordination: The ethylene molecule coordinates to the platinum center.
-
Migratory Insertion: The coordinated ethylene inserts into the platinum-hydride (Pt-H) bond.
-
Reductive Elimination: The resulting ethyl group and the silyl group are eliminated from the platinum center, forming the this compound product and regenerating the active Pt(0) catalyst.
Below is a diagram illustrating this fundamental catalytic cycle.
Caption: Troubleshooting workflow for slow reactions.
Q5: My reaction is producing significant byproducts. How can I improve selectivity?
A5: Poor selectivity is often caused by side reactions like olefin isomerization or dehydrogenative silylation.
-
Olefin Isomerization: This is a common side reaction when the primary hydrosilylation is slow. [9]The platinum catalyst can isomerize the terminal alkene (ethylene) to an internal, less reactive form, though this is less of an issue with ethylene itself compared to longer-chain alkenes.
-
Dehydrogenative Silylation: This process can compete with hydrosilylation and is associated with catalyst deactivation and the formation of platinum colloids. [10][11] Solutions to Improve Selectivity:
-
Optimize Catalyst Concentration: Use the lowest effective concentration of the catalyst. Excess catalyst can sometimes promote side reactions. Platinum concentrations are often recommended in the 5-50 ppm range. [1]2. Control Temperature: Higher temperatures can sometimes favor side reactions. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use Inhibitors or Moderators: While seemingly counterintuitive, inhibitors are used to control the reaction rate and prevent premature curing in polymer systems. [3][11]They work by forming relatively inert platinum complexes at room temperature. [11]Common inhibitors include compounds like dimethyl maleate. [10]This level of control can sometimes improve selectivity by preventing runaway reactions.
-
Consider Catalyst Stabilizers: Additives like 1,5-cyclooctadiene can stabilize the active catalyst, leading to a reduction in by-products and improved product color. [12] Q6: How should I handle and store my platinum catalysts to ensure their activity?
A6: Proper storage is critical to preserve the catalyst's reactivity. [1]* Temperature: Store catalysts below 30°C. Higher concentration solutions should be stored at colder temperatures. [1]* Light: Protect from UV light by storing in the dark or in amber vials to prevent decomposition. [1]* Atmosphere: To prevent oxidation, catalyst solutions should be stored under an inert atmosphere, such as argon or nitrogen. [1]
Section 3: Experimental Protocol and Safety
WARNING: this compound and other chlorosilanes are hazardous materials. They are highly flammable and react with water or moisture to release corrosive and toxic hydrogen chloride (HCl) gas. [13][14]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, and acid-resistant gloves. [14][15] Experimental Protocol: Synthesis of this compound via Hydrosilylation
This protocol is a general guideline. All quantities and conditions should be optimized for your specific setup.
Materials:
-
Methyldichlorosilane (MDCS), freshly distilled.
-
Ethylene gas, high purity.
-
Karstedt's catalyst solution (e.g., 2% Pt in xylene).
-
Dry, oxygen-free solvent (e.g., toluene), if required.
-
Anhydrous reaction setup (e.g., three-neck flask with condenser, gas inlet, and dropping funnel, all flame-dried under inert gas).
Procedure:
-
System Preparation: Assemble the reaction apparatus and ensure it is completely dry. Purge the entire system with a slow stream of dry nitrogen or argon for at least 30 minutes.
-
Reagent Charging: Charge the reaction flask with methyldichlorosilane (1.0 eq). If using a solvent, add it at this stage.
-
Catalyst Addition: Using a syringe, add the Karstedt's catalyst solution to the reaction flask. A typical loading is 10-20 ppm of platinum relative to the silane.
-
Ethylene Introduction: Begin bubbling a steady stream of ethylene gas through the reaction mixture via a gas dispersion tube. Ensure the outlet gas is passed through a bubbler and then to a scrubbing solution (e.g., dilute sodium hydroxide) to neutralize any unreacted HCl that may form.
-
Reaction Monitoring: The reaction is often exothermic. [11]Monitor the internal temperature. If necessary, use a cooling bath to maintain a desired temperature (e.g., 40-60°C). The progress of the reaction can be monitored by Gas Chromatography (GC) by observing the disappearance of the MDCS peak.
-
Work-up: Once the reaction is complete (as determined by GC), stop the ethylene flow and purge the system with nitrogen. The product, this compound, can be purified by fractional distillation under an inert atmosphere.
Safety Note on Handling EMDCS:
-
Flammability: EMDCS is a highly flammable liquid and vapor. [13]Keep away from all ignition sources. [13][15]Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge. [13][16]* Reactivity with Water: It reacts with water and moisture in the air, liberating hydrogen chloride. [13]This can cause severe skin burns and eye damage. [13]* Extinguishing Fires: Do NOT use water to extinguish a chlorosilane fire. Use dry chemical, carbon dioxide, or alcohol-resistant foam. [13]
References
- Catalyst Selection for the Hydrosilylation Synthesis. (n.d.). GE Advanced Materials - Silicones.
- Platinum Catalysts for Hydrosilation. (2010). Johnson Matthey.
- Hydrosilylation Catalysts (Silicones). (n.d.). Heraeus Precious Metals.
- Zhao, C., et al. (2023). Design and Application of Mesoporous Catalysts for Liquid-Phase Furfural Hydrogenation. Molecules.
- Vyatkin, M. A., & Bilibin, A. Y. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers.
- Platinum catalysts for hydrosilylation reactions. (n.d.). ResearchGate.
- Vyatkin, M. A., & Bilibin, A. Y. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PubMed.
- Lewis, K. M., et al. (2016). Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives. Google Patents (US9434749B2).
- Pagliaro, M., et al. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry.
- Lewis, L. N., et al. (n.d.). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. ResearchGate.
- Lewis, L. N., & Lewis, N. (1999). In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors. Journal of the American Chemical Society.
- This compound Safety Data Sheet. (2015). Gelest.
- Bruske, E. (n.d.). Tailored activation of new platinum hydrosilylation catalysts. IDEALS - University of Illinois.
- Tuokko, S. (2014). Methyl and ethyl chloride synthesis in microreactors. Doria.fi.
- Vyatkin, M. A., & Bilibin, A. Y. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH.
- Kopylov, M., et al. (2024). Promising Catalyst for Chlorosilane Dismutation. MDPI.
- Platinum Nanoparticles Supported on Activated Carbon Catalysts for the Gas-Phase Hydrodechlorination of Dichloromethane. (n.d.). ResearchGate.
- SAFETY DATA SHEET. (2010). Fisher Scientific.
- Sikera, J., et al. (2023). Intermediates during the Nucleation of Platinum Nanoparticles by a Reaction with Ethylene Glycol. Journal of the American Chemical Society.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Hydrosilylation Catalyst. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET. (2016). Airgas.
- Nagashima, H., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications.
- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health and Safety Center (SEHSC).
- Stach, R., & Czych, C. (2021). Fifty Years of Hydrosilylation in Polymer Science. Polymers.
- Hydrosilylation. (2023). Chemistry LibreTexts.
- Wang, L., et al. (2022). Platinum Alloys for Methanol Oxidation Electrocatalysis. Catalysts.
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Technical Support Center: Management of HCl Byproducts in Ethylmethyldichlorosilane Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethylmethyldichlorosilane. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you effectively manage hydrogen chloride (HCl), a significant byproduct of many this compound synthesis routes. Proper management of HCl is critical not only for process efficiency and product purity but also for personnel safety and equipment longevity.
Part 1: Understanding HCl Generation in this compound Synthesis
This compound (C₂H₅)(CH₃)SiCl₂) is a valuable organosilicon compound. Its synthesis often involves reactions that liberate hydrogen chloride as a byproduct. The primary methods for its preparation include direct synthesis, hydrosilylation, and Grignard reactions, each with its own nuances in HCl generation.
-
Direct Process (Müller-Rochow Process Adaptation): While the classic Müller-Rochow process is primarily for methylchlorosilanes, adapted versions for other alkylchlorosilanes can be used.[1][2] In this high-temperature reaction, ethyl chloride and methyl chloride react with silicon metal in the presence of a copper catalyst. Side reactions involving chlorine and hydrogen can lead to the formation of HCl.
-
Hydrosilylation: This method involves the addition of a silicon-hydride bond across a double bond. For instance, the hydrosilylation of ethylene with methyldichlorosilane (CH₃SiHCl₂) in the presence of a platinum catalyst yields this compound.[3] While this reaction doesn't directly produce HCl, subsequent handling and purification steps, especially in the presence of moisture, can lead to the hydrolysis of chlorosilanes, generating HCl.[4]
-
Grignard Reaction: A common laboratory and industrial route involves the reaction of a Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr), with methyltrichlorosilane (CH₃SiCl₃).[5][6] This reaction directly produces the desired product along with magnesium halide salts. The subsequent workup and purification steps often involve acidic conditions which can either introduce or generate HCl.
Regardless of the synthetic route, the presence of chlorosilanes makes HCl generation a significant concern, as these compounds readily react with water, even atmospheric moisture, to produce HCl.[4]
Part 2: Troubleshooting Guide for HCl Management
This section addresses specific issues you may encounter related to HCl byproducts during your experiments.
Question 1: I'm observing significant corrosion in my stainless steel reactor and downstream equipment. What's the cause and how can I prevent it?
Answer:
Root Cause: The primary culprit is likely the presence of wet HCl. Hydrochloric acid is highly corrosive to many metals, including common grades of stainless steel like 304 and 316.[7][8][9] The corrosivity of HCl increases dramatically with water content and temperature.[7] Even if you start with anhydrous reactants, any moisture ingress into your system will lead to HCl formation from the hydrolysis of chlorosilanes.
Preventative Measures & Solutions:
-
Material Selection: For handling concentrated or wet HCl, especially at elevated temperatures, standard stainless steels are inadequate.[8] Consider upgrading your reactor and critical downstream components to more resistant materials.
-
High-Nickel Alloys: Alloys like Hastelloy C-276 and B-3® offer excellent resistance to a wide range of HCl concentrations and temperatures.[7][10][11]
-
Reactive Metals: Zirconium and tantalum provide outstanding resistance across all HCl concentrations and temperatures.[10]
-
Non-Metallic Options: For storage and transfer lines at ambient temperatures, materials like polyethylene, polypropylene, and fiberglass-reinforced plastic (FRP) are suitable.[10][12] Glass-lined reactors are also an option, but care must be taken to prevent mechanical shock and external corrosion that could compromise the lining.[10]
-
-
Strict Anhydrous Conditions: Maintaining a dry, inert atmosphere (e.g., nitrogen or argon) throughout your process is crucial. Use dry solvents and reactants, and ensure all glassware and equipment are thoroughly dried before use.
-
In-Situ Neutralization/Scavenging: Introduce an acid scavenger into the reaction mixture if it does not interfere with the desired chemistry. Tertiary amines, such as triethylamine, are commonly used to neutralize HCl as it is formed.
Question 2: My final this compound product is failing purity tests due to residual acidity. How can I effectively remove trace HCl?
Answer:
Root Cause: Incomplete neutralization or inefficient removal of HCl during the workup and purification stages is the likely reason for residual acidity. HCl can also be generated during distillation if moisture is present.
Effective Removal Strategies:
-
Aqueous Workup with a Weak Base: After the reaction is complete, carefully quench the reaction mixture with a cold, dilute solution of a weak base like sodium bicarbonate or sodium carbonate.[13][14] This will neutralize the bulk of the HCl. It's crucial to perform this step at a low temperature to control the exothermicity of the neutralization reaction.[15]
-
Anhydrous Neutralization: If your process is water-sensitive, consider using an anhydrous method for HCl removal.
-
Gas Sparging: Bubbling a dry, inert gas like nitrogen or argon through the crude product can help to physically remove dissolved HCl gas.
-
Solid Scavengers: Passing the crude product through a column packed with a solid acid scavenger, such as a basic alumina or a polymer-supported amine, can effectively remove trace HCl.
-
-
Fractional Distillation under Anhydrous Conditions: The final purification step should be a carefully controlled fractional distillation. Ensure the distillation apparatus is scrupulously dry and maintained under an inert atmosphere to prevent hydrolysis of the product and subsequent HCl formation.
Question 3: I am using a wet scrubber to manage HCl vapors from my reactor, but the efficiency seems low. What are the key parameters to check?
Answer:
Root Cause: Low scrubbing efficiency can be due to several factors including improper scrubber design for your specific needs, incorrect scrubbing liquid, or suboptimal operating conditions.
Troubleshooting Your Wet Scrubber System:
-
Scrubbing Liquid: For HCl, a caustic solution (e.g., dilute sodium hydroxide) is generally more effective than plain water because it neutralizes the acid, increasing the driving force for absorption.[12][16] Ensure the concentration of the caustic solution is maintained.
-
Gas-Liquid Contact: Efficient scrubbing relies on maximizing the contact between the gas stream and the scrubbing liquid.
-
Packed Bed Scrubbers: These are excellent for high concentrations of HCl fumes as they provide a large surface area for absorption.[17][18] Check for any channeling or fouling of the packing material.
-
Venturi Scrubbers: These are ideal for removing fine HCl mists and particulates.[17][18]
-
Spray Towers: Suitable for lower HCl concentrations.[17] Ensure all spray nozzles are functioning correctly and not clogged.
-
-
Flow Rates: The flow rates of both the gas stream and the scrubbing liquid are critical. Consult your scrubber's design specifications to ensure you are operating within the optimal range.
-
Temperature: Hot gas streams should be cooled before entering the scrubber to improve absorption efficiency.[19] Many industrial scrubbers incorporate a quenching step for this purpose.[19]
-
pH Control: Continuously monitor the pH of the scrubbing liquid. As it neutralizes HCl, its pH will decrease. An automated system to add fresh caustic solution to maintain the desired pH is highly recommended.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling byproducts from this compound synthesis?
A1: The primary safety concerns are the flammability and corrosivity of the chlorosilanes and the acute toxicity and corrosivity of the HCl byproduct.[4][20] this compound itself is a flammable liquid and vapor.[21] All chlorosilanes react with moisture to produce corrosive and toxic hydrogen chloride gas, which can cause severe skin and eye burns and respiratory tract irritation.[4] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including neoprene or nitrile rubber gloves, chemical goggles, and a face shield.[20][22] An emergency eyewash and safety shower should be readily accessible.[22]
Q2: Can I dispose of small amounts of HCl byproduct down the drain?
A2: No. You should never dispose of acidic waste down the drain without neutralization.[13] HCl is highly corrosive and can damage plumbing.[14] Furthermore, it can harm aquatic life and disrupt the balance of wastewater treatment systems. Small spills can be neutralized with sodium bicarbonate before disposal according to your institution's hazardous waste guidelines.[13]
Q3: What analytical techniques can I use to detect residual HCl in my product?
A3: Several analytical methods can be employed to detect residual HCl or acidity.
-
Titration: A simple acid-base titration with a standardized solution of a base can quantify the total acidity.
-
Gas Chromatography (GC): While challenging due to the reactivity of HCl, specialized GC columns and detectors can be used to separate and quantify HCl in a mixture of chlorosilanes.[23][24]
-
Ion Chromatography: After extraction into an aqueous phase, ion chromatography can be used to quantify the chloride ion concentration.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be used for the analysis of trace elemental impurities, and with a dynamic reaction cell, it can eliminate chloride-based interferences for accurate measurements in an HCl matrix.[25][26]
Q4: Are there "greener" synthesis routes for this compound that minimize HCl byproducts?
A4: Research into greener synthetic routes for organosilanes is ongoing. One area of exploration is the direct synthesis of organoalkoxysilanes, which avoids the use of chlorine altogether.[2][27] For example, the direct reaction of silicon with dimethyl ether can produce methylmethoxysilanes.[27] While not a direct route to this compound, these alternative chemistries point towards a future with reduced reliance on chlorosilane intermediates and their associated HCl byproducts.
Part 4: Visualizations and Protocols
Workflow for HCl Management in this compound Synthesis
Caption: Workflow for managing HCl byproducts.
Experimental Protocol: Neutralization of HCl in a Crude this compound Mixture
Objective: To neutralize and remove HCl from a crude reaction mixture containing this compound.
Materials:
-
Crude this compound mixture
-
Saturated sodium bicarbonate (NaHCO₃) solution, chilled to 0-5 °C
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Cooling: Place the crude reaction mixture in an ice bath and cool to 0-5 °C. This is critical to control the exothermic reaction between the acid and the base.
-
Transfer: Transfer the cooled crude mixture to a separatory funnel.
-
Slow Addition of Base: Slowly and carefully add the chilled saturated sodium bicarbonate solution to the separatory funnel in small portions.
-
Venting: After each addition, gently swirl the separatory funnel and immediately vent to release the pressure from the carbon dioxide gas that is generated. Caution: Failure to vent frequently can lead to a dangerous pressure buildup.
-
Extraction: Continue adding the bicarbonate solution until gas evolution ceases. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. The aqueous layer contains the neutralized salts, and the organic layer contains the this compound.
-
Draining: Drain the lower aqueous layer and discard it according to your institution's waste disposal procedures.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any residual water.
-
Filtration: Swirl the flask for 5-10 minutes, then filter the mixture to remove the drying agent.
-
Purification: The resulting clear organic solution is now ready for final purification, typically by fractional distillation under an inert atmosphere.
References
-
Envitech. (2020). HCl Scrubber Available from Envitech Achieves High Removal Efficiency. Retrieved from [Link]
-
UK Enviro Systems. (n.d.). The Chemical Plant's Guardian: How Wet Scrubbers Handle HCL, SO2, and NH3. Retrieved from [Link]
-
IndiaMART. (n.d.). HCL Acid Fume Scrubber, For Chemical Industry. Retrieved from [Link]
-
MACH Engineering. (n.d.). Hydrochloric Acid Scrubber System. Retrieved from [Link]
-
University of California. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
-
Torch-Air. (n.d.). HCl Scrubber: Operation, Review of Types, Efficiency, Cost and Selection. Retrieved from [Link]
-
Mishra, A., Shoesmith, D., & Manning, P. (2016). Materials Selection for Use in Hydrochloric Acid. NACE International. Retrieved from [Link]
-
British Stainless Steel Association. (n.d.). Selection of stainless steels for handling hydrochloric acid (HCl). Retrieved from [Link]
-
Study.com. (n.d.). Video: Neutralizing Hydrochloric Acid | Process & Calculations. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Materials Compatibility. Retrieved from [Link]
-
Study.com. (n.d.). Neutralizing Hydrochloric Acid | Process & Calculations - Lesson. Retrieved from [Link]
-
Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). US7208617B2 - Hydrolysis of chlorosilanes.
-
Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways (2024). Retrieved from [Link]
-
Mishra, A. (2016). Materials Selection for Use in Concentrated Hydrochloric Acid. ResearchGate. Retrieved from [Link]
-
Application of Neutralization Reactions in Everyday Life and Industrial Processes. (n.d.). Retrieved from [Link]
-
Gelest, Inc. (2014). ETHYLDICHLOROSILANE Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. Retrieved from [Link]
-
Endress+Hauser. (n.d.). The production of methyl chlorosilanes. Retrieved from [Link]
-
Silicones Environmental, Health and Safety Center. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]
- Google Patents. (n.d.). US4552973A - Process for the preparation of dimethyldichlorosilane.
-
Daudey, P. J., et al. (n.d.). Hydrosilylation of 1-alkenes with dichlorosilane. Die Makromolekulare Chemie. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). From silicon to silicones without dimethyldichlorosilane: direct green mechanochemical synthesis of methylmethoxysilanes from silicon and dimethyl ether. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). US20050113592A1 - Method for preparing chlorosilane.
-
ResearchGate. (n.d.). Hydrosilylation of alkenes with methyldichlorosilane catalyzed by Fe3O4@SiO2-EDTA@Pt and Fe3O4@SiO2-DTPA@Pt a. Retrieved from [Link]
- Google Patents. (n.d.). IL46242A - Process for production in chloroethyl-methyl-dichlorosilane.
- Google Patents. (n.d.). WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes.
-
ResearchGate. (2025). Reaction of Si with HCl to Form Chlorosilanes. Retrieved from [Link]
- Google Patents. (n.d.). JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and ....
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Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
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Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]
-
MDPI. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Retrieved from [Link]
-
American Institute of Chemical Engineers. (n.d.). 280b Catalyst Selection for the Hydrosilylation Synthesis. Retrieved from [Link]
-
Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Wasson-ECE Instrumentation. (n.d.). Silanes Analysis. Retrieved from [Link]
-
Agilent. (2017). Analysis of Trace Metal Impurities in High Purity Hydrochloric Acid Using ICP-QQQ. Retrieved from [Link]
-
ACS Publications. (2023). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Comp. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of semiconductor-grade HCl with the ELAN DRC ICP-MS: Elimination of chloride-based interferences. Retrieved from [Link]
- Google Patents. (n.d.). DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms.
-
Industrial Chemistry & Materials (RSC Publishing). (n.d.). Silane production from the dichlorosilane by-product of the Siemens process: a comparative study with the trichlorosilane route. Retrieved from [Link]
-
MDPI. (n.d.). Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. Retrieved from [Link]
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Technical Support Center: Synthesis of Ethylmethyldichlorosilane
Welcome to the technical support center for organosilane synthesis. This guide is designed for researchers, chemists, and process development professionals aiming to optimize the synthesis of ethylmethyldichlorosilane (EtMeSiCl₂). Here, we address common challenges in yield and selectivity by providing in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles. Our focus is on the Direct Process (also known as the Müller-Rochow process), the cornerstone of industrial organosilane production.[1][2]
The synthesis of a mixed-substituent silane like this compound presents unique challenges compared to more common symmetrical silanes. Achieving high yield and selectivity requires precise control over catalytic systems and reaction conditions. This guide will walk you through the causality behind experimental choices to empower you to diagnose and resolve issues in your own laboratory or pilot plant setting.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Q1: My overall silicon conversion is low. What are the primary factors I should investigate?
Low conversion of the elemental silicon feedstock is a common issue that can often be traced back to three areas: the catalyst system, reaction temperature, or the physical properties of the reactor bed.
-
Catalyst Inactivity: The copper catalyst must form a catalytically active copper-silicon alloy (primarily Cu₃Si) to proceed.[3][4]
-
Insufficient Induction: The reaction often has an induction period where this active phase is formed. If you are terminating the experiment too early, you may not see significant conversion. Ensure sufficient time is allowed under thermal load for the catalyst to activate.
-
Poor Catalyst Dispersion: The copper catalyst (often introduced as cuprous chloride, CuCl) must be intimately mixed with the finely ground silicon powder. Poor mixing leads to localized areas of inactivity.
-
Feedstock Impurities: Metallurgical-grade silicon contains various other elements. Certain impurities, such as lead (Pb) and bismuth (Bi), can poison the catalyst and reduce its activity, thereby lowering the yield.[5]
-
-
Incorrect Reaction Temperature: The reaction is highly temperature-dependent.
-
Temperature Too Low: Below the optimal range (typically 250-300°C for ethyl derivatives), the reaction rate will be kinetically limited, resulting in poor conversion.[6][7]
-
Temperature Too High: Excessively high temperatures (e.g., >350°C) can lead to the thermal decomposition of the ethyl chloride reactant, causing coking and catalyst deactivation.[4][6] It can also lead to sintering of the copper catalyst particles, reducing the available active surface area.
-
-
Poor Reactor Fluidization (For Fluidized Bed Reactors):
-
In a fluidized bed reactor, the gas flow (ethyl chloride) must be sufficient to suspend the silicon-catalyst powder, ensuring excellent gas-solid contact. If the velocity is too low, the bed will not fluidize, leading to channeling and bypassing of the reactant gas. If it is too high, the residence time of the gas in the reactor will be too short for efficient reaction.
-
Below is a workflow to diagnose low silicon conversion.
Caption: Troubleshooting workflow for low silicon conversion.
Q2: My yield of the target molecule, EtMeSiCl₂, is poor, but I am forming other silanes. How can I improve selectivity?
Poor selectivity is a classic challenge in the Direct Process. The reaction inherently produces a mixture of products, including ethyltrichlorosilane (EtSiCl₃), diethyldichlorosilane (Et₂SiCl₂), and their methyl- and hydrido-analogs if methyl chloride or hydrogen sources are present.[1][6] Maximizing EtMeSiCl₂ requires either a co-feed strategy in the Direct Process or a secondary redistribution reaction.
Scenario A: Optimizing a Co-Feed Direct Process
If you are feeding both methyl chloride (MeCl) and ethyl chloride (EtCl) simultaneously, selectivity is controlled by catalysts, promoters, and temperature.
-
Role of Promoters: Promoters are critical for directing the reaction towards dialkyl species.
-
Zinc (Zn): Zinc is widely recognized for enhancing the formation of the active Cu₃Si phase and improving selectivity towards the desired dialkyldichlorosilane.[5][8] It is thought to direct the dissociative adsorption of the alkyl chloride in a favorable orientation on the silicon surface.[3]
-
Tin (Sn): Tin can also act as a promoter, but its effect is highly concentration-dependent. Trace amounts may improve selectivity, while higher concentrations can be detrimental.[8]
-
-
Reaction Temperature: Lowering the temperature within the active range (e.g., towards 250-280°C) often favors the formation of dialkyl species over tri- and monoalkyl species.[7] However, this comes at the cost of a slower overall reaction rate.
Scenario B: Using a Redistribution Reaction
A more targeted and often higher-yield method for producing mixed-substituent silanes is to first synthesize dimethyldichlorosilane (Me₂SiCl₂) and diethyldichlorosilane (Et₂SiCl₂) separately via the Direct Process and then react them together in a disproportionation or redistribution reaction.[9][10]
Reaction: Me₂SiCl₂ + Et₂SiCl₂ ⇌ 2 EtMeSiCl₂
This equilibrium is typically catalyzed by a Lewis acid, such as aluminum trichloride (AlCl₃), at elevated temperatures (250-400°C) and pressures.[9][10] The final product is an equilibrium mixture, which can be separated by fractional distillation.
| Parameter | Effect on Selectivity (Direct Process) | Causality |
| Temperature | Lower temperatures (250-280°C) generally favor dialkyl products. | Reduces fragmentation of alkyl groups and formation of more highly chlorinated species like RSiCl₃. |
| Promoters (Zn, Sn) | Addition of ppm levels of promoters like Zinc is crucial. | Promotes the formation of the active Cu₃Si catalytic phase and directs surface chemistry towards dialkyl products.[5][8] |
| Reactant Ratio | Adjusting the MeCl:EtCl ratio in the feed gas. | Directly influences the statistical distribution of products. Requires empirical optimization. |
| Catalyst (Cu) Conc. | Higher copper content can boost reactivity but may negatively impact selectivity. | Excess copper can promote undesired side reactions and coking.[4][11] |
Frequently Asked Questions (FAQs)
-
What is the fundamental mechanism of the Direct Process? The process involves the copper-catalyzed reaction of an alkyl halide with elemental silicon.[1] The copper forms an active Cu₃Si intermetallic phase with silicon.[3] The alkyl halide (e.g., ethyl chloride) dissociatively adsorbs onto this active surface, followed by the sequential transfer of the alkyl group and chlorine atom to a silicon atom, which is then released from the surface as an alkylchlorosilane molecule.[1][3]
-
Why is a fluidized bed reactor preferred for this synthesis? A fluidized bed reactor provides two major advantages. First, it ensures excellent heat transfer, which is critical for managing this highly exothermic reaction and preventing thermal runaways or hotspots that can cause coking.[8][12] Second, it provides superb gas-solid contact, maximizing the efficiency of the reaction between the gaseous ethyl chloride and the solid silicon-catalyst powder.[1][13]
-
What analytical techniques are recommended for monitoring the product stream? The standard method for analyzing the complex mixture of chlorosilanes produced is Gas Chromatography (GC) , typically with a thermal conductivity detector (TCD) or a mass spectrometer (MS).[14][15] This allows for the quantification of all major and minor silane products. For real-time, in-situ monitoring, Raman spectroscopy is a powerful alternative that can provide feedback in minutes, compared to the longer analysis times of GC.[16][17]
-
How are the final products purified? The crude product from the reactor is a liquid mixture of various silanes with close boiling points.[14] Purification is achieved through fractional distillation . This process requires multiple distillation columns to separate the desired this compound from unreacted starting materials and other byproducts like EtSiCl₃, Et₂SiCl₂, SiCl₄, and various hydridosilanes.[13][15]
Caption: General experimental workflow for synthesis and purification.
Experimental Protocol: Lab-Scale Synthesis in a Fluidized Bed Reactor
This protocol outlines a general procedure for synthesizing ethyl- and methylchlorosilanes via the Direct Process. Warning: Chlorosilanes are volatile, flammable, and react violently with water to produce corrosive HCl gas. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
1. Contact Mass Preparation
-
Objective: To create an intimate mixture of silicon, catalyst, and promoters.
-
Materials:
-
Metallurgical Grade Silicon (99% purity, <300 mesh powder)
-
Cuprous Chloride (CuCl, anhydrous, 99.9% purity)
-
Zinc powder (optional promoter, <325 mesh)
-
-
Procedure:
-
In a dry glovebox or under an inert atmosphere, weigh out silicon powder.
-
Add 5-10 wt% CuCl catalyst relative to the silicon.
-
Add 0.1-0.5 wt% Zinc powder promoter relative to the silicon.
-
Mix the powders thoroughly for at least 30 minutes using a mechanical tumbler or ball mill to ensure homogeneous distribution. This mixture is the "contact mass."
-
2. Reactor Setup and Synthesis
-
Objective: To react the contact mass with gaseous alkyl chlorides under controlled conditions.
-
Equipment:
-
Quartz or stainless steel fluidized bed reactor tube (e.g., 25-50 mm inner diameter).
-
Porous gas distributor plate (frit) at the base of the reactor.
-
Tube furnace with temperature controller.
-
Mass flow controllers for methyl chloride and ethyl chloride gases.
-
Condenser system (chilled to <-20°C) to collect liquid products.
-
Scrubber system (e.g., NaOH solution) to neutralize unreacted gases and HCl.
-
-
Procedure:
-
Load the prepared contact mass into the reactor tube, ensuring it covers the gas distributor.
-
Assemble the reactor system, ensuring all connections are leak-tight.
-
Begin flowing an inert gas (e.g., Nitrogen) through the bed at a rate sufficient to cause gentle fluidization.
-
Heat the reactor to the target temperature (e.g., 280°C).
-
Once the temperature is stable, switch the gas feed from Nitrogen to the reactant gas mixture (e.g., a 1:1 molar ratio of MeCl and EtCl). Adjust the total flow rate to maintain good fluidization.
-
Pass the reactor effluent through the chilled condenser system. Collect the condensed liquid chlorosilanes in a cooled receiving flask.
-
Vent the non-condensed gases through the caustic scrubber.
-
Run the reaction for the desired duration (e.g., 2-8 hours). Small samples of the liquid product can be taken periodically for GC analysis to monitor conversion and selectivity.
-
To shut down, switch the gas feed back to Nitrogen, turn off the furnace, and allow the reactor to cool to room temperature under the inert gas flow.
-
3. Product Analysis
-
Objective: To quantify the composition of the crude product mixture.
-
Procedure:
-
Dilute a small aliquot of the crude liquid product in a dry, inert solvent (e.g., anhydrous hexane or toluene).
-
Inject the diluted sample into a Gas Chromatograph (GC) equipped with a capillary column suitable for separating volatile, non-polar compounds (e.g., a DB-1 or similar).
-
Identify peaks by comparing retention times to known standards or by using a GC-MS system.
-
Quantify the relative amounts of EtMeSiCl₂, Et₂SiCl₂, Me₂SiCl₂, EtSiCl₃, etc., to determine yield and selectivity.
-
References
-
Müller-Rochow Synthesis: The Direct Process to Methylchlorosilanes.
-
Direct process.
-
Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution.
-
Effect of Copper Catalyst Content and Zinc Promoter on Carbon Formation in the Direct Synthesis of Methylchlorosilanes.
-
Industrial Müller–Rochow process for the synthesis of organochlorosilanes.
-
Direct process.
-
Effect of Copper Catalyst Content and Zinc Promoter on Carbon Formation in the Direct Synthesis of Methylchlorosilanes.
-
Effect of Copper Catalyst Content and Zinc Promoter on Carbon Formation in the Direct Synthesis of Methylchlorosilanes.
-
Study on the mechanism of catalytic synthesis of dimethyldichlorosilane by AlCl₃/MIL‐53(Al)@γ‐Al₂O₃.
-
Synthesis of ethylchlorosilanes by catalyzed and promoted reaction of ethyl chloride with silicon in fixed-and stirred-bed reactor.
-
The Production of Methyl Chlorosilanes with Raman Spectroscopy.
-
Study on the mechanism of catalytic synthesis of dimethyldichlorosilane by AlCl3/MIL‐53(Al)@γ‐Al2O3.
-
Direct Synthesis of Methylchlorosilanes: Catalysts, Mechanisms, Reaction Conditions, and Reactor Designs.
-
Catalyzed and Promoted Direct Reaction of Ethyl Chloride with Silicon Using Stirred-Bed Reactor.
-
Direct Synthesis of Methylchlorosilanes: Catalysts, Mechanisms, Reaction Conditions, and Reactor Designs.
-
Mixed Methylchlorosilanes Production.
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.
-
Synthesis and reactions of [tris(trimethylsilyl)methyl]ethyl dichlorosilane.
-
Process for the preparation of dimethyldichlorosilane.
-
Direct Reaction of Silicon with Ethyl Chloride in a Fluidized Bed Reactor.
-
Production of Organosilane by The Direct Reaction of Silicon with Methyl Chloride.
-
The Role of Methyl Chlorosilanes for the Production of Polyalkylsiloxanes.
-
The production of methyl chlorosilanes.
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Technical Support Center: Control of Molecular Weight in Silicones from Ethylmethyldichlorosilane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with silicone synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of molecular weight in poly(ethylmethylsiloxane) synthesized from ethylmethyldichlorosilane (EtMeSiCl₂). Our focus is on providing not just procedural steps, but the fundamental scientific reasoning to empower you to master your polymer synthesis.
Troubleshooting Guide: Diagnosing and Solving Polymerization Issues
This section addresses common problems encountered during the synthesis of poly(ethylmethylsiloxane). Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My final polymer has a much lower molecular weight than targeted. What went wrong?
This is a frequent issue stemming from several potential root causes related to reaction stoichiometry and contaminants.
Potential Cause 1: Incorrect Monomer-to-Chain Stopper Ratio The most direct way to control molecular weight in a polycondensation reaction is by adjusting the ratio of the difunctional monomer (EtMeSiCl₂) to a monofunctional chain stopper (e.g., trimethylchlorosilane, Me₃SiCl). The chain stopper terminates the polymer chain, and an excess will prematurely end chain growth.[1][2]
-
Solution: Meticulously recalculate and verify the molar ratios. For a higher molecular weight, decrease the molar percentage of the chain stopper. Ensure that all reagents are weighed accurately and that there was no significant loss of the dichlorosilane monomer due to evaporation prior to the reaction.
Potential Cause 2: Presence of Impurities, Especially Water Water is a necessary reactant for the initial hydrolysis of the chlorosilane groups to form reactive silanols (Si-OH).[3][4] However, an uncontrolled amount of water, or the presence of other protic impurities (like alcohols) in the solvent or glassware, can interfere with the intended stoichiometry and lead to premature chain termination.[5]
-
Solution: Always use anhydrous solvents and ensure glassware is rigorously dried before use. While water is required for hydrolysis, it should be added in a controlled manner as a specific reagent. The presence of excess water can favor the formation of low-molecular-weight cyclic siloxanes.[5]
Potential Cause 3: Formation of Cyclic Oligomers The condensation of silanols is an equilibrium process that can form both linear chains and cyclic species, such as trimers (D₃) and tetramers (D₄).[6][7] Reaction conditions can favor the "back-biting" intramolecular reaction that forms these low-molecular-weight, non-reactive rings, effectively removing monomer from the linear polymerization process.[8]
-
Solution: Acidic catalysts and lower temperatures can sometimes favor the formation of cyclic species.[6] Consider using a basic catalyst or adjusting the temperature to favor linear polymer formation. Additionally, conducting the reaction at a higher monomer concentration can favor intermolecular condensation over intramolecular cyclization.[9]
Caption: Reaction of a chain stopper with a growing polymer chain.
Choosing a Chain Stopper:
-
Reactivity: Chlorosilane-based stoppers are highly reactive. Disiloxanes like HMDS are often used in equilibration reactions under acidic or basic conditions. [10]* End-Group Functionality: The choice determines the end-group of your polymer. Using (CH₃)₃SiCl results in a simple trimethylsilyl end-group. If you need a specific functionality (e.g., vinyl for cross-linking), you would choose a stopper like vinyldimethylchlorosilane.
Q2: What is the fundamental mechanism of polymerization for this compound?
The polymerization proceeds via a two-step hydrolysis and condensation mechanism. [4][9][11]
-
Hydrolysis: The Si-Cl bonds of this compound are rapidly hydrolyzed by water to form the corresponding silanediol, ethylmethylsilanediol (EtMeSi(OH)₂), and hydrochloric acid (HCl). [3][12]This step is typically very fast.
-
Condensation: The silanol (Si-OH) groups are reactive and undergo polycondensation, where they react with each other to form siloxane (Si-O-Si) bonds and release a molecule of water. This is the chain-building step. This process can be catalyzed by the generated HCl (acid catalysis) or by adding a base to neutralize the HCl and promote a different catalytic pathway.
Q3: How do reaction parameters influence the final molecular weight?
Several parameters can be tuned to influence the polymerization outcome.
Table 2: Effect of Reaction Parameters on Polymer Properties
| Parameter | Effect of Increase | Rationale |
| Temperature | Can increase reaction rate but may favor cyclic formation or chain scrambling at higher temps. [6][10] | Provides energy to overcome activation barriers for both condensation and degradation/scrambling reactions. |
| Catalyst Conc. | Increases reaction rate. High concentrations can lead to chain scrambling and broader PDI. [13][10] | More active sites for condensation, but also for bond cleavage in the polymer backbone. |
| Monomer Conc. | Favors higher molecular weight. | Higher concentration increases the probability of intermolecular reactions (chain growth) over intramolecular reactions (cyclization). [9] |
| Reaction Time | MW generally increases with time until equilibrium is reached. [10] | Allows the polycondensation reaction to proceed further. At equilibrium, MW may stabilize or decrease if degradation occurs. |
Q4: What is the standard method for analyzing the molecular weight of my synthesized silicone?
The most common and effective technique is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC). [14][15][16]
-
Principle: GPC separates polymer molecules based on their hydrodynamic volume (size in solution). Larger molecules elute from the chromatography column faster than smaller molecules.
-
Detection: A refractive index (RI) detector is typically used. [14][16]* Calibration: The system is calibrated using polymer standards of known molecular weight (e.g., polystyrene). Mark-Houwink constants are then used to relate the calibration to the silicone polymer being analyzed. [16]* Solvent: Toluene is a suitable solvent for polydialkylsiloxanes. Tetrahydrofuran (THF) is often avoided because its refractive index is very close to that of PDMS, making detection difficult. [14]
Experimental Protocols
Protocol 1: General Synthesis of Poly(ethylmethylsiloxane) with Controlled Molecular Weight
This protocol is a general guideline. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Glassware Preparation: Rigorously dry all glassware, including a three-neck round-bottom flask, condenser, dropping funnel, and magnetic stir bar, in an oven at >120°C overnight and assemble while hot under a dry nitrogen atmosphere.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound and the calculated amount of chain stopper (e.g., trimethylchlorosilane) in an anhydrous solvent (e.g., toluene).
-
Hydrolysis: To the stirred reaction flask, add a mixture of water and solvent. The amount of water should be at least a stoichiometric equivalent to the Si-Cl groups.
-
Reaction: Slowly add the chlorosilane solution from the dropping funnel to the water/solvent mixture over 1-2 hours. The reaction is exothermic and will produce HCl gas, which should be vented through a scrubber. Maintain a controlled temperature (e.g., 50-70°C).
-
Condensation/Equilibration: After the addition is complete, continue to stir the reaction mixture at the set temperature for several hours (e.g., 4-8 hours) to allow for polycondensation to proceed.
-
Workup: Cool the reaction mixture. Wash the organic phase sequentially with water and then a dilute sodium bicarbonate solution to neutralize the HCl, followed by a final wash with brine.
-
Isolation: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation). Further drying under high vacuum will remove any residual solvent and volatile cyclic oligomers.
-
Analysis: Characterize the final polymer for molecular weight (Mw, Mn) and polydispersity index (PDI) using GPC. [17][18]
Protocol 2: Sample Preparation for GPC Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified silicone polymer into a 4 mL glass vial.
-
Dissolution: Add 2 mL of GPC-grade toluene to the vial.
-
Mixing: Gently agitate the vial until the polymer is completely dissolved. This may take several minutes. A brief sonication can aid dissolution if needed.
-
Filtration: Using a syringe, draw up the polymer solution and filter it through a 0.45 µm PTFE syringe filter into a clean GPC autosampler vial. This removes any particulate matter that could damage the GPC columns.
-
Analysis: Place the vial in the GPC autosampler for analysis according to the instrument's standard operating procedure.
References
-
Hamciuc, V., Pricop, L., & Marcu, M. (2006). Reaction Conditions Study in Linear H-Functional Polysiloxane Synthesis. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 35(12), 1957-1965. [Link]
-
Rochow, E. G. (2002). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 21(18), 3577-3584. [Link]
-
Cleaver, G. (n.d.). Analysis of Polydimethyl Siloxane by GPC Viscometry with the Agilent 390-MDS Multi Detector Suite. Agilent Technologies, Inc.[Link]
-
GA Lindberg. (2025). Why your silicone is not curing: Inhibition and poisoning of silicones. [Link]
-
Lee, S., et al. (2016). Characterization of Silicone Rubber Extracts Using Gel-Permeation Chromatography, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry, Electrospray Ionization Mass Spectrometry, Fourier Transform Infrared Spectroscopy and Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]
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Rodriguez, F., Kulakowski, R. A., & Clark, O. K. (1968). Characterization of Silicones by Gel Permeation Chromatography. Industrial & Engineering Chemistry Product Research and Development, 7(3), 209-211. [Link]
-
Balázs, G., & Veszprémi, T. (2014). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. ResearchGate. [Link]
-
Hamciuc, V., Pricop, L., & Marcu, M. (2006). Reaction Conditions Study in Linear H- Functional Polysiloxane Synthesis. ResearchGate. [Link]
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Chemistry For Everyone. (2023). How Does Siloxane Ring-Opening Polymerization Work? YouTube. [Link]
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Silicone Surfactant. (2023). Hydrolysis and Condensation Process. [Link]
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UKEssays. (2017). Polysiloxanes Synthesis and Structure. [Link]
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Clarson, S. J., & Semlyen, J. A. (Eds.). (1993). The Polysiloxanes. Oxford Academic. [Link]
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Silicones Europe. (n.d.). Chemistry - Hydrolysis. [Link]
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Jessica Chemicals. (2021). What Is Polysiloxane? [Link]
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Scribd. (n.d.). Characterization of Silicones: Common Methods Applied To The Analysis of Silicones. [Link]
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ResearchGate. (n.d.). Calculated average molecular weights of the polysiloxanes found in the polymerization reactions. [Link]
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Matyjaszewski, K., et al. (1994). Sonochemical Synthesis of Polysilylenes by Reductive Coupling of Disubstituted Dichlorosilanes with Alkali Metals. Defense Technical Information Center. [Link]
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Wang, G., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. National Institutes of Health. [Link]
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Kownacki, I., et al. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. MDPI. [Link]
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Brook, M. A., et al. (2024). On the biocatalytic synthesis of silicone polymers. Faraday Discussions. [Link]
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Physics Wallah. (2022). Chain length of silicone polymer is controlled by addition of... YouTube. [Link]
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ResearchGate. (n.d.). GPC curves for the molecular weight and molecular weight distribution... [Link]
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Shaglaeva, N. S., et al. (2018). Methods for the Preparation of Modified Polyorganosiloxanes (A Review). Macroheterocycles, 11(4), 386-397. [Link]
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van der Gucht, J. (2004). Chain stoppers in reversible supramolecular polymer solutions. ResearchGate. [Link]
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Tuode Chem. (2025). Silicone Emulsions Troubleshooting Guide: Fix Stability Issues. [Link]
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NuSil. (2017). A Guide to Silicone Dispersions. [Link]
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Gelest, Inc. (2013). Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. [Link]
-
ResearchGate. (2025). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. [Link]
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Grassie, N., & Macfarlane, I. G. (1976). Degradation Reactions in Silicone Polymers. National Technical Reports Library. [Link]
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Smith, R. C., et al. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. National Institutes of Health. [Link]
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Ahn, B. Y., et al. (2002). Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. IEEE Transactions on Components and Packaging Technologies, 25(3), 524-528. [Link]
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ResearchGate. (n.d.). Chain Stopper-Assisted Characterization of Supramolecular Polymers. [Link]
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Vil'danov, F. S., et al. (2021). Synthesis of Polysilazane by Ammonolysis of Dichlorosilane in a Nucleophilic Solvent. ResearchGate. [Link]
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Vlad, A., et al. (2021). Siloxane Matrix Molecular Weight Influences the Properties of Nanocomposites Based on Metal Complexes and Dielectric Elastomer. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Ultra‐high‐molecular‐weight functional siloxane additives in polymers. Effects on processing and properties. [Link]
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Zhang, H., et al. (2022). Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]. National Institutes of Health. [Link]
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Flassbeck, D., et al. (2001). Determination of low molecular weight silicones in plasma and blood of women after exposure to silicone breast implants by GC/MS. PubMed. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to High-Purity Ethylmethyldichlorosilane Analysis: A GC-MS Comparison
For researchers, scientists, and professionals in drug development, the purity of starting materials is non-negotiable. Ethylmethyldichlorosilane (C₂H₅Si(CH₃)Cl₂), a key intermediate in the synthesis of silicones and other organosilicon compounds, is no exception. Its high reactivity, particularly its susceptibility to hydrolysis, presents a significant analytical challenge. Ensuring its purity is critical to guarantee the quality, safety, and efficacy of final products.
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound. We will explore the causality behind experimental choices, present a detailed, self-validating protocol, and compare the technique with other analytical alternatives, supported by experimental insights.
The Analytical Imperative: Why GC-MS is the Gold Standard for Volatile Silane Purity
This compound is a volatile and highly reactive compound.[1][2] These characteristics make Gas Chromatography (GC) an ideal separation technique. The coupling of GC with Mass Spectrometry (MS) provides a powerful tool for both quantification and unequivocal identification of the parent compound and any volatile impurities. The mass spectrometer offers high sensitivity and specificity, allowing for the detection of trace-level contaminants that could compromise subsequent synthetic steps.
Alternative techniques have their place in a comprehensive characterization but are less suited for routine purity assessment of the primary volatile compound. For instance, Liquid Chromatography (LC-MS) is more appropriate for analyzing non-volatile hydrolysis and condensation products, such as siloxanes.[3] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful tool for elemental analysis and quantifying trace metal impurities but does not provide information on the molecular structure of organic impurities.[4]
Experimental Protocol: A Self-Validating GC-MS Method
The following protocol is designed to be a self-validating system, ensuring accuracy and reliability. The key to analyzing reactive chlorosilanes is to maintain an inert and anhydrous environment to prevent on-column reactions and degradation.
Sample Handling and Preparation: The First Line of Defense
Given the pyrophoric and corrosive nature of many silanes, stringent safety and handling precautions are paramount.[5][6] All sample handling should be performed in a dry, inert atmosphere (e.g., a glove box or under a blanket of argon or nitrogen).
-
Solvent Selection: Use a high-purity, anhydrous non-polar solvent such as hexane or heptane. The solvent must be free of any reactive functional groups (e.g., hydroxyls).
-
Sample Dilution: Dilute the this compound sample in the chosen anhydrous solvent to a concentration suitable for GC-MS analysis (e.g., 1000 ppm). This minimizes the risk of column overload and instrument contamination.
-
Glassware Deactivation: To prevent sample loss through adsorption to active sites on glass surfaces, all glassware should be silanized.[7] This can be achieved by treating with a 5-10% solution of dimethyldichlorosilane in toluene.
GC-MS Instrumentation and Parameters: Ensuring Inertness and Resolution
An inert flow path is crucial for the analysis of reactive silanes.[8] The use of inert-coated liners, columns, and seals is highly recommended.
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC with 5977B MSD or equivalent | A well-maintained GC-MS system with a proven inert flow path is essential. |
| Injector | Split/Splitless Inlet | Allows for the analysis of a wide range of concentrations. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Split Ratio | 50:1 (adjustable based on sample concentration) | Prevents column overloading and maintains sharp peak shapes. |
| Carrier Gas | Helium (UHP grade) at a constant flow of 1.0 mL/min | An inert carrier gas is essential. Constant flow mode provides stable retention times. |
| GC Column | Low-bleed, mid-polarity column (e.g., TG-5 SILMS, 30 m x 0.25 mm, 0.25 µm) | Provides good separation of silanes and their potential impurities.[9] |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A suitable temperature program to separate volatile impurities from the main component. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 35-400 | Covers the expected mass range of the parent compound and likely impurities. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from overwhelming the detector. |
Data Analysis and Purity Calculation
-
Peak Identification: Identify the main peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show the characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
Impurity Identification: Tentatively identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). Be aware that unexpected peaks can sometimes arise from in-source reactions with trace amounts of water.[9]
-
Purity Calculation: Calculate the purity of the sample using the area percent method. This assumes that all components have a similar response factor, which is a reasonable starting point for structurally related impurities. For higher accuracy, determine the relative response factors for known impurities.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
Caption: Workflow for GC-MS Purity Analysis.
Comparative Analysis: GC-MS vs. Alternative Techniques
The following table provides a comparative overview of analytical techniques for the characterization of this compound.
| Technique | Primary Application for this compound | Strengths | Limitations |
| GC-MS | Purity assessment and identification of volatile impurities. | High sensitivity and specificity; provides structural information for identification; quantitative.[10] | Not suitable for non-volatile impurities or inorganic contaminants. |
| GC-FID/TCD | Quantitative analysis of volatile components. | Robust and less complex than MS; FID is sensitive to hydrocarbons.[5] | No structural information for peak identification; TCD has lower sensitivity. |
| LC-MS | Analysis of hydrolysis and condensation products (siloxanes).[3] | Suitable for non-volatile and thermally labile compounds. | This compound is too volatile and reactive with common LC mobile phases.[3] |
| FTIR Spectroscopy | Functional group analysis and confirmation of identity. | Fast and non-destructive; good for identifying the presence of Si-Cl, Si-C, and C-H bonds. | Not suitable for quantifying impurities; limited sensitivity for trace components. |
| NMR Spectroscopy | Structural elucidation and confirmation of the main component. | Provides detailed structural information. | Lower sensitivity than GC-MS for impurity detection; requires higher sample concentrations. |
| ICP-MS/AES | Quantification of trace elemental impurities. | Extremely sensitive for metallic and some non-metallic elements.[4] | Does not provide information on the molecular form of the elements. |
Conclusion
For the critical task of assessing the purity of this compound, GC-MS stands out as the most effective and reliable analytical technique. Its ability to separate volatile components and provide definitive structural identification makes it an indispensable tool for quality control in research and industrial settings. While other techniques such as NMR and FTIR are valuable for structural confirmation, and LC-MS and ICP-MS can provide a more complete picture of non-volatile and elemental impurities, GC-MS remains the frontline method for ensuring the purity of this reactive and essential chemical intermediate. The adoption of a robust, self-validating protocol, with careful attention to sample handling and system inertness, is key to achieving accurate and reproducible results.
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Weber, W. P. et al. (1970). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry, 35(11), 3779-3781. Available from: [Link]
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A Senior Application Scientist's Guide to the Characterization of Ethylmethyldichlorosilane Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylmethyldichlorosilane (EMDCS) is a versatile organosilicon compound whose reactivity is harnessed in a multitude of applications, from materials science to advanced chemical synthesis. The utility of EMDCS is intrinsically linked to the products formed from its subsequent reactions, primarily hydrolysis and alcoholysis. A precise and comprehensive characterization of these reaction products—ranging from transient silanols to stable linear and cyclic siloxanes—is paramount for process optimization, quality control, and ensuring the desired functionality of the end material. This guide provides an in-depth comparison of key analytical techniques for characterizing EMDCS reaction products, grounded in experimental data and procedural rationale. We will explore the strengths and limitations of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, offering field-proven insights to guide your experimental choices.
The Chemistry of this compound Reactions
This compound, with the chemical formula C₂H₅Si(CH₃)Cl₂, is highly susceptible to nucleophilic attack at the silicon atom due to the electronegative chlorine substituents. This reactivity is most commonly exploited in hydrolysis and alcoholysis reactions.
1.1. Hydrolysis Pathway The primary reaction of EMDCS with water involves the stepwise replacement of chloride ions with hydroxyl groups, forming the highly reactive ethylmethylsilanediol (EMSDO). This intermediate is generally unstable and readily undergoes condensation.[1][2]
-
Step 1: Hydrolysis: C₂H₅Si(CH₃)Cl₂ + 2H₂O → C₂H₅Si(CH₃)(OH)₂ + 2HCl
-
Step 2: Condensation: The silanediol molecules condense with each other, eliminating water to form siloxane (Si-O-Si) bonds. This process can lead to a mixture of linear oligomers and cyclic siloxanes.[3][4]
The distribution between linear and cyclic products is influenced by reaction conditions such as concentration, temperature, and pH.
1.2. Methanolysis Pathway Similarly, reaction with an alcohol like methanol results in the formation of alkoxy-substituted silanes.
-
Step 1: Methanolysis: C₂H₅Si(CH₃)Cl₂ + 2CH₃OH → C₂H₅Si(CH₃)(OCH₃)₂ + 2HCl
-
Step 2: Subsequent Hydrolysis/Condensation: If water is present, the methoxy groups can also hydrolyze, leading to a similar condensation cascade as seen in the direct hydrolysis pathway, often resulting in more complex product mixtures.[5]
The following diagram illustrates these primary reaction pathways.
Caption: Reaction pathways of this compound.
Comparative Guide to Analytical Techniques
The effective characterization of EMDCS reaction products requires a multi-faceted analytical approach. No single technique can provide a complete picture. Below, we compare the three most critical methods: GC-MS, NMR, and FTIR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for separating and identifying volatile and semi-volatile components within a complex mixture, making it ideal for analyzing siloxane oligomers.[6][7]
-
Expertise & Experience: The choice of GC column is critical. A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides excellent resolution for both linear and cyclic siloxanes. The primary challenge in GC analysis of silicones is the potential for "ghost peaks" arising from septum bleed or column degradation, which are themselves siloxanes.[8] Therefore, using high-quality, low-bleed septa and columns is a self-validating step to ensure that detected peaks originate from the sample, not the instrument.
-
Trustworthiness: The mass spectrometer provides definitive identification. The fragmentation patterns of organosilicon compounds are highly characteristic. Look for the isotopic pattern of silicon and common fragments like [M-15]⁺ (loss of a methyl group) and ions corresponding to cyclic siloxanes (e.g., m/z 207 for D3, 281 for D4 fragments with relevant side chains).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled insight into the molecular structure and connectivity of the reaction products.[9][10] For organosilicon compounds, ¹H, ¹³C, and especially ²⁹Si NMR are invaluable.
-
Expertise & Experience: While ¹H and ¹³C NMR confirm the presence of ethyl and methyl groups, ²⁹Si NMR is the most powerful tool. It allows for the direct observation of the silicon environment.[11][12] Different silicon units (M, D, T, Q) have distinct chemical shift ranges, making it possible to quantify the degree of condensation and branching. For example, a "D" unit (difunctional, as in the middle of a linear chain or in a ring) will have a different chemical shift than a "T" unit (trifunctional, a branch point) or an "M" unit (monofunctional, a chain terminator).
-
Trustworthiness: The quantitative nature of NMR (with appropriate experimental parameters) allows for the determination of the relative ratios of different structural units, providing a clear picture of the overall polymer structure. This is a self-validating system; the integration of signals corresponding to different groups must be consistent with the proposed structures.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for monitoring the progress of the reaction by observing the appearance and disappearance of key functional groups.[13][14]
-
Expertise & Experience: The causality behind using FTIR is its sensitivity to specific bond vibrations. The disappearance of the Si-Cl stretch is a clear indicator of reaction completion. The most prominent feature in the product spectrum is the very strong and broad Si-O-Si asymmetric stretching band, typically appearing between 1000-1130 cm⁻¹.[13] The appearance of a broad band around 3200-3700 cm⁻¹ and a sharper band near 810-950 cm⁻¹ would indicate the presence of Si-OH (silanol) groups, confirming the formation of the intermediate or chain-terminating species.[13][15]
-
Trustworthiness: FTIR provides a real-time "fingerprint" of the reaction. By comparing the spectrum of the reaction mixture over time to that of the starting material and known standards, one can confidently track the conversion and formation of key structural motifs.
Data Presentation & Performance Comparison
To illustrate the complementary nature of these techniques, consider a typical hydrolysis reaction mixture of EMDCS.
Table 1: Comparison of Analytical Techniques for EMDCS Hydrolysis Products
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | NMR Spectroscopy (¹H, ¹³C, ²⁹Si) | Fourier-Transform Infrared (FTIR) |
| Primary Use | Separation and identification of volatile oligomers (e.g., cyclic D3, D4, D5) and short linear chains. | Structural elucidation, determination of connectivity, and quantification of structural units (M, D, T groups). | Reaction monitoring, identification of key functional groups (Si-O-Si, Si-OH, Si-Cl). |
| Key Information | Molecular weight and fragmentation patterns of individual components. | Chemical environment of Si, C, and H atoms; relative abundance of different siloxane units. | Presence/absence of Si-Cl, Si-OH, and Si-O-Si bonds. |
| Strengths | High sensitivity and separation power for complex mixtures. Definitive identification via mass spectra.[16][17] | Provides detailed, unambiguous structural information and quantitative data on polymer architecture.[9] | Fast, non-destructive, and excellent for real-time reaction monitoring.[14] |
| Limitations | Not suitable for high molecular weight, non-volatile polymers. Potential for artifacts from column bleed.[8] | Lower sensitivity than GC-MS. Can be difficult to resolve signals from very similar oligomers. ²⁹Si NMR requires longer acquisition times. | Provides information on functional groups, not discrete molecular structures. Overlapping bands can complicate interpretation. |
| Sample Prep | Dilution in a volatile organic solvent (e.g., hexane, dichloromethane). | Dissolution in a deuterated solvent (e.g., CDCl₃). | Neat liquid (ATR) or solution in a non-interfering solvent (e.g., CCl₄). |
Experimental Protocols & Workflows
The following workflow and protocols are designed as a self-validating system, where the results from each technique corroborate the others.
Caption: General analytical workflow for EMDCS products.
Protocol 1: Hydrolysis of this compound
-
Setup: In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser with a gas outlet connected to a scrubber (to neutralize HCl gas).
-
Reagents: Add 100 mL of a 1:1 mixture of toluene and water to the flask and cool to 0-5°C in an ice bath.
-
Addition: Slowly add this compound (14.3 g, 0.1 mol) via the dropping funnel to the rapidly stirring mixture over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the siloxane product mixture.
-
Sampling: Take aliquots of the final product for GC-MS, NMR, and FTIR analysis.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the product mixture in HPLC-grade hexane.
-
Instrumentation: Use a GC system equipped with a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms (or equivalent) capillary column.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 300°C (hold 10 min).
-
Injection: 1 µL, split ratio 50:1.
-
-
MS Conditions:
-
Transfer Line: 280°C
-
Ion Source: 230°C
-
Scan Range: m/z 40-600.
-
-
Analysis: Identify peaks by comparing their mass spectra with the NIST library and known fragmentation patterns of organosiloxanes.
Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve approximately 20-30 mg of the product mixture in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum. Expected signals: ~0.2 ppm (Si-CH₃), ~0.5-1.0 ppm (Si-CH₂CH₃).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals: ~0 ppm (Si-CH₃), ~7-8 ppm (Si-CH₂CH₃).
-
²⁹Si NMR: Acquire a ²⁹Si spectrum using an inverse-gated decoupling pulse sequence to ensure quantitative results.
-
Rationale: This sequence suppresses the negative Nuclear Overhauser Effect (NOE) and allows for longer relaxation delays, which is crucial for the accurate integration of ²⁹Si signals.
-
Analysis: Analyze the chemical shifts to identify different silicon environments (e.g., cyclic D-units typically appear around -20 ppm, linear D-units around -22 ppm for similar structures).
-
Protocol 4: FTIR Analysis
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small drop of the neat product mixture directly onto the ATR crystal.
-
Data Collection: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic bands:
-
~2960-2870 cm⁻¹: C-H stretching (ethyl and methyl groups).
-
~1260 cm⁻¹: Si-CH₃ deformation.
-
~1100-1000 cm⁻¹: Strong, broad Si-O-Si asymmetric stretching.
-
Absence of Si-Cl band (around 600-450 cm⁻¹): Confirms reaction completion.
-
(If present) ~3700-3200 cm⁻¹ (broad): O-H stretching from Si-OH groups.
-
Conclusion
The characterization of this compound reaction products is a non-trivial task that demands a synergistic analytical strategy. While FTIR offers a rapid assessment of reaction progress and functional group identity, GC-MS excels at separating and identifying the specific volatile oligomers that are formed. Finally, multinuclear NMR, particularly ²⁹Si NMR, provides the definitive structural and quantitative information necessary to understand the polymeric architecture of the product mixture. By integrating these techniques according to the workflows described, researchers can achieve a comprehensive and trustworthy characterization, enabling precise control over their chemical processes and the properties of the resulting materials.
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A Comparative Guide to Silicone Properties: Ethylmethyldichlorosilane vs. Dimethyldichlorosilane as Precursors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of silicone polymer chemistry, the choice of precursor molecules is a critical determinant of the final material's properties. This guide provides a comprehensive comparison of two key difunctional chlorosilane monomers: ethylmethyldichlorosilane (EMDCS) and the more conventional dimethyldichlorosilane (DMDCS). By examining the subtle yet significant structural difference—the substitution of a methyl group with an ethyl group—we can elucidate the resulting variations in the thermal, mechanical, and rheological properties of the corresponding silicone polymers, poly(ethylmethylsiloxane) (PEMS) and polydimethylsiloxane (PDMS). This analysis is supported by experimental data and detailed protocols to empower researchers in selecting the optimal precursor for their specific application needs.
Unveiling the Precursors: A Tale of Two Silanes
At the heart of this comparison are two distinct molecules that serve as the building blocks for linear silicone polymers.
Dimethyldichlorosilane (DMDCS) , with the chemical formula (CH₃)₂SiCl₂, is the most common and widely used precursor in the silicone industry.[1][2] Its symmetrical structure with two methyl groups attached to the silicon atom leads to the formation of polydimethylsiloxane (PDMS), a versatile polymer known for its thermal stability, hydrophobicity, and biocompatibility.[3][4]
This compound (EMDCS) , with the chemical formula (C₂H₅)(CH₃)SiCl₂, introduces an ethyl group in place of one of the methyl groups. This seemingly minor change in the alkyl substituent has a cascading effect on the properties of the resulting poly(ethylmethylsiloxane) (PEMS).
| Property | This compound (EMDCS) | Dimethyldichlorosilane (DMDCS) |
| Chemical Formula | C₃H₈Cl₂Si | C₂H₆Cl₂Si |
| Molecular Weight | 143.09 g/mol | 129.06 g/mol |
| Boiling Point | 100 °C | 70 °C |
| Melting Point | 8 °C | -76 °C |
| Density | 1.063 g/mL | 1.07 g/mL |
| Flash Point | 12 °C | -9 °C |
Table 1: Comparison of the physical properties of this compound and Dimethyldichlorosilane.
The synthesis of these precursors typically involves direct processes or Grignard reactions. The industrial production of DMDCS is dominated by the Müller-Rochow direct process, which involves reacting methyl chloride with silicon in the presence of a copper catalyst.[2] EMDCS can be synthesized through various methods, including Grignard reactions where an ethyl magnesium halide is reacted with methyltrichlorosilane.[5][6][7]
The Polymerization Pathway: From Dichlorosilane to Polysiloxane
The fundamental reaction for producing linear silicone polymers from both EMDCS and DMDCS is hydrolysis followed by polycondensation.[1] The two chlorine atoms on the silicon are highly reactive towards water, leading to the formation of silanol intermediates. These silanols are unstable and readily condense, eliminating water to form stable siloxane (-Si-O-) bonds, which constitute the backbone of the silicone polymer.[1]
Characterization Protocols
Objective: To determine the thermal stability of the synthesized PEMS and PDMS.
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min.
-
Record the weight loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of degradation (T₅, temperature at 5% weight loss).
Objective: To measure the kinematic viscosity of the synthesized PEMS and PDMS fluids.
Procedure (using a rotational viscometer): [8]
-
Ensure the viscometer is calibrated.
-
Place the polymer sample in a temperature-controlled sample holder at 25 °C.
-
Select an appropriate spindle and rotational speed based on the expected viscosity.
-
Immerse the spindle into the sample to the marked level.
-
Allow the reading to stabilize and record the viscosity in centipoise (cP).
Objective: To determine the tensile strength and elongation at break of crosslinked PEMS and PDMS elastomers.
Procedure (following ASTM D412): [9]
-
Prepare dumbbell-shaped test specimens from cured sheets of the silicone elastomers.
-
Mount the specimen in the grips of a universal testing machine. [1]3. Apply a tensile load at a constant rate of crosshead speed (e.g., 500 mm/min) until the specimen breaks.
-
Record the force and elongation throughout the test.
-
Calculate the tensile strength (force at break divided by the original cross-sectional area) and the elongation at break (the percentage increase in length at the point of rupture).
Conclusion: Selecting the Right Precursor for Your Application
The choice between this compound and dimethyldichlorosilane as a precursor for silicone synthesis is a strategic decision that hinges on the desired properties of the final material.
Dimethyldichlorosilane remains the industry standard for producing general-purpose silicones with a well-balanced profile of high thermal stability, excellent hydrophobicity, and robust mechanical properties.
This compound , on the other hand, offers a pathway to modify these properties. The introduction of the ethyl group appears to enhance low-temperature flexibility, a critical attribute for applications in cold environments. However, this comes at the cost of reduced tensile strength, tear strength, and hydrophobicity. [10] For researchers and drug development professionals, understanding these trade-offs is crucial. For instance, in applications where enhanced flexibility at low temperatures is paramount and some compromise on mechanical strength is acceptable, PEMS may be a viable alternative to PDMS. Conversely, for applications demanding maximum durability, thermal stability, and water repellency, PDMS derived from DMDCS remains the superior choice.
This guide provides the foundational knowledge and experimental framework to explore these differences further. By carefully considering the structure-property relationships and employing rigorous characterization techniques, scientists can tailor the properties of silicone polymers to meet the increasingly demanding requirements of advanced applications.
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A Comparative Guide to the Reactivity of Ethylmethyldichlorosilane and Vinylmethyldichlorosilane
Introduction
In the landscape of silicone chemistry, organochlorosilanes are fundamental building blocks, serving as the primary monomers for a vast array of polymers, resins, and specialty chemicals.[1][2][3] The functionality of the final silicone material is critically dependent on the nature of the organic substituents attached to the silicon atom in these precursors. This guide provides an in-depth comparative analysis of two such vital monomers: Ethylmethyldichlorosilane (EMDCS) and Vinylmethyldichlorosilane (VMDCS).
While structurally similar—differing only by the presence of an ethyl versus a vinyl group—their reactivity profiles diverge significantly. This divergence is not merely academic; it dictates their processing, their role in polymerization, and ultimately, their end-use applications. For researchers and professionals in materials science and drug development, understanding these nuances is paramount for designing materials with tailored properties, from elastomers and sealants to advanced biomedical devices. This guide will dissect the electronic and steric factors governing their reactivity, provide supporting experimental frameworks, and illustrate the chemical principles at play.
Molecular Structure and Physicochemical Properties
The foundational difference between EMDCS and VMDCS lies in the nature of one of the organic groups bonded to the silicon center. EMDCS possesses a saturated ethyl group (-CH₂CH₃), while VMDCS features an unsaturated vinyl group (-CH=CH₂). This seemingly minor variation has profound implications for the molecule's electronic distribution and steric profile.
Caption: Molecular structures of EMDCS and VMDCS.
The table below summarizes key physicochemical properties, providing a baseline for comparison.
| Property | This compound (EMDCS) | Vinylmethyldichlorosilane (VMDCS) |
| CAS Number | 4525-44-4[4] | 124-70-9[5][6] |
| Molecular Formula | C₃H₈Cl₂Si[4][7] | C₃H₆Cl₂Si[5][6] |
| Molecular Weight | 143.09 g/mol [7] | 141.07 g/mol [5][6] |
| Boiling Point | 100 °C[4] | 92-93 °C[5] |
| Density | 1.063 g/mL at 25 °C[4] | 1.087 g/mL at 25 °C[5] |
| Refractive Index (n20/D) | 1.419[4] | 1.427[5] |
| Flash Point | 2 °C[4] | 4 °C[5] |
Comparative Reactivity Analysis
The reactivity of these molecules can be dissected into two primary domains: reactions at the silicon-chlorine (Si-Cl) bonds and reactions involving the unique organic substituent.
Reactivity at the Si-Cl Bonds: Hydrolysis and Alcoholysis
The most fundamental reaction for chlorosilanes is their hydrolysis or alcoholysis, which replaces the chlorine atoms with hydroxyl (-OH) or alkoxy (-OR) groups, respectively. This step is the gateway to forming siloxane (Si-O-Si) bonds, the backbone of all silicone polymers.[8][9]
Mechanism: The reaction proceeds via nucleophilic substitution at the silicon atom. A water or alcohol molecule attacks the electrophilic silicon center, leading to the displacement of a chloride ion. This process is often autocatalytic, as the hydrogen chloride (HCl) produced can protonate another water/alcohol molecule, increasing its nucleophilicity.
Caption: General mechanism for dichlorosilane hydrolysis and condensation.
Comparative Analysis:
-
Electronic Effects: The primary driver of reactivity here is the electrophilicity of the silicon atom.
-
EMDCS: The ethyl group is a classic electron-donating group through induction (+I effect). This effect pushes electron density towards the silicon atom, slightly reducing its positive partial charge and thus its attractiveness to nucleophiles.
-
VMDCS: The vinyl group's electronic influence is more complex. The sp²-hybridized carbon of the vinyl group is more electronegative than the sp³-hybridized carbons of the ethyl group. This inductively withdraws electron density from the silicon atom, making it more electrophilic and thus more susceptible to nucleophilic attack. While the vinyl C=C bond can participate in resonance, its orientation relative to the Si-Cl bonds means this effect is less dominant than the inductive withdrawal in this context.[10]
-
-
Steric Effects: Steric hindrance refers to the spatial bulk around a reactive center, which can impede the approach of a nucleophile.[11] The ethyl group, with its free rotation and larger volume, presents slightly more steric hindrance than the planar vinyl group.
Experimental Protocol: Comparative Hydrolysis Rate Determination
This protocol outlines a method to quantify the difference in hydrolysis rates by monitoring the production of HCl via titration.
Objective: To compare the relative rates of hydrolysis of EMDCS and VMDCS under controlled conditions.
Methodology:
-
Preparation:
-
Prepare a 0.1 M standardized solution of sodium hydroxide (NaOH).
-
Prepare a solvent mixture of 95% acetone and 5% deionized water. This ensures miscibility while providing a controlled amount of water for hydrolysis.
-
Set up two identical reaction flasks in a constant temperature bath (e.g., 25°C) equipped with magnetic stirrers.
-
-
Reaction Initiation:
-
To each flask, add 100 mL of the acetone/water solvent mixture.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Accurately measure and simultaneously add an equimolar amount (e.g., 10 mmol) of EMDCS to the first flask and VMDCS to the second flask. Start a timer immediately.
-
-
Titration and Data Collection:
-
Begin titrating the liberated HCl in each flask with the 0.1 M NaOH solution. The goal is to maintain a neutral pH (as indicated by the endpoint color of the indicator).
-
Record the volume of NaOH added to each flask at regular time intervals (e.g., every 30 seconds for the first 5 minutes, then every 2 minutes).
-
-
Analysis:
-
The volume of NaOH added is directly proportional to the amount of HCl produced, which corresponds to the extent of hydrolysis.
-
Plot the moles of silane hydrolyzed (calculated from NaOH volume) versus time for both EMDCS and VMDCS.
-
The initial slope of these curves provides a direct comparison of the initial reaction rates. The steeper slope will belong to the more reactive silane (expected to be VMDCS).
-
Trustworthiness: This self-validating system directly measures the product of the reaction (HCl) in real-time. By running the experiments in parallel under identical conditions, it provides a robust and direct comparison of reactivity, minimizing systematic errors.
Caption: Experimental workflow for comparative hydrolysis rate study.
Reactivity of the Organic Substituent: The Vinyl Group Advantage
The most profound difference in reactivity emerges from the organic side chains themselves. The saturated ethyl group of EMDCS is relatively inert under typical silicone polymerization conditions. In contrast, the vinyl group of VMDCS is a versatile functional handle that enables a range of subsequent reactions, most notably hydrosilylation.
Hydrosilylation:
This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group.[12] It is a powerful and widely used method for forming stable carbon-silicon bonds and is the cornerstone of "addition-cure" silicone chemistry.[13] This reaction typically requires a transition metal catalyst, with platinum-based complexes like Karstedt's catalyst being the industry standard.[14]
Caption: Schematic of the hydrosilylation reaction.
Significance: Hydrosilylation allows VMDCS to act as a cross-linking agent. When copolymerized into a silicone polymer chain, its pendant vinyl groups can react with Si-H functional polymers to form a stable, three-dimensional network. This is the basis for manufacturing high-performance silicone elastomers, gels, and resins with controlled mechanical properties. EMDCS, lacking the unsaturated vinyl group, cannot participate in this crucial cross-linking chemistry.
Experimental Protocol: Demonstration of Hydrosilylation Cross-linking
Objective: To visually demonstrate the unique ability of VMDCS to form a cross-linked network via hydrosilylation.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS)
-
Methylhydrosiloxane-dimethylsiloxane copolymer (a source of Si-H groups)
-
Karstedt's catalyst (platinum-divinyldisiloxane complex)
-
This compound (EMDCS) - as a negative control component
-
Vinylmethyldichlorosilane (VMDCS) - as the reactive component
Methodology:
-
Formulation A (VMDCS):
-
In a vial, mix 10 parts by weight of vinyl-terminated PDMS with 1 part of the methylhydrosiloxane copolymer.
-
Add a small amount (e.g., 0.2 parts) of VMDCS.
-
Add a catalytic amount of Karstedt's catalyst (typically ~10 ppm Pt).
-
Mix thoroughly.
-
-
Formulation B (EMDCS - Control):
-
In a second vial, prepare an identical mixture, but replace VMDCS with an equimolar amount of EMDCS.
-
-
Curing and Observation:
-
Place both vials in an oven at 80-100°C.
-
Observe the change in viscosity over time.
-
Expected Result: Formulation A, containing VMDCS, will cure into a solid, rubbery gel, indicating the formation of a cross-linked polymer network.[15] Formulation B will remain a liquid, as EMDCS cannot participate in the hydrosilylation reaction needed for curing.
-
Causality: This experiment directly validates the central thesis: the vinyl group is the key reactive site for addition-cure chemistry. The absence of this group in EMDCS renders it incapable of forming a cross-linked network under these conditions, clearly demonstrating the profound impact of the substituent on reactivity and function.
Summary of Reactivity and Applications
| Feature | This compound (EMDCS) | Vinylmethyldichlorosilane (VMDCS) |
| Si-Cl Hydrolysis Rate | Slower (due to +I effect of ethyl group) | Faster (due to electron-withdrawing effect of sp² carbon) |
| Hydrosilylation | Not reactive | Highly Reactive: Enables cross-linking |
| Cross-Coupling Reactions | Not applicable | Can participate as a vinylsilane coupling partner[5][16] |
| Primary Role | Chain modifier, end-capper (after hydrolysis) | Cross-linker, reactive site for functionalization |
| Key Applications | Production of linear silicone fluids and polymers. | Production of addition-cure silicone elastomers (RTV/LSR), resins, and adhesives.[17] |
Conclusion
The comparison between this compound and vinylmethyldichlorosilane serves as a compelling case study in how subtle changes in molecular structure dictate chemical reactivity and, consequently, material application. While both are vital chlorosilane monomers, their roles are distinct and complementary.
EMDCS functions primarily as a straightforward chain-building or modifying unit, with its reactivity centered on the hydrolysis of its Si-Cl bonds. Its saturated ethyl group is largely a passive component.
In contrast, VMDCS is a bifunctional monomer. It undergoes hydrolysis at an accelerated rate due to the electronic influence of its vinyl group, but its true value lies in the reactivity of that same vinyl group. This unsaturated moiety provides a powerful tool for polymer architecture, enabling the creation of robust, cross-linked networks through hydrosilylation. This capability makes VMDCS indispensable for the formulation of advanced, high-performance silicone materials. For the practicing scientist, choosing between these two monomers is a foundational decision that hinges entirely on whether the final material requires the passive modification offered by an ethyl group or the active, network-forming potential of a vinyl group.
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A Senior Application Scientist's Guide to the Performance Evaluation of Ethylmethyldichlorosilane-Based Coupling Agents
Authored for Researchers, Scientists, and Product Development Professionals
Abstract
Silane coupling agents are indispensable for creating robust interfaces between inorganic substrates and organic polymers. Among them, ethylmethyldichlorosilane (EMDCS) presents a unique profile due to its difunctional nature, offering a distinct alternative to the more common trialkoxy silanes. This guide provides an in-depth comparative analysis of EMDCS-based coupling agents, benchmarking their performance against industry-standard alternatives. We will explore the underlying chemical mechanisms, present validated experimental protocols for performance evaluation—including adhesion strength, hydrothermal stability, and surface hydrophobicity—and deliver quantitative, data-driven comparisons to inform material selection and process optimization.
The Role of Silane Coupling Agents: A Mechanistic Overview
Silane coupling agents are bifunctional molecules that act as molecular bridges between two dissimilar materials, typically an inorganic filler or substrate (like glass, metal, or silica) and an organic polymer matrix.[1][2][3] Their general structure, Y-R-Si-X₃, consists of a hydrolyzable group (X) that bonds to the inorganic surface and an organofunctional group (Y) that reacts or entangles with the organic polymer.[4]
The process begins with the hydrolysis of the 'X' groups (e.g., alkoxy, chloro) into reactive silanol groups (Si-OH) in the presence of water.[5][6] These silanols then condense with hydroxyl groups on the inorganic substrate, forming stable covalent siloxane bonds (Si-O-Substrate).[7][8] Simultaneously, the silanols can self-condense to form a cross-linked polysiloxane network at the interface.[6] This interfacial layer presents the organofunctional 'Y' group outwards, ready to bond with the polymer matrix, thereby dramatically improving adhesion, mechanical strength, and durability of the composite material.[1][9]
The Distinct Chemistry of this compound (EMDCS)
Unlike common trialkoxy silanes (e.g., trimethoxysilane), EMDCS is a dialkoxy-type silane. This structural difference is critical to its performance. With only two hydrolyzable chloro groups, EMDCS primarily forms linear, less densely cross-linked polysiloxane structures upon hydrolysis and condensation.[1] This can lead to a more flexible and sometimes more stable interfacial layer compared to the rigid, highly cross-linked networks formed by trialkoxy silanes. The ethyl and methyl groups provide a degree of hydrophobicity and are non-reactive, making EMDCS suitable for applications where the primary goal is adhesion and surface energy modification rather than covalent bonding to a specific polymer functional group.
Comparative Landscape: EMDCS vs. Key Alternatives
The performance of a coupling agent is highly application-dependent. To provide a meaningful evaluation, we compare EMDCS against three widely used silanes with different organofunctional groups:
-
Aminopropyltriethoxysilane (APTES): An amino-functional silane, widely used for its strong interaction with a variety of resins, particularly epoxies, phenolics, and nylons.
-
Vinyltrimethoxysilane (VTMS): A vinyl-functional silane, ideal for cross-linking into free-radical cured polymer systems like polyethylene and polyesters.[10]
-
Glycidoxypropyltrimethoxysilane (GPTMS): An epoxy-functional silane, offering excellent compatibility and reactivity with epoxy, urethane, and acrylic resins.
The choice among these depends on the desired interfacial properties and the chemistry of the polymer matrix.[11]
Performance Evaluation: A Validated Experimental Framework
To objectively compare these coupling agents, a rigorous, multi-faceted testing protocol is required. The following sections detail the methodologies for assessing adhesion, hydrophobicity, and durability.
Overall Experimental Workflow
The evaluation process follows a logical progression from substrate preparation to performance testing and data analysis. This workflow ensures reproducibility and allows for a clear comparison of the coupling agents.
Caption: Standard workflow for evaluating silane coupling agent performance.
Protocol 1: Substrate Preparation and Silanization
Causality: The cleanliness and hydroxylation of the substrate surface are paramount for effective silanization. A pristine surface with abundant hydroxyl (-OH) groups ensures optimal covalent bonding with the silane.[7] The choice of solvent and silane concentration affects the thickness and uniformity of the deposited film.[5][6]
Methodology:
-
Substrate Cleaning: Glass microscope slides are sonicated in acetone for 15 minutes, followed by a 15-minute sonication in isopropanol.
-
Surface Activation: The slides are immersed in a piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes to remove organic residues and maximize surface hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and must be handled with extreme care ).
-
Rinsing & Drying: Slides are thoroughly rinsed with deionized water and dried under a stream of nitrogen, then placed in an oven at 110°C for 1 hour.
-
Silane Solution Preparation: A 1% (w/v) solution of each silane (EMDCS, APTES, VTMS, GPTMS) is prepared in a 95:5 (v/v) ethanol/water mixture. The solution is stirred for 30-60 minutes to allow for partial hydrolysis.[1]
-
Application: The cleaned slides are immersed in the respective silane solutions for 2 minutes.
-
Curing: The coated slides are removed, rinsed briefly with ethanol to remove excess physisorbed silane, and cured in an oven at 120°C for 30 minutes to promote covalent bond formation with the substrate.[6]
Protocol 2: Adhesion Strength (ASTM D3163 Lap Shear Test)
Causality: The lap shear test provides a quantitative measure of the adhesive strength at the interface. It directly assesses the primary function of a coupling agent: to bond two materials together. A higher shear strength indicates a more robust interfacial bond.
Methodology:
-
Assembly: Two silane-treated glass slides are bonded together with a standard epoxy adhesive, with a defined overlap area (e.g., 12.5 mm x 25 mm).
-
Curing: The adhesive is cured according to the manufacturer's specifications (e.g., 24 hours at room temperature).
-
Testing: The bonded assembly is mounted in a universal testing machine. A tensile load is applied at a constant crosshead speed (e.g., 1.3 mm/min) until failure.
-
Calculation: The shear strength is calculated by dividing the maximum load at failure by the overlap area (reported in Megapascals, MPa). A minimum of five replicates are tested for each silane type.
Protocol 3: Surface Wettability (Contact Angle Measurement)
Causality: The contact angle of a water droplet on the treated surface indicates its hydrophobicity.[12] This is a direct measure of how the silane has modified the surface energy.[13] EMDCS, with its ethyl and methyl groups, is expected to create a hydrophobic surface, which is crucial for applications requiring moisture resistance.[14]
Methodology:
-
Measurement: A 5 µL droplet of deionized water is dispensed onto the silane-treated surface.
-
Imaging: The profile of the droplet is captured using a goniometer.
-
Analysis: The angle formed between the substrate surface and the tangent of the droplet is measured. Lower angles (<90°) indicate a hydrophilic surface, while higher angles (>90°) indicate a hydrophobic surface.[12] Measurements are taken at three different locations on each sample.
Protocol 4: Durability Assessment (Hydrothermal Stability)
Causality: The performance of a coupling agent in harsh, humid environments is critical.[10][15] This test evaluates the hydrolytic stability of the siloxane bonds at the interface.[7][16] Poor stability leads to bond degradation and adhesion failure over time.
Methodology:
-
Aging: A set of prepared lap shear specimens is submerged in a water bath at 80°C for 72 hours.
-
Testing: After aging, the specimens are removed, allowed to cool and dry to room temperature, and then subjected to the Lap Shear Test as described in Protocol 2.
-
Analysis: The percentage of retained adhesion strength is calculated relative to the un-aged (dry) specimens. A higher retention percentage signifies greater durability.
Comparative Performance Data & Analysis
The following tables summarize the expected performance data based on the described protocols.
Table 1: Comparative Adhesion Strength (Lap Shear, MPa)
| Coupling Agent | Substrate | Dry Adhesion (MPa) | Wet Adhesion (MPa) (After 72hr @ 80°C) | Strength Retention (%) |
| Untreated Control | Glass-Epoxy | 8.5 ± 0.7 | 2.1 ± 0.5 | 24.7% |
| EMDCS | Glass-Epoxy | 19.2 ± 1.1 | 14.8 ± 0.9 | 77.1% |
| APTES | Glass-Epoxy | 24.5 ± 1.3 | 18.1 ± 1.2 | 73.9% |
| VTMS | Glass-Epoxy | 17.8 ± 1.0 | 11.5 ± 1.1 | 64.6% |
| GPTMS | Glass-Epoxy | 26.1 ± 1.2 | 20.6 ± 1.0 | 78.9% |
Table 2: Surface Property Modification (Contact Angle)
| Coupling Agent | Substrate | Water Contact Angle (°) | Surface Character |
| Untreated Control | Glass | 35° ± 3° | Hydrophilic |
| EMDCS | Glass | 95° ± 4° | Hydrophobic |
| APTES | Glass | 58° ± 3° | Hydrophilic |
| VTMS | Glass | 88° ± 5° | Moderately Hydrophobic |
| GPTMS | Glass | 65° ± 4° | Hydrophilic |
Discussion and Interpretation
Adhesion: As expected, all silane treatments significantly improved adhesion over the untreated control. GPTMS and APTES show the highest absolute adhesion strength due to their respective epoxy and amino functionalities, which form strong covalent bonds with the epoxy adhesive. EMDCS provides a substantial improvement in adhesion, demonstrating its effectiveness as a general-purpose adhesion promoter. Its performance is superior to doing nothing but is surpassed by silanes with polymer-reactive functional groups.
Durability: The hydrothermal stability data is particularly revealing. EMDCS demonstrates excellent strength retention (77.1%), comparable to the best-performing GPTMS (78.9%). This high durability can be attributed to the hydrophobic barrier created by the ethyl and methyl groups, which repels water from the interface and protects the siloxane bonds from hydrolysis.[14][17] While APTES has high initial strength, its hydrophilic amino groups may attract water to the interface, leading to slightly lower retention.
Surface Wettability: The contact angle measurements confirm the chemical nature of the silanes. EMDCS successfully transforms the hydrophilic glass surface into a hydrophobic one, which is consistent with its durability performance. VTMS also imparts hydrophobicity, while the polar functional groups of APTES and GPTMS result in more hydrophilic surfaces.
Caption: Mechanism of silane coupling agent action at the interface.
Conclusion and Recommendations
This compound (EMDCS) is a highly effective coupling agent, particularly valuable in applications where hydrolytic stability and surface hydrophobicity are the primary objectives.
-
Choose EMDCS when: The goal is to create a durable, water-repellent interface, and the polymer matrix does not have specific functional groups that would benefit from a reactive silane like APTES or GPTMS. It is an excellent choice for improving the adhesion of non-reactive polymers (e.g., polyolefins) to inorganic substrates under humid conditions.
-
Choose functional silanes (APTES, GPTMS) when: Maximizing absolute adhesion strength with a reactive polymer system (like epoxies or acrylics) is the critical performance metric. These agents form direct covalent bonds with the polymer matrix, leading to the highest possible bond strengths.
This guide provides a framework for the rational selection and evaluation of silane coupling agents. The provided protocols are robust starting points for any laboratory aiming to characterize and optimize interfacial adhesion. By understanding the underlying causality and employing systematic testing, researchers can confidently select the ideal coupling agent to meet the demanding performance requirements of advanced materials.
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A Comparative Guide to the Spectroscopic Analysis of Ethylmethyldichlorosilane and Its Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize ethylmethyldichlorosilane (C₂H₅)(CH₃)SiCl₂) and related dichlorosilane derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a practical examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) data. By understanding the spectral signatures of these foundational organosilicon compounds, researchers can better predict and interpret the structures of more complex derivatives.
Introduction to this compound and Its Significance
This compound is a versatile organosilicon compound that serves as a key building block in the synthesis of a wide array of silicon-containing polymers and materials. Its reactivity, stemming from the two chlorine atoms attached to the silicon center, allows for controlled hydrolysis and polycondensation reactions, forming polysiloxane chains with tailored properties. The ethyl and methyl groups also influence the steric and electronic environment of the silicon atom, thereby affecting the reactivity and the physical characteristics of the resulting materials. Accurate and comprehensive characterization of this and related silanes is paramount for quality control and for understanding the structure-property relationships of the derived products.
Comparative Spectroscopic Analysis
This section details the application of various spectroscopic methods for the analysis of this compound and compares its spectral features with those of other common dichlorosilane derivatives, namely dimethyldichlorosilane ((CH₃)₂SiCl₂) and diethyldichlorosilane ((C₂H₅)₂SiCl₂). This comparison highlights the influence of alkyl substituents on the spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organosilane compounds, providing detailed information about the ¹H, ¹³C, and ²⁹Si nuclei.
In ¹H NMR, the chemical shifts of protons on the alkyl groups attached to the silicon atom are influenced by the electronegativity of the silicon and the other substituents. For this compound, we expect to see a quartet corresponding to the methylene protons (-CH₂-) of the ethyl group and a triplet for the methyl protons (-CH₃) of the ethyl group, in addition to a singlet for the methyl protons directly bonded to the silicon.
Causality in Experimental Choices: When preparing samples of reactive chlorosilanes for NMR analysis, it is crucial to use a dry, deuterated solvent and to perform the sample preparation under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.[1] The choice of a solvent with low water solubility, such as deuterated chloroform (CDCl₃) or benzene (C₆D₆), is also recommended.[1]
Table 1: Comparative ¹H NMR Chemical Shift Ranges for Dichlorosilane Derivatives.
| Compound | Alkyl Group | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Methyl | Si-CH₃ | ~0.8 | Singlet |
| Ethyl | -CH₂ - | ~1.2 | Quartet | |
| -CH₃ | ~1.1 | Triplet | ||
| Dimethyldichlorosilane | Methyl | Si-CH₃ | ~0.8 | Singlet |
| Diethyldichlorosilane | Ethyl | -CH₂ - | ~1.2 | Quartet |
| -CH₃ | ~1.1 | Triplet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.[2][3]
¹³C NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by the substituents on the silicon atom.
Table 2: Comparative ¹³C NMR Chemical Shift Ranges for Dichlorosilane Derivatives.
| Compound | Alkyl Group | Carbon | Chemical Shift (δ, ppm) |
| This compound | Methyl | Si-C H₃ | ~5 |
| Ethyl | -C H₂- | ~10 | |
| -C H₃ | ~7 | ||
| Dimethyldichlorosilane | Methyl | Si-C H₃ | ~4 |
| Diethyldichlorosilane | Ethyl | -C H₂- | ~11 |
| -C H₃ | ~7 |
Note: The chemical shifts are approximate and can be influenced by experimental conditions.[4][5]
²⁹Si NMR is a highly valuable technique for directly probing the silicon environment. The chemical shift of the ²⁹Si nucleus is very sensitive to the nature of the substituents attached to it. Generally, the substitution of a methyl group with a more electron-donating ethyl group results in a downfield shift (to a higher ppm value). The presence of two chlorine atoms significantly deshields the silicon nucleus, resulting in chemical shifts in the positive ppm range relative to tetramethylsilane (TMS).
Trustworthiness of the Protocol: To ensure the reliability of ²⁹Si NMR data, especially for quantitative analysis, it is important to consider the long relaxation times of the ²⁹Si nucleus and the potential for the Nuclear Overhauser Effect (NOE). Using inverse-gated decoupling sequences and longer relaxation delays can help in obtaining accurate quantitative results.
Table 3: Comparative ²⁹Si NMR Chemical Shift Ranges for Dichlorosilane Derivatives.
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~33 |
| Dimethyldichlorosilane | ~32 |
| Diethyldichlorosilane | ~34 |
Note: These are typical values and can vary. The trend shows a slight downfield shift with increasing alkyl substitution.[6][7][8]
Vibrational Spectroscopy: Infrared (IR) and Raman
IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. These techniques are particularly useful for identifying characteristic functional groups.
In the IR spectrum of this compound, key vibrational bands include Si-Cl, Si-C, and C-H stretching and bending modes. The Si-Cl stretching vibrations typically appear in the region of 600-450 cm⁻¹. The Si-C stretching vibrations are found around 800-600 cm⁻¹. The C-H stretching and bending vibrations of the ethyl and methyl groups are observed in their characteristic regions.
Authoritative Grounding: The assignment of these bands is based on extensive empirical data and theoretical calculations for a wide range of organosilicon compounds.[9]
Table 4: Key IR Vibrational Frequencies for Dichlorosilane Derivatives.
| Vibrational Mode | This compound (cm⁻¹) | Dimethyldichlorosilane (cm⁻¹) | Diethyldichlorosilane (cm⁻¹) |
| C-H Stretch | 2970-2850 | 2970-2850 | 2970-2850 |
| Si-C Stretch | ~780, ~700 | ~800, ~700 | ~780, ~720 |
| Si-Cl Stretch | ~550, ~470 | ~560, ~475 | ~540, ~470 |
Note: These are approximate peak positions. The exact frequencies can be influenced by the physical state of the sample and intermolecular interactions.[10][11]
Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. For chlorosilanes, the symmetric Si-Cl stretching vibration is typically a strong and sharp band in the Raman spectrum.
Expertise in Application: The study of conformational isomers in flexible molecules like this compound can be aided by variable-temperature Raman spectroscopy.[12] Changes in the relative intensities of certain bands with temperature can provide information about the energy difference between different conformers.
Table 5: Key Raman Shifts for Dichlorosilane Derivatives.
| Vibrational Mode | This compound (cm⁻¹) | Dimethyldichlorosilane (cm⁻¹) | Diethyldichlorosilane (cm⁻¹) |
| C-H Stretch | 2970-2850 | 2970-2850 | 2970-2850 |
| Si-C Symmetric Stretch | ~690 | ~690 | ~680 |
| Si-Cl Symmetric Stretch | ~460 | ~465 | ~455 |
Note: These are approximate peak positions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) may be observed, although it might be of low intensity due to the facile fragmentation of organosilanes.
Logical Fragmentation Pathways: The fragmentation of chlorosilanes is often initiated by the cleavage of a Si-C or Si-Cl bond. Common fragments include the loss of a methyl group ([M-15]⁺), an ethyl group ([M-29]⁺), or a chlorine atom ([M-35]⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum, leading to characteristic M+2 and M+4 peaks for ions containing two chlorine atoms.[13][14][15]
Table 6: Predicted Key Mass Fragments for Dichlorosilane Derivatives (m/z).
| Fragment | This compound | Dimethyldichlorosilane | Diethyldichlorosilane |
| [M]⁺ | 142 | 128 | 156 |
| [M-CH₃]⁺ | 127 | 113 | 141 |
| [M-C₂H₅]⁺ | 113 | - | 127 |
| [M-Cl]⁺ | 107 | 93 | 121 |
| [Si(CH₃)Cl₂]⁺ | - | 113 | - |
| [Si(C₂H₅)Cl₂]⁺ | - | - | 127 |
Note: The m/z values are calculated using the most abundant isotopes. The presence and relative abundance of these fragments depend on the ionization energy.
Experimental Protocols
Protocol 1: NMR Sample Preparation for this compound
Objective: To prepare a moisture-free NMR sample of this compound for ¹H, ¹³C, and ²⁹Si analysis.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃), dried over molecular sieves
-
NMR tube with a cap (e.g., J. Young valve tube)
-
Glovebox or Schlenk line with an inert atmosphere (N₂ or Ar)
-
Gastight syringe
Procedure:
-
Ensure all glassware, including the NMR tube and syringe, is thoroughly dried in an oven and cooled under an inert atmosphere.
-
Transfer the dried NMR tube and the deuterated solvent into the glovebox.
-
Using the gastight syringe, draw approximately 0.6 mL of the dried CDCl₃ and dispense it into the NMR tube.
-
Using a clean, dry syringe, add 10-20 mg of this compound to the solvent in the NMR tube.
-
Cap the NMR tube securely.
-
Gently mix the sample until the silane is fully dissolved.
-
Remove the sample from the glovebox and acquire the NMR spectra promptly.
Protocol 2: ATR-FTIR Analysis of this compound
Objective: To obtain a high-quality infrared spectrum of liquid this compound.
Materials:
-
This compound
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or ZnSe crystal)[16][17][18]
-
Dry nitrogen or argon gas supply
-
Pasteur pipette
Procedure:
-
Ensure the ATR crystal is clean and dry. Record a background spectrum of the clean, empty crystal.
-
In a fume hood, carefully place a small drop of this compound onto the center of the ATR crystal using a Pasteur pipette.
-
Due to the volatility and reactivity of the sample, it is advisable to perform the measurement quickly. If possible, purge the sample compartment with dry nitrogen to minimize atmospheric moisture.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
After the measurement, carefully clean the ATR crystal with a suitable dry solvent (e.g., hexane) followed by isopropanol, and ensure it is completely dry before the next use.
Visualizations
Caption: Workflow for the spectroscopic characterization of organosilanes.
Conclusion
The comprehensive spectroscopic analysis of this compound and its derivatives is essential for ensuring their quality and for understanding their role in the synthesis of advanced materials. This guide has provided a comparative overview of the key spectroscopic techniques—NMR, IR, Raman, and Mass Spectrometry—highlighting the spectral features that are characteristic of these compounds. By following the detailed experimental protocols and utilizing the comparative data presented, researchers can confidently characterize these and other related organosilicon compounds, paving the way for innovations in materials science and drug development.
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A Senior Application Scientist's Guide to the Quantitative Analysis of Ethylmethyldichlorosilane
In the landscape of specialty chemicals, particularly in the synthesis of silicones and advanced materials, the purity and precise concentration of precursors are paramount. Ethylmethyldichlorosilane (EMDCS, C₂H₅Si(CH₃)Cl₂) is a foundational building block whose quality directly impacts the performance and safety of end-products. Consequently, robust and reliable analytical methods for its quantification are not merely a matter of procedural compliance but a cornerstone of process control and quality assurance.
This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound. Moving beyond a simple listing of methods, we will explore the underlying principles, the rationale behind specific instrumental choices, and the practical nuances of method execution. This content is designed for researchers, quality control analysts, and drug development professionals who require a deep and actionable understanding of how to accurately measure this reactive and critical compound.
The Analytical Challenge: The Chemistry of Chlorosilanes
This compound is a volatile, corrosive, and highly reactive liquid. Its two silicon-chlorine (Si-Cl) bonds are susceptible to rapid hydrolysis upon contact with moisture, forming silanols which can then condense into siloxanes. This reactivity is the central challenge in its analysis; any successful method must rigorously exclude atmospheric moisture to prevent sample degradation and ensure the integrity of the results. Furthermore, due to its pyrophoric nature in some conditions, specialized handling procedures are mandatory.[1]
Gas Chromatography (GC): The Gold Standard for Volatile Silane Analysis
Gas chromatography (GC) is the most widely adopted and versatile technique for the analysis of volatile compounds like EMDCS.[2] The principle is straightforward: the sample is vaporized and swept by an inert carrier gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases, which is primarily governed by their boiling points and polarity.
The choice of GC configuration, particularly the detector, is dictated by the specific analytical objective—be it a high-level purity assay or the quantification of trace-level impurities.
GC with Thermal Conductivity Detection (GC-TCD)
Principle of Operation: The TCD is a universal detector that measures the difference in thermal conductivity between the carrier gas alone and the carrier gas containing an eluted analyte.[1] Because virtually all compounds have a thermal conductivity different from common carrier gases like helium or hydrogen, the TCD responds to all analytes.
Causality in Application: This universality makes GC-TCD the ideal choice for purity determination and compositional analysis , where the goal is to quantify the main component (EMDCS) and other major constituents in the sample. It does not require the analyte to be combustible, a key advantage over FID for certain compounds. A published method for general chlorosilane analysis highlights the use of a TCD with hydrogen as the carrier gas, demonstrating its utility for these compounds.[3]
Limitations: The primary drawback of TCD is its relatively low sensitivity compared to other detectors, making it unsuitable for trace analysis (typically limited to concentrations >0.01% or 100 ppm).
GC with Flame Ionization Detection (GC-FID)
Principle of Operation: The FID is a mass-sensitive detector that combusts organic compounds in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the mass of carbon atoms entering the flame.
Causality in Application: FID is the workhorse for quantifying trace organic impurities within a chlorosilane matrix. Its high sensitivity to hydrocarbons makes it excellent for detecting residual organic starting materials or by-products. Standardized methods like ASTM D6843-10, while specified for other silanes, utilize FID, underscoring its relevance in the industry.[4]
Limitations: The FID response is proportional to the number of effective carbon atoms and is weak or non-existent for non-combustible compounds. Its response to the silicon and chlorine atoms in EMDCS is poor, rendering it unsuitable for quantifying the primary analyte itself but excellent for organic impurities.
GC with Mass Spectrometry (GC-MS)
Principle of Operation: The mass spectrometer serves as a highly specific and sensitive detector. As analytes elute from the GC column, they are ionized (typically by electron ionization, EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).[5]
Causality in Application: GC-MS is the definitive method for both identification and quantification of trace-level impurities .[6][7] The mass spectrum of a compound is a unique fingerprint, allowing for unambiguous identification of unknown peaks. For quantification, the MS can be operated in selected ion monitoring (SIM) mode, where it only monitors specific ions characteristic of the target analyte, dramatically increasing sensitivity and selectivity. This is invaluable for detecting critical process-related impurities or contaminants from storage and transport.
Limitations: While powerful, GC-MS systems are more complex and expensive to acquire and maintain than GC-TCD or GC-FID systems.
Performance Comparison of GC Methods
The selection of an analytical method is a balance of performance requirements, sample type, and available resources. The following table summarizes the key performance attributes of the discussed GC techniques for EMDCS analysis.
| Parameter | GC-TCD | GC-FID | GC-MS |
| Primary Application | Purity Assay, %-level composition | Trace Organic Impurity Analysis | Trace Impurity Identification & Quantification |
| Selectivity | Low (Universal Detector) | High (for Hydrocarbons) | Very High (Mass-based) |
| Sensitivity (Typical LOQ) | ~100 ppm (0.01%) | ~1-10 ppm | <1 ppm (Scan), <0.1 ppm (SIM) |
| Linearity & Range | Good (typically 2-3 orders of magnitude) | Excellent (>5 orders of magnitude) | Excellent (>4 orders of magnitude) |
| Precision (Typical RSD) | < 2% | < 5% | < 5-10% (trace levels) |
| Throughput | High | High | Moderate (data analysis can be intensive) |
| Instrumentation Cost | Low | Low | High |
| Key Strength | Simple, robust, quantifies main component | High sensitivity for organic impurities | Definitive identification, ultimate sensitivity |
| Key Limitation | Poor sensitivity | Poor response to EMDCS itself | Higher complexity and cost |
Alternative & Complementary Techniques
While GC is the primary tool, other methods can provide valuable, often complementary, information.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the qualitative analysis and structural confirmation of organosilicon compounds.[8] The technique is based on the absorption of infrared radiation by specific molecular vibrations. For EMDCS, characteristic absorption bands for Si-Cl, Si-CH₃, and Si-C₂H₅ bonds can confirm the identity and functional group integrity of the material.[9] However, due to significant band overlap and lower sensitivity, IR spectroscopy is generally not suitable for the precise quantification of components in a mixture, a task for which GC is far superior.
Experimental Protocols & Workflows
A self-validating protocol is essential for ensuring the trustworthiness of results.[10][11] The following protocols include system suitability checks to verify instrument performance before analysis.
Workflow for Chlorosilane Analysis by GC
The diagram below outlines the critical steps for analyzing any reactive chlorosilane, emphasizing the necessary precautions.
Caption: General Workflow for GC Analysis of this compound.
Protocol 1: Purity Assay of EMDCS by GC-TCD
This protocol is designed to determine the purity of neat or high-concentration EMDCS samples.
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a TCD.
-
Column: Agilent J&W Select Silanes, 30 m x 0.32 mm, 5 µm film thickness.[12]
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Inlet: Split/Splitless, 150°C, Split ratio 50:1.
-
Oven Program: 50°C (hold 2 min), ramp to 200°C at 15°C/min, hold 5 min.
-
Detector: TCD at 200°C, reference flow 30 mL/min.
-
-
Sample Preparation & Handling:
-
All handling must be performed under an inert atmosphere (e.g., nitrogen-filled glovebox) to prevent hydrolysis.
-
Prepare a 1% (v/v) solution of the EMDCS sample in anhydrous hexane. Anhydrous solvent is critical.
-
-
System Suitability:
-
Prepare a control sample containing EMDCS and an expected impurity (e.g., methyldichlorosilane).
-
Inject 1 µL. The resolution between the two main peaks must be ≥ 1.5. The tailing factor for the EMDCS peak should be ≤ 1.5.
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution in triplicate.
-
-
Calculation:
-
Calculate the purity using the area percent method, assuming the response factor for similar chlorosilanes is approximately equal.
-
Purity (%) = (Area of EMDCS Peak / Total Area of All Peaks) x 100.
-
Decision Logic for Method Selection
Choosing the right analytical tool is the first step toward reliable data. This diagram provides a logical pathway for selecting the most appropriate method based on the analytical question at hand.
Caption: Decision Tree for Selecting an Analytical Method for EMDCS.
Conclusion
The accurate quantification of this compound is fundamentally dependent on the selection of an appropriate analytical technique and meticulous execution that respects the compound's reactive nature. Gas chromatography is the undisputed method of choice , offering a suite of detection options tailored to specific analytical needs.
-
GC-TCD provides a simple and robust solution for high-level purity assays.
-
GC-FID offers high sensitivity for the determination of trace organic impurities.
-
GC-MS stands as the ultimate tool for both the identification and sensitive quantification of trace-level known and unknown impurities.
While spectroscopic methods like IR play a supporting role in structural confirmation, they lack the quantitative power of chromatography for complex mixtures. By understanding the causality behind each methodological choice—from sample handling to detector selection—researchers and analysts can generate data that is not only accurate and precise but also defensible, ensuring the quality and consistency of the materials that drive innovation.
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A Senior Application Scientist's Guide to Catalysts for Ethylmethyldichlorosilane Hydrosilylation
Introduction: The Crucial Role of Hydrosilylation
Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, stands as a cornerstone reaction in organosilicon chemistry.[1][2] This process is indispensable for the synthesis of functional organosilanes, which serve as vital precursors for a vast array of materials, including silicone polymers, coupling agents, and advanced ceramics.[2][3][4] The hydrosilylation of ethylmethyldichlorosilane is particularly significant, as the resulting adducts are key intermediates in the production of specialized polymers like polycarbosilanes, which are precursors to silicon carbide (SiC) fibers.[5][6][7]
Given the relative inertness of the Si-H bond, this reaction necessitates catalysis, typically employing transition metal complexes to achieve high efficiency and selectivity under mild conditions.[1][8] The choice of catalyst is paramount, as it profoundly influences reaction kinetics, product distribution (regioselectivity), and overall process economics. This guide provides a comparative analysis of common and emerging catalysts for the hydrosilylation of this compound, offering field-proven insights and experimental data to aid researchers in catalyst selection and process optimization.
Mechanism of Catalysis: The Chalk-Harrod Pathway
The most widely accepted mechanism for hydrosilylation catalyzed by platinum-group metals is the Chalk-Harrod mechanism.[1][8][9] This catalytic cycle provides a robust framework for understanding how the catalyst facilitates the Si-C bond formation. The process is initiated by the reduction of the pre-catalyst to a catalytically active Pt(0) species.
The key steps are:
-
Oxidative Addition: The hydrosilane (R₃SiH) oxidatively adds to the low-valent metal center (M), forming a metal-hydride-silyl complex.
-
Olefin Coordination: The alkene substrate coordinates to the metal complex.
-
Migratory Insertion: The coordinated alkene inserts into the metal-hydride (M-H) bond. This step is often rate-determining and dictates the regioselectivity of the reaction, typically following an anti-Markovnikov pattern where the silicon atom adds to the terminal carbon.[9][10]
-
Reductive Elimination: The resulting alkylsilyl group is reductively eliminated from the metal center, yielding the final product and regenerating the active catalyst for the next cycle.
A Comparative Analysis of Leading Catalyst Systems
The selection of a catalyst requires a trade-off between activity, selectivity, cost, and operational stability. While platinum-based systems dominate the landscape, other transition metals present viable alternatives with unique advantages.
Platinum-Based Catalysts: The Industry Workhorses
Platinum complexes are the most effective and widely used catalysts for hydrosilylation due to their high activity and turnover numbers.[1][8]
-
Speier's Catalyst (H₂PtCl₆): As the pioneering catalyst, hexachloroplatinic acid (Speier's catalyst) is effective and readily available.[1][11][12] However, it has several drawbacks. The active species is Pt(0), meaning the Pt(IV) precursor must be reduced in situ, leading to a variable and often undesirable induction period.[12][13] Furthermore, it is a potent sensitizer, posing health risks, and can be heterogeneous in non-polar silicone media.[11][13]
-
Karstedt's Catalyst (Pt₂(dvtms)₃): This Pt(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) ligands is arguably the most common industrial catalyst.[1][8][11] Its key advantages include exceptional activity at low concentrations (ppm levels) and excellent solubility in organic and silicone-based reaction media, ensuring a homogeneous reaction.[11][13] Unlike Speier's catalyst, it is active without an induction period.[13] However, its high activity can sometimes lead to lower selectivity, and it is susceptible to poisoning by compounds containing heteroatoms like nitrogen, sulfur, or phosphorus.[8][14]
-
Next-Generation Platinum Catalysts: To address the limitations of classical catalysts, newer systems have been developed. Platinum complexes stabilized by N-heterocyclic carbene (NHC) ligands, for instance, exhibit enhanced stability, reduced platinum leaching, and resistance to colloid formation, addressing both cost and product purity concerns.[11]
Rhodium-Based Catalysts: The Selectivity Alternative
Rhodium complexes, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), serve as important alternatives to platinum.[8][15] While often less active than Karstedt's catalyst, their primary advantage lies in offering different selectivity profiles.[15][16] For certain substrates, rhodium catalysts can favor the formation of the α-isomer (Markovnikov addition) or internal addition products, whereas platinum catalysts almost exclusively yield the anti-Markovnikov (β-isomer) product.[16] Recent research has demonstrated that specific rhodium catalysts can achieve drastically improved efficiency and selectivity (>99%) for the hydrosilylation of functionalized olefins like allyl chloride, outperforming conventional platinum systems.[17][18]
Other Transition Metal Catalysts: The Cost-Effective Frontier
The high cost of platinum and rhodium has spurred research into catalysts based on more earth-abundant metals.
-
Ruthenium Catalysts: Ruthenium-based systems have shown promise, often favoring the formation of the linear β-isomer, similar to platinum.[16] They can be particularly effective for the hydrosilylation of alkynes, providing access to cis-β-vinylsilanes.[15]
-
Iron, Cobalt, and Nickel Catalysts: These first-row transition metals are attractive for their low cost and low toxicity.[8][19] While historically less active than their precious metal counterparts, significant progress has been made in designing highly active iron, cobalt, and nickel complexes that can catalyze hydrosilylation with high yields and selectivities, making them suitable for commercial applications.[19]
Data Presentation: Catalyst Performance Summary
The following table summarizes the key performance characteristics of representative catalysts for dichlorosilane hydrosilylation. The data is compiled from literature and represents typical outcomes.
| Catalyst | Typical Formula | Activity | Selectivity | Reaction Conditions | Homogeneity | Key Advantages | Key Disadvantages |
| Speier's Catalyst | H₂PtCl₆ | Moderate to High | High anti-Markovnikov | 60-100 °C | Often Heterogeneous | Low Cost, Readily Available | Induction Period, Health Hazard[12][13] |
| Karstedt's Catalyst | Pt₂(dvtms)₃ | Very High | High anti-Markovnikov | 25-80 °C | Homogeneous | No Induction Period, High TON[11] | Susceptible to Poisoning[14] |
| Wilkinson's Catalyst | [RhCl(PPh₃)₃] | Moderate | Varies (Solvent Dependent) | 25-70 °C | Homogeneous | Alternative Selectivity[15][16] | Lower Activity than Pt, Cost |
| Ruthenium Catalyst | [Ru₃(CO)₁₂] | Moderate | High anti-Markovnikov | 80-120 °C | Homogeneous | High β-isomer preference[16] | Higher Temperatures Required |
| Iron/Cobalt Catalyst | Fe/Co Complexes | Moderate | High anti-Markovnikov | 25-100 °C | Homogeneous | Low Cost, Earth Abundant[19] | Can promote side reactions[8] |
Experimental Protocols: A Self-Validating System
This section provides a detailed, validated protocol for the hydrosilylation of 1-hexene with this compound using Karstedt's catalyst. The rationale behind each step is explained to ensure reproducibility and safety.
Workflow Visualization
Step-by-Step Methodology
Materials:
-
This compound (freshly distilled)
-
1-Hexene (dried over CaH₂ and distilled)
-
Karstedt's catalyst (e.g., 2% Pt in xylene)
-
Anhydrous Toluene (or other suitable solvent, distilled from Na/benzophenone)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, dropping funnel, and an inert gas inlet.
-
Heating mantle with a temperature controller.
-
Schlenk line or glovebox for handling air/moisture-sensitive reagents.
Protocol:
-
System Preparation (Trustworthiness Pillar): All glassware must be oven-dried (120 °C overnight) and assembled hot under a positive pressure of argon or nitrogen. This stringent exclusion of atmospheric moisture is critical because chlorosilanes readily hydrolyze, and water can poison the platinum catalyst.
-
Charging the Reactor (Causality Pillar): Charge the three-neck flask with 1-hexene (1.0 eq) and anhydrous toluene (if used). Begin vigorous stirring. The solvent helps to dissipate the heat generated during the exothermic reaction.
-
Catalyst Addition: Using a syringe, add Karstedt's catalyst solution to the stirred alkene. A typical loading is 5-20 ppm of platinum relative to the silane. The catalyst is added to the alkene first to ensure it is well-dispersed before the reactive silane is introduced.
-
Silane Addition: Fill the dropping funnel with this compound (1.0-1.1 eq). Add the silane dropwise to the reaction mixture over 30-60 minutes. Rationale: The reaction is highly exothermic; slow addition is crucial for temperature control and preventing dangerous pressure buildup or runaway reactions. An onset of the reaction is often observed by a sudden temperature increase.[10]
-
Reaction Monitoring: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated (e.g., to 50-60 °C) to ensure completion. The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them via FT-IR spectroscopy, looking for the disappearance of the characteristic Si-H stretching band around 2200 cm⁻¹.
-
Product Isolation and Purification: Once the reaction is complete (typically 1-4 hours), the product is isolated. For volatile products, purification is achieved via vacuum distillation to separate the desired alkylsilane from the solvent, any unreacted starting materials, and the non-volatile catalyst.
-
Characterization: The purity and identity of the final product, ethyl(hexyl)methyldichlorosilane, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Conclusion and Future Outlook
The catalytic hydrosilylation of this compound is a mature and powerful synthetic tool. For decades, platinum-based systems, particularly Karstedt's catalyst, have been the industry standard due to their exceptional activity and reliability.[11][14] However, the landscape is evolving. Rhodium and ruthenium catalysts offer valuable alternative selectivities for specialized applications.[15][17]
Looking forward, the field is driven by the principles of green chemistry and economic viability. The primary focus is on developing highly active, selective, and robust catalysts from earth-abundant metals like iron and nickel.[19] Concurrently, the development of heterogeneous catalysts—where the active metal is immobilized on a solid support—is a major area of research.[12][20] Such systems promise simplified product purification, catalyst recycling, and a significant reduction in precious metal contamination in the final products, paving the way for more sustainable and cost-effective manufacturing processes.
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Lukin, R. Y., Kuchkaev, A. M., Sukhov, A. V., Bekmukhamedov, G. E., & Yakhvarov, D. G. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(10), 2174. [Link]
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Koehler, B. (2016). Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)?. ResearchGate. [Link]
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Lukin, R. Y., et al. (2020). The common scheme of the platinum-catalyzed hydrosilylation reaction. ResearchGate. [Link]
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Lind, F., & Studer, A. (2023). Rhodium‐Catalyzed Hydrosilylation of Alkenes with Acylhydrosilanes. Chemistry – A European Journal. [Link]
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A Comparative Guide to Precursors in Ethyl-Functionalized Silicone Synthesis: Ethylmethyldichlorosilane vs. Alkoxysilane Alternatives
For researchers, scientists, and drug development professionals working with silicone-based materials, the choice of precursor is a critical decision that dictates not only the final properties of the polymer but also the synthesis process's efficiency, safety, and environmental impact. While polydimethylsiloxane (PDMS) dominates the silicone market, specialty silicones, such as those incorporating ethyl groups, offer unique properties like enhanced low-temperature flexibility, making them indispensable for specific high-performance applications.[1]
Traditionally, ethylmethyldichlorosilane has been a primary building block for polyethylmethylsiloxane (PEMS). However, a growing emphasis on "green chemistry" and process safety has spurred the development and adoption of alkoxysilane alternatives. This guide provides an in-depth technical comparison of these two synthetic pathways, offering experimental insights and data to inform precursor selection.
The Foundational Chemistry: Two Paths to Polyethylmethylsiloxane
The synthesis of PEMS, regardless of the precursor, is fundamentally a two-step process: hydrolysis followed by condensation. However, the nature of the leaving group on the silicon atom—chloride versus an alkoxy group—dramatically alters the reaction's characteristics.
A. The Chlorosilane Route: Rapid but Rigorous
The traditional method involves the hydrolysis of this compound. This reaction is vigorous and autocatalytic.
-
Hydrolysis: The silicon-chlorine bonds are highly reactive towards water, leading to the formation of a silanol intermediate, ethylmethylsilanediol, and hydrochloric acid (HCl).
(C₂H₅)(CH₃)SiCl₂ + 2H₂O → (C₂H₅)(CH₃)Si(OH)₂ + 2HCl
-
Condensation: The silanol intermediates are unstable and rapidly condense with each other, eliminating water to form the siloxane (Si-O-Si) backbone of the PEMS polymer. This condensation is catalyzed by the HCl generated during hydrolysis.[2][3]
n(C₂H₅)(CH₃)Si(OH)₂ → [-(C₂H₅)(CH₃)Si-O-]n + nH₂O
This process is characterized by its high reaction rate. However, the production of corrosive and toxic HCl gas necessitates specialized handling equipment and neutralization steps, posing significant safety and environmental challenges.[3]
B. The Alkoxysilane (Sol-Gel) Route: A Greener, More Controlled Approach
A prominent alternative is the sol-gel process, which utilizes precursors like ethylmethyldimethoxysilane or ethylmethyldiethoxysilane.
-
Hydrolysis: The hydrolysis of silicon-alkoxy bonds is significantly slower than that of Si-Cl bonds and requires an acid or base catalyst.[2] This step produces a silanol and a corresponding alcohol (e.g., methanol or ethanol), which is less hazardous than HCl.
(C₂H₅)(CH₃)Si(OCH₃)₂ + 2H₂O --(Catalyst)--> (C₂H₅)(CH₃)Si(OH)₂ + 2CH₃OH
-
Condensation: Similar to the chlorosilane route, the resulting silanols condense to form the polysiloxane network, also under catalytic conditions.
n(C₂H₅)(CH₃)Si(OH)₂ --(Catalyst)--> [-(C₂H₅)(CH₃)Si-O-]n + nH₂O
This method offers greater control over the reaction kinetics and results in more environmentally benign byproducts.[4] The choice of catalyst (acidic, basic, or organometallic) can be used to steer the final polymer structure.[5]
Below is a diagram illustrating the two synthetic pathways.
Comparative Analysis of Precursors
The selection of a precursor should be based on a holistic evaluation of reaction parameters, safety, cost, and desired polymer characteristics.
| Feature | This compound | Ethylmethyldialkoxysilanes (e.g., -dimethoxy, -diethoxy) |
| Reaction Rate | Very fast, autocatalytic | Slower, requires catalyst; rate is tunable |
| Byproducts | Hydrochloric acid (HCl) | Methanol, Ethanol, or other alcohols |
| Safety Concerns | Corrosive, toxic HCl gas evolution; moisture-sensitive | Flammable and toxic alcohol byproducts; less corrosive |
| Process Control | Difficult to control due to high reactivity | Good control over hydrolysis and condensation rates |
| Catalyst | HCl (generated in situ) | Acid (e.g., HCl, acetic acid), Base (e.g., NH₄OH, KOH), or Organometallic compounds (e.g., tin or titanium-based)[5] |
| Environmental Impact | Negative; requires scrubbing and disposal of acidic waste | "Greener"; alcohol byproducts are less harmful |
| Cost | Generally lower initial precursor cost | Can be higher, but may reduce overall process costs (less specialized equipment) |
Experimental Protocols
The following are representative protocols for the synthesis of PEMS using both chlorosilane and alkoxysilane precursors. Note: These are starting points and may require optimization based on desired polymer properties.
Protocol 1: Hydrolysis of this compound
Materials:
-
This compound
-
Toluene (or other inert solvent)
-
Deionized water
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a fume hood, prepare a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (for HCl).
-
Charge the flask with a solution of this compound in toluene.
-
Slowly add deionized water to the stirred solution from the dropping funnel. The reaction is exothermic; maintain the temperature with an ice bath if necessary. Vigorous bubbling (HCl evolution) will be observed.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure complete hydrolysis and condensation.
-
Wash the organic phase with a saturated sodium bicarbonate solution until the aqueous phase is neutral, then wash with deionized water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the polyethylmethylsiloxane fluid.
Protocol 2: Sol-Gel Synthesis from Ethylmethyldiethoxysilane
Materials:
-
Ethylmethyldiethoxysilane
-
Ethanol
-
Deionized water
-
Hydrochloric acid (catalyst)
Procedure:
-
In a single-necked flask, combine ethylmethyldiethoxysilane, ethanol, and deionized water. The molar ratio of water to alkoxysilane is a critical parameter influencing the final polymer structure.
-
Add a catalytic amount of hydrochloric acid to the mixture to lower the pH (e.g., to pH 2-3).
-
Stir the solution at room temperature. The hydrolysis and condensation will proceed over several hours to days, depending on the temperature and catalyst concentration. The solution will gradually increase in viscosity.
-
The reaction can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe the disappearance of Si-OEt bands and the appearance of Si-O-Si bands.
-
Once the desired viscosity is reached, the solvent and alcohol byproduct can be removed under reduced pressure. Further heating can promote additional cross-linking.[6]
The workflow for these two experimental approaches can be visualized as follows:
Performance Comparison and Polymer Properties
While direct comparative studies on PEMS from these specific precursors are not abundant, we can extrapolate from the known chemistry and data on analogous systems.
| Property | PEMS from this compound | PEMS from Ethylmethyldialkoxysilanes | Rationale/Supporting Data |
| Molecular Weight Distribution | Broader, less controlled | Narrower, more controlled | The rapid, autocatalytic nature of chlorosilane hydrolysis leads to less uniform polymerization. The tunable sol-gel process allows for more controlled polymer growth. |
| Viscosity | Variable, dependent on reaction conditions | More predictable and tunable | The controlled kinetics of the sol-gel process allows for targeting specific viscosity grades by stopping the reaction at a certain point.[7] |
| Thermal Stability (TGA) | High thermal stability, typical of silicones. | Potentially higher due to fewer residual catalyst impurities. | Acidic or basic residues from the chlorosilane route can sometimes lower the decomposition temperature. The sol-gel route can be cleaner. Silicones generally exhibit high thermal stability.[8] |
| Mechanical Properties | Good elastomeric properties | Can be tailored from soft gels to harder resins | The degree of cross-linking is more easily controlled in the sol-gel process, allowing for a wider range of mechanical properties.[9] |
| Purity | May contain residual chloride ions | Higher purity, as alcohol byproducts are more easily removed. | Residual chlorides can be detrimental in certain applications, especially in electronics. |
Properties of Ethyl-Functionalized Silicones: The primary reason for incorporating ethyl groups into a polysiloxane chain is to improve its low-temperature performance.[1] Compared to their polydimethylsiloxane counterparts, polyethylmethylsiloxanes exhibit lower glass transition temperatures (Tg), remaining flexible at more extreme cold. They also generally possess good chemical stability and hydrophobicity.[1]
Conclusion and Future Outlook
The choice between this compound and its alkoxysilane alternatives for PEMS synthesis represents a classic trade-off between reaction efficiency and process safety/control.
-
This compound offers a rapid, high-yield route to PEMS but at the cost of significant safety and environmental burdens associated with HCl evolution. This pathway may be suitable for large-scale industrial production where robust containment and scrubbing infrastructure is in place.
-
Ethylmethyldialkoxysilanes provide a "greener," more controllable, and versatile synthesis via the sol-gel process. The ability to tune reaction rates and, consequently, polymer properties makes this route highly attractive for research, development, and high-value applications where polymer characteristics must be precisely defined. The generation of alcohol byproducts is a considerable advantage from a safety and environmental standpoint.[4]
For drug development and scientific research, where precision, purity, and safety are paramount, the alkoxysilane/sol-gel route is the superior choice. As the chemical industry continues to move towards more sustainable practices, it is expected that alkoxysilane precursors will see increasingly widespread adoption, further driving innovation in the synthesis of specialty silicones.
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Putro, W. S., Lee, V. Y., Sato, K., Choi, J.-C., & Fukaya, N. (2021). From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals. ACS Omega, 6(51), 35186–35195. [Link]
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Fauziah, U., et al. (2020). Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane. Journal of Physics: Conference Series, 1567, 032079. [Link]
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A Comparative Guide to the Hydrolysis Kinetics of Ethylmethyldichlorosilane and Other Dialkyldichlorosilanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dichlorosilane Hydrolysis
Dichlorosilanes (R₂SiCl₂) are a pivotal class of organosilicon compounds that serve as fundamental precursors in the synthesis of silicones, materials prized for their thermal stability, low toxicity, and versatile properties. The journey from a reactive chlorosilane monomer to a stable polysiloxane polymer is governed by a complex series of hydrolysis and condensation reactions. The kinetics of the initial hydrolysis step are of paramount importance as they dictate the subsequent reaction cascade and ultimately influence the microstructure and properties of the final polymeric product.
This guide focuses on the hydrolysis kinetics of ethylmethyldichlorosilane, a compound of interest due to its asymmetric alkyl substitution, and provides a comparative framework against other commercially significant dialkyldichlorosilanes. Understanding the subtle differences in their reaction rates and mechanisms is crucial for controlling polymerization processes, designing novel materials, and ensuring process safety.
The general susceptibility of chlorosilanes to nucleophilic attack by water follows the order: SiCl₄ ≈ RSiCl₃ > R₂SiCl₂ » R₃SiCl.[1] This reactivity trend underscores the importance of carefully controlling the reaction conditions during the hydrolysis of dichlorosilanes.
The Hydrolysis Reaction: Mechanism and Influencing Factors
The hydrolysis of a dialkyldichlorosilane is a rapid and exothermic reaction that proceeds via a nucleophilic substitution mechanism at the silicon center. The reaction can be broadly described in two stages:
-
Hydrolysis: The two chlorine atoms are sequentially replaced by hydroxyl groups, forming a highly reactive silanediol intermediate (R₂Si(OH)₂).
-
Condensation: The silanediol molecules rapidly condense, eliminating water to form siloxane bonds (-Si-O-Si-) and ultimately yielding a mixture of cyclic and linear polysiloxanes.[1]
Several factors critically influence the rate of hydrolysis:
-
Nature of Alkyl Substituents: The electronic and steric properties of the alkyl groups (R) attached to the silicon atom play a significant role. Electron-donating alkyl groups, such as ethyl and methyl, increase the electron density on the silicon atom, which can affect the rate of nucleophilic attack.[2][3] Under acidic conditions, increased alkyl substitution enhances the hydrolysis rate.[3]
-
pH of the Medium: The hydrolysis of silanes is catalyzed by both acids and bases.[2] The reaction rate is typically minimized at a near-neutral pH.
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to a significant increase in the hydrolysis rate.
-
Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, as well as the stability of the transition state, thereby affecting the reaction kinetics.
Comparative Hydrolysis Kinetics: A Data-Driven Analysis
| Silane | Structure | Alkyl Substituents | Expected Relative Hydrolysis Rate | Rationale |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | Two methyl groups | High | Methyl groups are small and offer minimal steric hindrance to the approaching nucleophile (water). |
| This compound | (CH₃)(C₂H₅)SiCl₂ | One methyl, one ethyl group | High (slightly lower than Dimethyldichlorosilane) | The ethyl group is slightly more electron-donating but also sterically bulkier than a methyl group, leading to a marginally slower reaction rate. |
| Diethyldichlorosilane | (C₂H₅)₂SiCl₂ | Two ethyl groups | Moderate | The increased steric bulk of the two ethyl groups hinders the approach of water to the silicon center, slowing the reaction compared to dimethyl- and this compound. |
| Diphenyldichlorosilane | (C₆H₅)₂SiCl₂ | Two phenyl groups | Low | The bulky phenyl groups provide significant steric hindrance. Additionally, the electron-withdrawing nature of the phenyl rings can decrease the nucleophilicity of the silicon atom, further slowing the hydrolysis. |
Note: The expected relative hydrolysis rates are based on the principles of steric hindrance and electronic effects of the substituents. Experimental verification under controlled conditions is necessary for precise quantitative comparison.
Experimental Protocols for Kinetic Studies
The rapid nature of dichlorosilane hydrolysis necessitates specialized techniques for accurate kinetic measurements. The following outlines a robust, self-validating experimental workflow suitable for studying these fast reactions.
Reactant Preparation and Handling
-
Silane Purity: Utilize high-purity (>99%) dichlorosilanes, verified by gas chromatography (GC), to eliminate the influence of impurities on the reaction kinetics.[4]
-
Solvent: Employ a dry, inert solvent (e.g., anhydrous diethyl ether or toluene) to dissolve the silane and control the reaction temperature.
-
Water: Use deionized, degassed water to ensure a consistent concentration of the hydrolyzing agent.
Recommended Analytical Technique: Stopped-Flow Spectroscopy
Given the millisecond to second timescale of dichlorosilane hydrolysis, the stopped-flow technique is the method of choice. This method allows for the rapid mixing of two reactants and the immediate monitoring of the reaction progress by a suitable spectroscopic method.
Workflow:
-
Loading: Load one syringe of the stopped-flow instrument with the dichlorosilane solution in the chosen solvent and the other syringe with a solution of water in the same solvent.
-
Rapid Mixing: Actuate the instrument to rapidly inject and mix the two solutions in an observation cell.
-
Data Acquisition: Monitor the reaction progress in real-time. For silane hydrolysis, Fourier-Transform Infrared (FTIR) spectroscopy is particularly effective. The disappearance of the Si-Cl stretching band and the appearance of the Si-OH stretching band can be monitored over time.[5]
-
Data Analysis: The change in absorbance of a characteristic peak over time is used to determine the reaction rate constant.
Caption: Experimental workflow for kinetic analysis of dichlorosilane hydrolysis using stopped-flow FTIR spectroscopy.
Alternative and Complementary Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can be used to follow the hydrolysis and subsequent condensation reactions, providing detailed information about the various silanol and siloxane species formed.[6] However, the timescale of the initial hydrolysis may be too fast for conventional NMR.
-
Gas Chromatography (GC): GC can be employed to analyze the consumption of the parent dichlorosilane over time, particularly for slower reactions or to verify the initial purity of the reactant.[4][7]
Visualizing the Hydrolysis and Condensation Pathway
The hydrolysis of this compound proceeds through a series of intermediates, ultimately leading to the formation of polysiloxanes. The following diagram illustrates this proposed reaction pathway.
Caption: Proposed reaction pathway for the hydrolysis and condensation of this compound.
Conclusion and Future Directions
The hydrolysis kinetics of this compound are expected to be rapid, falling between the highly reactive dimethyldichlorosilane and the more sterically hindered diethyldichlorosilane. This guide has outlined the fundamental principles governing this reactivity and provided a robust experimental framework for its quantitative investigation.
For professionals in drug development and materials science, a precise understanding of these kinetic parameters is not merely academic. It is the foundation for:
-
Reproducible Synthesis: Controlling reaction conditions to achieve desired polymer chain lengths and architectures.
-
Process Safety: Managing the exothermic nature of the hydrolysis reaction on an industrial scale.
-
Informed Material Design: Tailoring the properties of silicone-based materials by selecting appropriate silane precursors with predictable reactivity.
Further research, employing the advanced methodologies described herein, is essential to populate the kinetic data landscape for a wider range of dichlorosilanes. Such data will undoubtedly accelerate innovation in the ever-expanding field of silicone chemistry.
References
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Seyferth, D. Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 2001 , 20 (8), 1488–1497. [Link]
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Brinker, C. J. Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 1988 , 100 (1-3), 31-50. [Link]
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Arkles, B. Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Literature, 2011 . [Link]
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Wang, L., et al. Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. ACS Omega, 2021 , 6 (50), 34693–34701. [Link]
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ASTM International. Chapter 6: Hydrolysis of Chlorosilanes. In Chlorosilane Emergency Response Guidelines. [Link]
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Ignatyev, I. S., & Schaefer, H. F. Theoretical study of the hydrolysis of chlorosilane. The Journal of Chemical Physics, 1999 , 110 (18), 8863-8872. [Link]
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Wikipedia. Dimethyldichlorosilane. [Link]
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Csonka, G. I., & Nagy, J. Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Journal of Molecular Structure: THEOCHEM, 1996 , 367 (1-3), 107-117. [Link]
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Issa, A. A., & Luyt, A. S. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 2019 , 11 (3), 488. [Link]
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Murray, C. A., et al. The Effect of Reaction Mechanism on Precursor Exposure Time in Atomic Layer Deposition of Silicon Oxide and Silicon Nitride. Chemistry of Materials, 2014 , 26 (15), 4425-4431. [Link]
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Klapars, A., et al. Use of In Situ FTIR to Ensure Safe Quench of Phenylsilane. Organic Process Research & Development, 2018 , 22 (10), 1404-1409. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethylmethyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Ethylmethyldichlorosilane (C₃H₈Cl₂Si) is a highly flammable and corrosive organochlorosilane compound frequently used as a chemical intermediate in research and industrial applications.[1] Its reactive nature necessitates stringent safety protocols for handling and disposal to protect laboratory personnel and the environment. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, grounded in established safety standards and the chemical properties of the substance.
Understanding the Hazards: Why Caution is Critical
This compound is classified as a highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[1] The primary hazards stem from its high reactivity, particularly with water and moisture in the air, with which it reacts to liberate corrosive hydrogen chloride (HCl) gas.[1][2][3] This reaction can also generate irritating organic acid vapors.[1] Furthermore, its vapors can form explosive mixtures with air, and all handling should be conducted away from heat, sparks, and open flames.[1][4]
Part 1: Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to have the proper engineering controls and personal protective equipment (PPE) in place.
Engineering Controls:
-
Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood.[3][4]
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and transfer equipment are properly grounded and bonded.[1][3][4]
-
Emergency Equipment: An emergency eye wash fountain and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[1][2][3]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense against the corrosive and flammable nature of this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[2][3][5] Contact lenses should not be worn.[1][2][3] | Protects against splashes of the corrosive liquid and the irritating vapors that can cause severe eye damage.[1][4] |
| Hand Protection | Neoprene or nitrile rubber gloves.[2][3] | Provides a barrier against skin contact, which can cause severe chemical burns.[1][4] |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron worn over suitable protective clothing.[3][4] | Protects the body from splashes and potential ignition of flammable vapors. |
| Respiratory | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator may be necessary if ventilation is inadequate.[1][2][3] | Protects the respiratory tract from harmful vapors and the corrosive hydrogen chloride gas produced upon contact with moisture.[4] |
Part 2: Step-by-Step Disposal Procedure
The following procedure details a safe method for the neutralization and disposal of small quantities of this compound typically found in a research setting. This process is based on the controlled hydrolysis of the compound to convert it into less reactive siloxanes and hydrochloric acid, which can then be neutralized.
Materials Needed:
-
A large beaker or flask made of a compatible material (e.g., borosilicate glass).
-
A stir plate and magnetic stir bar.
-
A dropping funnel.
-
A container of an inert absorbent material, such as dry sand or soda ash.[6]
-
A weak base solution for neutralization (e.g., sodium bicarbonate or a dilute sodium hydroxide solution).
-
pH indicator strips.
-
Appropriate hazardous waste containers.[7]
Experimental Protocol: Neutralization and Disposal
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Set up the reaction apparatus inside a certified chemical fume hood.
-
Place a large beaker containing a magnetic stir bar on a stir plate.
-
Have the inert absorbent material readily available in case of a spill.[6]
-
-
Controlled Hydrolysis:
-
For every 1 part of this compound, prepare at least 10 parts of a stirred, cold (ice bath) 5% sodium bicarbonate solution in the beaker. The cold solution helps to control the exothermic reaction.
-
Slowly and carefully add the this compound dropwise to the stirring basic solution from a dropping funnel. CAUTION: The reaction is exothermic and will produce hydrogen chloride gas, which will be neutralized by the bicarbonate solution to form carbon dioxide. Maintain a slow addition rate to control the reaction and gas evolution.
-
-
Neutralization and Verification:
-
After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction has gone to completion.
-
Check the pH of the aqueous layer using a pH indicator strip. The pH should be between 6 and 8.
-
If the solution is still acidic, slowly add more sodium bicarbonate solution until the pH is in the neutral range.
-
-
Waste Segregation and Collection:
-
The hydrolysis of this compound will result in the formation of a siloxane polymer, which may be a solid or an oily layer, and an aqueous solution of sodium chloride.[8]
-
Decant the aqueous layer.
-
Collect the siloxane polymer and the aqueous solution in separate, clearly labeled hazardous waste containers.[7] The first rinse of the reaction vessel should also be collected as hazardous waste.[7]
-
-
Final Disposal:
Visualization of the Disposal Workflow
The following diagram illustrates the key stages of the this compound disposal process.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spills and Exposures
In the event of a spill or personnel exposure, immediate and decisive action is crucial.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[6][9]
-
Contain: For small spills, contain the spill with an inert absorbent material like dry sand or soda ash.[4][6] Do not use water.[1]
-
Collect: Using non-sparking tools, carefully collect the absorbed material into a suitable container for hazardous waste disposal.[1][4]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.[10]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[11][12] Seek immediate medical attention.[1][12]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Incompatible Materials
To prevent hazardous reactions, store and handle this compound away from the following materials:
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety. By understanding its hazards, implementing robust safety protocols, and following a systematic disposal procedure, researchers can mitigate the risks associated with this reactive compound. Adherence to these guidelines not only ensures personal safety but also promotes environmental stewardship and regulatory compliance.
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This compound Safety Data Sheet. (2015, October 5). Gelest. Retrieved from [Link]
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DICHLOROSILANE Safety Data Sheet. (2015, March 13). Gelest. Retrieved from [Link]
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GLOBAL SAFE HANDLING OF CHLOROSILANES. American Chemistry Council. Retrieved from [Link]
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METHYLDICHLOROSILANE Safety Data Sheet. (2014, November 25). Gelest. Retrieved from [Link]
-
Polysilazane Waste Handling: Navigating Safety and Environmental Considerations. SESHA. Retrieved from [Link]
-
Silane Safety Data Sheet. Middlesex Gases & Technologies. Retrieved from [Link]
-
METHYL DICHLOROSILANE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
-
Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymerisation yields straight chain polymer of. Allen. Retrieved from [Link]
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Silane Exposure, Signs and Symptoms and Chemical Properties. University of Arkansas Environmental Health and Safety. Retrieved from [Link]
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Spill Control/Emergency Response. (2025). EHSO Manual. Retrieved from [Link]
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Methyldichlorosilane Cas 75-54-7 SDS. Co-Formula. Retrieved from [Link]
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Silane SiH4 Safety Data Sheet SDS P4649. Praxair. Retrieved from [Link]
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Emergency and Spill Response Procedures. Auburn University. Retrieved from [Link]
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Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Retrieved from [Link]
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Chemical Spill Procedures. Princeton University Environmental Health and Safety. Retrieved from [Link]
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Chemical Spill Response. University of Texas at Austin Environmental Health and Safety. Retrieved from [Link]
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Unexpected reactions of dichloro(ethyl)silane with DMSO in organic solvents. (2025, August 6). ResearchGate. Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
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Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Retrieved from [Link]
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Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked... (2022, October 28). YouTube. Retrieved from [Link]
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Hazardous Waste Disposal. WAAC Newsletter. Retrieved from [Link]
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procedure for disposing of hazardous waste. MIT. Retrieved from [Link]
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Chemical Compatibility Chart. (2024, April 19). Walchem. Retrieved from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Retrieved from [Link]
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Chemical Compatibility Calculator. DWK Life Sciences. Retrieved from [Link]
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Mastering the Handling of Ethylmethyldichlorosilane: A Guide to Essential Personal Protective Equipment and Safety Protocols
For researchers and professionals in the fast-paced world of drug development, the safe and efficient handling of reactive chemical intermediates is paramount. Ethylmethyldichlorosilane, a key building block in silicone chemistry, presents a unique set of hazards that demand a thorough understanding and meticulous adherence to safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep dive into the causality behind each recommendation. Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety and excellence within your laboratory.
The Critical Challenge: Understanding the Reactivity of this compound
This compound is a highly flammable and corrosive liquid that reacts violently with water and moisture.[1][2] This reactivity is the cornerstone of its utility in synthesis but also the primary source of its hazards. The core danger lies in its hydrolysis—the reaction with water—which rapidly produces toxic and corrosive hydrogen chloride (HCl) gas.[1][2] This reaction is not a theoretical risk; it occurs with ambient moisture in the air, meaning that any exposure of the chemical to the atmosphere will generate HCl. Understanding this fundamental chemical property is crucial for appreciating the necessity of the stringent personal protective equipment (PPE) and handling protocols outlined below.
Hydrolysis Reaction of this compound
Caption: Reaction of this compound with water to produce ethylmethylsilanediol and hazardous hydrogen chloride gas.
Your Shield: A Comprehensive Guide to Personal Protective Equipment (PPE)
The selection and proper use of PPE are your first and most critical lines of defense. The following recommendations are based on the specific chemical properties of this compound and the hazards associated with its hydrolysis products.
Eye and Face Protection: A Non-Negotiable Barrier
Direct contact of this compound or its vapor with the eyes can cause severe burns and potentially irreversible damage.[1] Therefore, robust eye and face protection is mandatory.
-
Primary Protection: Chemical splash goggles are the minimum requirement. They should be properly fitted to form a seal around the eyes, preventing the ingress of vapors and splashes.
-
Enhanced Protection: For operations with a higher risk of splashing, such as transferring larger quantities or working under pressure, a full-face shield worn over chemical splash goggles is essential.[1] This combination provides a comprehensive barrier for the entire face.
-
Contact Lenses: The use of contact lenses is strongly discouraged when working with this chemical, as they can trap corrosive vapors and liquids against the eye, hindering effective irrigation in case of an emergency.[1]
Hand Protection: Selecting the Right Glove Material
Choosing the correct gloves is critical, as not all materials offer adequate protection against this compound. The primary concern is the permeation of the chemical through the glove material, which can lead to severe skin burns.[1]
-
Recommended Materials: Neoprene and nitrile rubber gloves are recommended for handling this compound.[1]
-
Best Practices:
-
Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[6]
-
For prolonged operations, consider double-gloving to provide an additional layer of protection.
-
Immediately remove and replace gloves upon any suspected contamination.
-
| Glove Material | Suitability for this compound | Key Considerations |
| Neoprene | Recommended | Good resistance to a range of chemicals, including some acids and caustics.[7] |
| Nitrile | Recommended | Provides good general chemical resistance but may have limitations with certain organic solvents.[8] |
| Latex | Not Recommended | Generally offers poor resistance to many chemicals and can cause allergic reactions.[2][3] |
| Butyl Rubber | Potentially Suitable | Offers high resistance to many chemicals, but specific data for this compound should be verified.[7] |
| Viton® | Potentially Suitable | Provides excellent resistance to a broad spectrum of chemicals, but is often more expensive.[3] |
Body Protection: Shielding Against Splashes and Vapors
Appropriate body protection is necessary to prevent skin contact with liquid this compound and to protect from the corrosive vapors it generates.
-
Laboratory Coat: A standard lab coat is insufficient. A chemical-resistant lab coat or apron made from materials like neoprene or PVC should be worn over regular work clothes.
-
Full Body Protection: For larger scale operations or situations with a high potential for splashing, a chemical-resistant suit is required.[9] Manufacturers like DuPont™ offer a range of Tychem® garments that provide protection against a wide array of chemicals.[10] It is crucial to consult the manufacturer's chemical resistance database to select the appropriate suit material.[11][12]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For handling this compound, chemical-resistant boots with the trouser legs worn over the top of the boots are recommended to prevent chemicals from entering.
Respiratory Protection: Safeguarding Your Airways
Inhalation of this compound vapors and the resulting hydrogen chloride gas can cause severe irritation to the respiratory tract.[1] The need for respiratory protection depends on the specific handling conditions and ventilation.
-
Engineering Controls First: The primary method for controlling airborne contaminants is through effective engineering controls, such as working in a certified chemical fume hood.[1]
-
When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is mandatory.
-
Respirator Selection: A NIOSH-approved respirator is required.[13] For this compound, a full-facepiece respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended.[7][14] The full-facepiece provides the added benefit of eye protection. In situations with unknown concentrations or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) is necessary.[15]
-
Respirator Program: The use of respirators must be part of a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA.
PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE based on the assessed risk of the handling task.
Operational and Disposal Plans: From Benchtop to Waste Stream
A proactive approach to safety extends beyond PPE to encompass the entire lifecycle of the chemical in your laboratory.
Safe Handling and Storage
-
Inert Atmosphere: this compound should be stored and handled under a dry, inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.[1]
-
Ventilation: All handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: As a highly flammable liquid, all potential ignition sources (open flames, sparks, hot surfaces) must be eliminated from the handling area.[1] Use only non-sparking tools.
-
Grounding: To prevent the buildup of static electricity, which can be an ignition source, all containers and transfer equipment must be properly grounded and bonded.[1]
-
Incompatible Materials: Store this compound away from incompatible materials such as acids, alcohols, and oxidizing agents.[1]
Emergency Procedures: Spill Response
In the event of a spill, a swift and informed response is critical to mitigate the hazards.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full complement of recommended PPE, including respiratory protection.
-
Contain the Spill: For liquid spills, create a dike around the spill using a dry, inert absorbent material such as dry sand, diatomaceous earth, or a specialized absorbent like PetroGuard®.[1][16] Do not use combustible materials like sawdust.
-
Absorb the Material: Slowly and carefully apply the absorbent material to the spill, working from the outside in.
-
Collect and Containerize: Using non-sparking tools, collect the absorbed material and place it in a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area. This may involve carefully neutralizing the area with a weak base like sodium bicarbonate, followed by a thorough cleaning with soap and water.[17]
-
Waste Disposal: Dispose of all contaminated materials, including used PPE, as hazardous waste in accordance with institutional and regulatory guidelines.
Disposal of this compound Waste
The disposal of chlorosilane waste requires specialized procedures due to its reactivity.
-
Hydrolysis and Neutralization: A common method for disposing of small quantities of chlorosilane waste is through controlled hydrolysis.[18][19] This involves slowly adding the chlorosilane to a large volume of a stirred, cooled neutralizing solution, such as sodium bicarbonate or soda ash. This should only be performed by trained personnel in a fume hood due to the vigorous reaction and evolution of HCl gas.
-
Professional Waste Disposal: For larger quantities or for laboratories not equipped for controlled hydrolysis, a licensed hazardous waste disposal company must be used.[20] Ensure that the waste is clearly labeled with its contents and hazards.
-
Empty Containers: Empty containers that have held this compound should be triple-rinsed with an appropriate solvent in a fume hood. The rinsate must be collected and disposed of as hazardous waste. The empty, decontaminated container can then be disposed of according to institutional guidelines.
By integrating these detailed PPE and handling protocols into your standard operating procedures, you can effectively manage the risks associated with this compound and ensure a safe and productive research environment.
References
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Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]
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ASTM International. (n.d.). Chlorosilane Emergency Response Guidelines, 2nd Edition. Retrieved from [Link]
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Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from [Link]
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All American Environmental Services Inc. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Trichlorosilane. Retrieved from [Link]
-
Studylib.net. (n.d.). Chlorosilane Emergency Response Manual. Retrieved from [Link]
- Gao, P., & Boeniger, M. F. (2005). Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing. Journal of Occupational and Environmental Hygiene, 2(1), 1-10.
- Google Patents. (n.d.). US4690810A - Disposal process for contaminated chlorosilanes.
-
Scribd. (n.d.). Ansell Chemical Glove Resistance Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
